Myrcenol sulfone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1135-22-4 |
|---|---|
Molecular Formula |
C10H18O3S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol |
InChI |
InChI=1S/C10H18O3S/c1-10(2,11)6-3-4-9-5-7-14(12,13)8-9/h5,11H,3-4,6-8H2,1-2H3 |
InChI Key |
OLQQKUGPGIOLIW-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCC1=CCS(=O)(=O)C1)O |
Canonical SMILES |
CC(C)(CCCC1=CCS(=O)(=O)C1)O |
Other CAS No. |
1135-22-4 |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
The Myrcene Sulfone Intermediate: A Cornerstone in the Synthesis of Myrcenol
A Technical Guide to its Historical Development and Methodologies
For researchers, scientists, and professionals in drug development and fragrance chemistry, understanding the nuances of synthetic pathways is paramount. This in-depth guide explores the history and core methodologies surrounding the use of a myrcene sulfone intermediate in the synthesis of myrcenol, a valuable terpenoid in the fragrance industry. While the term "Myrcenol sulfone" is not a standard nomenclature for a final product, it colloquially refers to the pivotal cyclic sulfone intermediate that enables the selective synthesis of myrcenol from myrcene.
A Historical Perspective: Protecting the Diene
The challenge in converting myrcene to myrcenol lies in the selective hydration of the isolated double bond without affecting the conjugated diene system. Early methods of myrcenol synthesis were often plagued by low yields and complex reaction steps. A significant breakthrough came with the development of a method to protect the reactive diene moiety.
The key discovery, detailed in U.S. Patent 3,176,022, involves the reaction of myrcene with sulfur dioxide to form a cyclic sulfone. This reaction, a Diels-Alder type cycloaddition, effectively "protects" the diene, allowing for subsequent chemical transformations on the isolated double bond. This innovation paved the way for a more efficient and commercially viable route to high-purity myrcenol.
The Synthetic Workflow: A Three-Step Process
The synthesis of myrcenol from myrcene via the sulfone intermediate can be dissected into three primary experimental stages: sulfination, hydration, and thermal decomposition.
Caption: Synthetic workflow for myrcenol production via a myrcene sulfone intermediate.
Experimental Protocols
The following tables summarize the key experimental parameters for each step in the synthesis. It is important to note that specific conditions can be optimized to maximize yield and purity.
Table 1: Sulfination of Myrcene
| Parameter | Value/Range | Notes |
| Reactants | Myrcene, Sulfur Dioxide (SO₂) | Myrcene is typically sourced from turpentine oil. |
| Reaction Type | Diels-Alder Cycloaddition | Forms a cyclic sulfone adduct. |
| Temperature | Mild Conditions | High temperatures are generally not required. |
| Pressure | Atmospheric Pressure | Avoids the need for specialized high-pressure reactors. |
| Outcome | Formation of Myrcene Sulfone | The diene moiety of myrcene is protected. |
Table 2: Hydration of Myrcene Sulfone
| Parameter | Value/Range | Notes |
| Reactant | Myrcene Sulfone | The intermediate from the sulfination step. |
| Reagent | Sulfuric Acid (H₂SO₄) | Other acidic catalysts can also be used. |
| Reaction Type | Acid-Catalyzed Hydration | Selectively targets the isolated double bond. |
| Outcome | Formation of Hydrated Myrcene Sulfone | A tertiary alcohol is formed. |
Table 3: Thermal Decomposition of Hydrated Myrcene Sulfone
| Parameter | Value/Range | Notes |
| Reactant | Hydrated Myrcene Sulfone | The product of the hydration step. |
| Condition | Heating | The temperature is a critical parameter for yield. |
| Reaction Type | Retro-Diels-Alder and Elimination | Regenerates the diene and releases SO₂. |
| Product | Myrcenol | The desired terpene alcohol. |
Characterization of the Myrcene Sulfone Intermediate
The myrcene sulfone intermediate is a crystalline solid at room temperature. Its formation and purity can be assessed using various analytical techniques:
-
Infrared (IR) Spectroscopy: To confirm the presence of the sulfonyl group (S=O stretching vibrations).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the cyclic structure and confirm the absence of the conjugated diene protons of myrcene.
-
Melting Point Analysis: To assess the purity of the isolated intermediate.
Biological Activity of Related Terpene Sulfones
While the primary focus of the myrcene sulfone intermediate is in synthesis, the broader class of terpene sulfones has garnered interest for their potential biological activities. Research into various sulfonyl-containing compounds has revealed a range of promising properties.
Caption: Potential biological activities of terpene sulfone derivatives.
Studies on chiral 2(5H)-furanone sulfones possessing terpene moieties have demonstrated significant antimicrobial activity. For instance, certain compounds have shown prominent activity against Staphylococcus aureus and Bacillus subtilis.[1] Furthermore, some sulfones have been observed to act synergistically with aminoglycoside antibiotics, enhancing their efficacy.[1] The sulfonyl group, with its unique electronic and steric properties, is thought to play a crucial role in these biological interactions. Other reported activities for sulfonyl-containing compounds include anti-inflammatory and anticancer effects.[2]
Conclusion
The "discovery" of "this compound" is more accurately the story of the ingenious application of a myrcene sulfone intermediate as a protective group in the synthesis of myrcenol. This chemical strategy solved a significant challenge in terpene chemistry and remains a cornerstone of industrial myrcenol production. The detailed methodologies presented here provide a guide for researchers in the field. Furthermore, the emerging biological activities of related terpene sulfones open up new avenues for research and development, particularly in the pharmaceutical sciences. This historical synthetic pathway continues to be relevant, not only for the fragrance industry but also as an inspiration for the development of novel bioactive molecules.
References
Early Research on Terpene Sulfones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on terpene sulfones, focusing on their synthesis, chemical properties, and early biological evaluations. The information presented is based on a comprehensive review of early chemical literature, offering insights into the initial explorations of this unique class of organosulfur compounds.
Introduction to Terpene Sulfones
Terpenes, a vast and diverse class of naturally occurring hydrocarbons produced by a variety of plants, have long been a subject of chemical investigation due to their complex structures and biological activities. The introduction of a sulfonyl group (–SO2–) into a terpene scaffold yields a terpene sulfone, a synthetic modification that significantly alters the parent molecule's physicochemical properties, including its polarity, stability, and reactivity. Early research into terpene sulfones was primarily driven by the desire to understand the fundamental reactivity of terpenes and to create novel derivatives with potentially useful properties. These pioneering studies laid the groundwork for the later discovery of a wide range of biological activities associated with sulfone-containing compounds, including antimicrobial, anti-inflammatory, and anticancer effects.
Early Synthetic Methodologies
Initial investigations into the synthesis of terpene sulfones focused on two main strategies: the direct sulfonation of terpenes and the oxidation of terpene-derived sulfides. These methods, often employing harsh reaction conditions by modern standards, were instrumental in accessing the first examples of this compound class.
Direct Sulfonation of Terpenes
One of the earliest approaches to terpene sulfones involved the direct reaction of terpenes with sulfonating agents. A notable example is the reaction of terpenes with sulfur dioxide. This method often leads to complex mixtures of products due to the propensity of the terpene carbocation intermediates to undergo rearrangements, such as the Wagner-Meerwein rearrangement.
A solution of the terpene in a suitable inert solvent, such as chloroform or petroleum ether, was typically cooled in an ice-salt bath. Gaseous sulfur dioxide was then bubbled through the solution, or a solution of sulfur dioxide in the same solvent was added dropwise. The reaction mixture was often left to stand for several hours or days at a low temperature. The resulting product, often a crystalline solid, was then isolated by filtration and purified by recrystallization, typically from ethanol or acetone.
Oxidation of Terpene Sulfides
A more controlled and widely adopted method for the synthesis of terpene sulfones involved a two-step process: the initial synthesis of a terpene sulfide followed by its oxidation to the corresponding sulfone. This approach offered better control over the final product structure and was applicable to a wider range of terpene skeletons.
-
Step 1: Synthesis of Terpene Sulfide. A terpene-derived halide or epoxide was reacted with a thiol, such as thiophenol or an alkyl mercaptan, in the presence of a base (e.g., sodium ethoxide in ethanol). The reaction mixture was typically heated under reflux for several hours. After cooling, the product was extracted with an organic solvent and purified by distillation or chromatography.
-
Step 2: Oxidation to Terpene Sulfone. The purified terpene sulfide was dissolved in a suitable solvent like glacial acetic acid. An oxidizing agent, most commonly hydrogen peroxide (often in excess), was added portion-wise while controlling the temperature with an ice bath. The reaction mixture was then stirred for several hours at room temperature or with gentle heating until the oxidation was complete (as determined by TLC or other methods available at the time). The sulfone product was then isolated by pouring the reaction mixture into water, followed by filtration or extraction and subsequent purification by recrystallization. A 2010 study on the synthesis of pinane sulfones utilized m-chloroperbenzoic acid for this oxidation step.
Quantitative Data from Early Research
The quantitative data available from early publications is often limited to melting points, elemental analysis, and reaction yields. Spectroscopic data, particularly from infrared (IR) and later nuclear magnetic resonance (NMR) spectroscopy, became more common in later "early" research.
| Terpene Derivative | Synthetic Method | Oxidizing Agent | Yield (%) | Melting Point (°C) | Spectroscopic Data (if available) | Reference |
| Pinane Sulfone Derivative | Thiol addition to β-pinene, followed by oxidation | m-Chloroperbenzoic acid | Not specified | Not specified | Not specified | (Gavrilov et al., 2010) |
| Chiral 2(5H)-Furanone Sulfone with l-borneol moiety | Oxidation of corresponding thioether | Hydrogen peroxide in acetic acid | Not specified | Not specified | IR: 1342–1350 cm⁻¹ (SO₂ asym), 1151–1163 cm⁻¹ (SO₂ sym) | (Molecules, 2023)[1] |
Key Chemical Transformations and Mechanistic Insights
Early research on terpene sulfones was instrumental in elucidating fundamental reaction mechanisms in terpene chemistry. The introduction of the strongly electron-withdrawing sulfonyl group often influenced the stereochemical outcome of reactions and the stability of intermediates.
The Wagner-Meerwein Rearrangement in Terpene Sulfone Synthesis
The synthesis of terpene sulfones, particularly through direct sulfonation or reactions involving carbocation intermediates, is often accompanied by skeletal rearrangements. The Wagner-Meerwein rearrangement, a 1,2-migration of an alkyl, aryl, or hydride group to a neighboring carbocation center, is a classic example observed in terpene chemistry.[1] The formation of a carbocation upon the addition of a sulfonating agent to a terpene double bond can trigger this rearrangement, leading to a more stable carbocation and ultimately a rearranged sulfone product.
Figure 1: Generalized pathway of terpene sulfonation involving a Wagner-Meerwein rearrangement.
Experimental Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of terpene sulfones in early research followed a logical progression from synthesis and purification to structural elucidation using the analytical techniques of the time.
Figure 2: A typical experimental workflow for the synthesis and characterization of terpene sulfones in early research.
Early Biological Evaluation
The biological testing of terpene sulfones in the early days of their discovery was not as systematic as it is today. Initial studies, when conducted, were often limited to basic screening for antimicrobial activity. The broader therapeutic potential of sulfone-containing compounds was recognized more widely in later decades.
Antimicrobial Activity
Some of the earliest biological evaluations of terpene sulfones focused on their ability to inhibit the growth of bacteria and fungi. These assays were typically qualitative or semi-quantitative, such as the agar diffusion method. More recent studies, while not strictly "early," have built upon this foundation, providing more detailed quantitative data. For example, a 2010 study investigated the antifungal properties of pinane-derived sulfones. A 2023 study on chiral 2(5H)-furanone sulfones with terpene moieties reported minimum inhibitory concentrations (MICs) against various bacteria.[1]
| Terpene Sulfone | Test Organism | Biological Activity | Quantitative Data | Reference |
| Pinane Sulfone Derivatives | Fungi | Antifungal | Not specified | (Gavrilov et al., 2010) |
| Chiral 2(5H)-Furanone Sulfone with l-borneol moiety | Staphylococcus aureus | Antibacterial | MIC = 8 µg/mL | (Molecules, 2023)[1] |
| Chiral 2(5H)-Furanone Sulfone with l-borneol moiety | Bacillus subtilis | Antibacterial | MIC = 8 µg/mL | (Molecules, 2023)[1] |
Signaling Pathways
The concept of specific molecular signaling pathways was not a focal point of early chemical research. Therefore, literature from that period does not describe the investigation of terpene sulfones in the context of specific signaling cascades. Modern research on sulfone-containing compounds has begun to explore these mechanisms, but this falls outside the scope of "early research."
Conclusion
The early research on terpene sulfones was characterized by a focus on fundamental synthesis and the exploration of the chemical reactivity of these novel derivatives. The development of synthetic methods, such as direct sulfonation and the oxidation of terpene sulfides, provided the first access to this class of compounds. Mechanistic studies, particularly concerning the Wagner-Meerwein rearrangement, deepened the understanding of terpene chemistry. While early biological evaluations were limited, they foreshadowed the later discovery of a wide range of biological activities for sulfone-containing molecules. This foundational work has provided a rich chemical landscape for contemporary researchers in medicinal chemistry and drug discovery to explore.
References
Synthesis of Myrcenol Sulfone from Myrcene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myrcenol sulfone, systematically known as 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol, is a valuable organosulfur compound derived from the monoterpene β-myrcene. Its synthesis is a key step in the production of myrcenol, a fragrance ingredient. This technical guide provides a detailed overview of the synthetic pathway from myrcene to this compound, based on established chemical principles. The process involves a two-step reaction sequence: a cheletropic reaction of myrcene with sulfur dioxide to form a cyclic sulfone intermediate, followed by a selective acid-catalyzed hydration of the isolated double bond. This document outlines the theoretical reaction mechanism, a generalized experimental workflow, and the types of data critical for process characterization.
Introduction
β-Myrcene, a naturally occurring olefinic monoterpene, serves as a versatile starting material in the chemical industry. One of its important transformations is the conversion to myrcenol, a compound used in perfumery. The synthesis of myrcenol often proceeds through a key intermediate, this compound. This route involves the protection of the conjugated diene system of myrcene via the formation of a cyclic sulfone, allowing for the selective hydration of the otherwise less reactive trisubstituted double bond. The resulting this compound can then be used for subsequent reactions or for the regeneration of myrcenol. This guide focuses on the synthesis of the stable this compound intermediate.
Reaction Pathway
The conversion of myrcene to this compound is a two-step process. First, the conjugated diene portion of the myrcene molecule reacts with sulfur dioxide in a [4+1] cycloaddition (cheletropic reaction) to form a stable cyclic sulfone, known as myrcene sulfone. This step effectively protects the diene. The second step is the selective hydration of the isolated carbon-carbon double bond in the side chain to form the tertiary alcohol, this compound.
Experimental Protocols
Step 1: Synthesis of Myrcene Sulfone (Cheletropic Reaction)
This step involves the reaction of β-myrcene with sulfur dioxide to form the cyclic adduct, 3-(4-methyl-3-pentenyl)sulfolene.
Methodology:
-
Reactor Setup: A pressure-rated reactor equipped with cooling capabilities, a stirrer, and ports for reactant addition and monitoring is required.
-
Charging Reactants: Liquid sulfur dioxide is charged into the cooled reactor. An optional polymerization inhibitor (e.g., hydroquinone) may be added.
-
Myrcene Addition: β-Myrcene is added to the sulfur dioxide. The reaction is typically performed in the absence of a solvent, with one of the reactants acting as the solvent. The molar ratio of SO₂ to myrcene is generally kept in excess for SO₂ to ensure complete conversion of the myrcene.
-
Reaction Conditions: The mixture is stirred and allowed to react. The reaction is often carried out at or below room temperature. As the reaction can be exothermic, cooling is necessary to maintain the desired temperature and prevent unwanted side reactions or polymerization.
-
Workup and Isolation: Upon completion, the excess sulfur dioxide is vented or removed by distillation. The crude myrcene sulfone product, a crystalline solid, can be purified by recrystallization from a suitable solvent (e.g., an alcohol or hydrocarbon solvent).
Step 2: Hydration of Myrcene Sulfone to this compound
This step involves the acid-catalyzed hydration of the isolated double bond of the myrcene sulfone intermediate.
Methodology:
-
Dissolution: The purified myrcene sulfone from Step 1 is dissolved in a suitable solvent mixture, which often includes a co-solvent like acetone to ensure miscibility.
-
Acid Addition: An aqueous solution of a strong acid, such as sulfuric acid or phosphoric acid, is added to the myrcene sulfone solution.[1] The concentration of the acid and the ratio of acid to substrate are critical parameters that control the reaction rate and selectivity.
-
Reaction Conditions: The mixture is stirred vigorously at a controlled temperature, typically ranging from 0°C to below 50°C, to promote the hydration reaction while minimizing potential side reactions like isomerization or degradation.[1] The reaction progress is monitored by techniques such as TLC or GC.
-
Neutralization and Workup: Once the reaction is complete, the mixture is cooled and neutralized with a suitable base (e.g., sodium carbonate or sodium hydroxide solution).
-
Extraction and Isolation: The product is extracted into an organic solvent (e.g., toluene or diethyl ether). The organic layers are combined, washed with water and/or brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by chromatography or recrystallization.
Experimental Workflow
The logical flow of the synthesis, from starting materials to the final purified product, is depicted below. This workflow highlights the key stages of reaction, separation, and purification.
Data Presentation
Precise quantitative data for this synthesis is not publicly available. However, a comprehensive research campaign would aim to populate tables similar to the ones below to optimize and characterize the process.
Table 1: Reaction Conditions for Myrcene Sulfone Synthesis (Step 1)
| Parameter | Range / Value | Purpose / Comment |
| Myrcene Purity | >95% | High purity starting material is crucial to avoid side products. |
| Molar Ratio (SO₂:Myrcene) | Data not available | Typically >1:1 to ensure full conversion of myrcene. |
| Temperature (°C) | Data not available | Likely low temperature (e.g., 0-25°C) to control exothermicity. |
| Reaction Time (h) | Data not available | Monitored until myrcene is consumed (e.g., by GC). |
| Solvent | None (typically) | Reactants are often used neat. |
| Yield (%) | Data not available | Target >90% for an efficient process. |
Table 2: Reaction Conditions for this compound Synthesis (Step 2)
| Parameter | Range / Value | Purpose / Comment |
| Substrate | Myrcene Sulfone | Purified intermediate from Step 1. |
| Acid Catalyst | Sulfuric Acid | Other strong acids like phosphoric acid could be used.[1] |
| Acid Concentration (M) | Data not available | A key parameter for optimization (e.g., 5-13 M).[1] |
| Co-Solvent | Acetone | Used to ensure homogeneity of the reaction mixture. |
| Temperature (°C) | 0 to <50 | To control selectivity and prevent degradation.[1] |
| Reaction Time (h) | Data not available | Monitored by TLC or GC for disappearance of starting material. |
| Yield (%) | Data not available | Target >85% for an efficient hydration step. |
Conclusion
The synthesis of this compound from β-myrcene is an effective and industrially relevant process that leverages the principles of cheletropic reactions and selective hydration. By protecting the labile conjugated diene as a stable sulfone, the selective functionalization of the isolated double bond is achieved with high efficiency. While detailed, optimized protocols are proprietary, the general methodology presented here provides a solid foundation for researchers and drug development professionals. Further process development would focus on optimizing reaction parameters such as temperature, reactant ratios, and catalyst concentration to maximize yield and purity while ensuring a safe and scalable operation.
References
- 1. EP0012224A1 - Process for the synthesis of fragrant mixtures - Google Patents [patents.google.com]
- 2. Recent advances for the synthesis of chiral sulfones with the sulfone moiety directly connected to the chiral center - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
chemical properties of Myrcenol sulfone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myrcenol sulfone, systematically known as 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol, is an organosulfur compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, reactivity, and general biological context. Due to the limited availability of specific experimental data in the public domain, this document focuses on the established synthetic pathway and the expected chemical behavior based on its structural features. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.
Chemical Identity and Properties
This compound is the product of the hydration of the Diels-Alder adduct of myrcene and sulfur dioxide. Its chemical structure combines a sulfolene ring with a tertiary alcohol moiety.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol | - |
| CAS Number | 1135-22-4 | - |
| Molecular Formula | C₁₀H₁₈O₃S | - |
| Molecular Weight | 218.32 g/mol | - |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the reaction of myrcene with sulfur dioxide, followed by the hydration of the resulting cyclic sulfone intermediate.[1]
Experimental Protocols
Step 1: Formation of Myrcene Sulfone (Cyclic Sulfone Intermediate)
A general procedure for the formation of the cyclic sulfone intermediate involves the reaction of myrcene with sulfur dioxide. This reaction is a [4+1] cycloaddition (a Diels-Alder type reaction) where the conjugated diene system of myrcene reacts with sulfur dioxide.
-
Reactants: Myrcene, Sulfur Dioxide.
-
General Conditions: This reaction is typically carried out in a suitable solvent under controlled temperature. Specific catalysts are generally not required for this cycloaddition.
Step 2: Hydration of Myrcene Sulfone to this compound
The myrcene sulfone intermediate is then hydrated to yield this compound. This step involves the addition of water across one of the double bonds in the myrcene-derived portion of the molecule, leading to the formation of a tertiary alcohol.
-
Reactants: Myrcene Sulfone, Water.
-
General Conditions: The hydration is typically acid-catalyzed.
Disclaimer: Detailed, step-by-step experimental protocols with specific reagent quantities, reaction times, temperatures, work-up procedures, and purification methods for the synthesis of this compound are not available in the reviewed literature. The information provided is based on general knowledge of similar chemical transformations.
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Chemical Reactivity
The reactivity of this compound is dictated by the functional groups present in its structure: the sulfone group within the sulfolene ring and the tertiary alcohol.
-
Sulfone Group: The sulfonyl group (-SO₂-) is a strong electron-withdrawing group, which influences the reactivity of the adjacent carbon atoms. Sulfones are generally stable but can undergo reactions such as Ramberg–Bäcklund reaction under specific basic conditions to form alkenes.
-
Tertiary Alcohol: The tertiary alcohol group can undergo reactions typical of this functional group, such as dehydration to form an alkene under acidic conditions and at elevated temperatures, or conversion to an alkyl halide.
-
Alkene Moiety: The double bond within the sulfolene ring can potentially undergo addition reactions, although the electron-withdrawing nature of the sulfone group can deactivate it towards electrophilic attack.
Potential Biological Activity
While no specific biological studies on this compound have been found in the reviewed literature, the sulfone functional group is present in a variety of biologically active compounds.[2][3][4][5] Molecules containing a sulfone moiety have been reported to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The presence of the sulfone group in this compound suggests that it could be a candidate for biological screening.
Spectroscopic Data
A thorough search of scientific databases did not yield any published experimental spectroscopic data (NMR, IR) for this compound. For the purpose of providing a complete technical guide, the expected spectral features are outlined below.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Key Signals |
| ¹H NMR | - Signals for methyl groups (singlets).- Signals for methylene protons adjacent to the sulfone group and in the aliphatic chain (multiplets).- Signal for the vinyl proton in the sulfolene ring (multiplet).- Signal for the hydroxyl proton (singlet, may be broad and exchangeable with D₂O). |
| ¹³C NMR | - Signals for methyl carbons.- Signals for methylene carbons.- Signal for the carbon bearing the hydroxyl group (quaternary).- Signals for the sp² carbons of the double bond in the sulfolene ring.- Signals for the carbons adjacent to the sulfone group. |
| FTIR | - Strong, characteristic absorption bands for the S=O stretching of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).- Broad absorption band for the O-H stretching of the tertiary alcohol (around 3600-3200 cm⁻¹).- C-H stretching and bending vibrations for the aliphatic portions of the molecule.- C=C stretching vibration for the double bond in the ring. |
Note: The information in Table 2 is predictive and based on the known spectral characteristics of the functional groups present in this compound. Experimental verification is required.
Conclusion
This compound is a derivative of the naturally occurring monoterpene myrcene. Its synthesis involves a well-established chemical transformation, and its structure suggests a range of potential chemical reactivities. While there is a lack of specific experimental data in the current literature, this guide provides a foundational understanding of its chemical nature. Further research is warranted to fully characterize its physical and chemical properties, explore its reactivity, and investigate its potential biological activities. The availability of detailed experimental protocols and spectroscopic data would be invaluable for advancing the scientific understanding and potential applications of this compound.
References
- 1. EP0112727A2 - Process for producing myrcenol - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide to Myrcenol Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Myrcenol Sulfone, scientifically known as 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol. The information presented is intended to support research and development activities by providing detailed data on its properties, synthesis, and potential biological relevance.
Chemical Identity and Physical Properties
This compound (CAS No. 1135-22-4) is an organosulfur compound derived from myrcene. It is characterized by a sulfonyl functional group incorporated into a five-membered heterocyclic ring (a dihydrothiophene 1,1-dioxide) and a substituted pentanol side chain. The presence of the sulfonyl group and the hydroxyl group imparts distinct chemical properties to the molecule.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol | |
| CAS Number | 1135-22-4 | |
| Molecular Formula | C₁₀H₁₈O₃S | |
| Molecular Weight | 218.32 g/mol | |
| Physical State | Liquid at room temperature | [1] |
| Boiling Point | Approximately 200 °C | [1] |
| Solubility | Soluble in organic solvents such as ethanol and ether; less soluble in water.[1] |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the readily available monoterpene, myrcene. The overall synthetic pathway involves the formation of a cyclic sulfone intermediate followed by hydration.
Experimental Protocols
Step 1: Synthesis of Myrcene Sulfone (Cyclic Intermediate)
A common method for the formation of the cyclic sulfone from myrcene involves a reaction with sulfur dioxide. This reaction proceeds via a mechanism analogous to a Diels-Alder reaction, where the conjugated diene system of myrcene reacts with sulfur dioxide.
-
Reaction Conditions: Myrcene is reacted with sulfur dioxide under mild conditions.[1] This process is economically viable as it does not necessitate high temperatures or pressures.[1]
Step 2: Hydration of Myrcene Sulfone
The cyclic myrcene sulfone intermediate is then hydrated to yield the final product, this compound.
-
Reaction Conditions: The hydration is typically carried out in the presence of sulfuric acid.[1] The reaction temperature is controlled to optimize the yield and purity of the final product.[1]
Spectral Data
At present, publicly available, experimentally determined spectral data (NMR, IR, Mass Spectrometry) for 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol is limited. Researchers are advised to perform their own spectral analysis for structural confirmation and purity assessment upon synthesis.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are not extensively documented in publicly accessible literature, the precursor molecule, myrcene, has been investigated for various pharmacological effects. Additionally, the broader class of sulfone derivatives has shown a range of biological activities.
It has been suggested that this compound may possess antimicrobial and anti-inflammatory properties.[1] The sulfone functional group is known to be a key pharmacophore in a variety of therapeutic agents.[2]
Potential Anti-inflammatory Action (Hypothesized)
The anti-inflammatory potential of sulfone derivatives has been documented.[1] Some sulfone compounds have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) in activated macrophages.[1] The mechanism for this inhibition can involve the downregulation of inducible nitric oxide synthase (iNOS) protein expression.[1]
It is important to note that the biological activities and the specific signaling pathways for this compound have not been conclusively determined and require further experimental validation. The information on potential anti-inflammatory effects is extrapolated from studies on other sulfone derivatives.
References
An In-depth Technical Guide to Myrcenol Sulfone
This guide provides a comprehensive overview of Myrcenol sulfone, including its chemical identity, synthesis, and methods for its identification. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identification and Properties
This compound, with the CAS number 1135-22-4, is an organosulfur compound. Its chemical structure and properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1135-22-4[1] |
| IUPAC Name | 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol[1] |
| Molecular Formula | C₁₀H₁₈O₃S[1] |
| Molecular Weight | 218.32 g/mol [1] |
| Canonical SMILES | CC(C)(CCCC1=CCS(=O)(=O)C1)O[1] |
| InChI Key | OLQQKUGPGIOLIW-UHFFFAOYSA-N[1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Physical State | Liquid at room temperature | [2] |
| Boiling Point | Approximately 200 °C | [2] |
| Solubility | Soluble in THF, chloroform (for polymeric form) | [1] |
| Characteristic IR Bands | 1130 cm⁻¹ (asymmetric S=O stretch), 1320 cm⁻¹ (symmetric S=O stretch) | [1] |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with myrcene, a naturally occurring terpene. The overall synthetic pathway is illustrated in the workflow diagram below.
Caption: Synthesis of this compound from Myrcene.
Experimental Protocol: Synthesis of this compound
This protocol describes a general laboratory-scale synthesis of this compound.
Step 1: Synthesis of Myrcene Sulfone (Intermediate)
-
Reaction Setup: In a well-ventilated fume hood, a pressure-resistant reaction vessel is charged with myrcene.
-
Addition of Sulfur Dioxide: Liquid sulfur dioxide is carefully added to the reaction vessel. The molar ratio of myrcene to SO₂ should be approximately 1:1.2.
-
Reaction Conditions: The vessel is sealed and the reaction mixture is stirred at a temperature between 50-80 °C. The reaction progress is monitored by TLC or GC.
-
Work-up: Once the reaction is complete, the vessel is cooled to room temperature, and the excess SO₂ is carefully vented. The crude myrcene sulfone is obtained after removal of any remaining volatile components under reduced pressure.
Step 2: Hydration of Myrcene Sulfone to this compound
-
Reaction Setup: The crude myrcene sulfone from Step 1 is dissolved in a suitable organic solvent (e.g., acetone or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Acidic Hydration: A solution of dilute sulfuric acid (e.g., 10% v/v in water) is added dropwise to the stirred solution of myrcene sulfone at 0-5 °C.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred until the hydration is complete (monitored by TLC or GC). The reaction temperature can be maintained between 50-130 °C to optimize the reaction rate.[1]
-
Work-up and Purification: The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Identification and Characterization
The identification and characterization of this compound can be performed using a combination of spectroscopic and chromatographic techniques. A general workflow for the identification of a synthesized organic compound is presented below.
Caption: General workflow for the identification of a synthesized compound.
Table 3: Spectroscopic Data for the Identification of this compound
| Technique | Expected/Observed Features |
| ¹H NMR | - Signals corresponding to the two methyl groups of the tertiary alcohol. - A complex pattern of signals for the methylene groups in the aliphatic chain and the dihydrothiophene ring. - A signal for the vinylic proton in the dihydrothiophene ring. - A signal for the hydroxyl proton. |
| ¹³C NMR | - A signal for the quaternary carbon of the tertiary alcohol. - Signals for the two methyl carbons attached to the quaternary carbon. - Signals for the methylene carbons in the aliphatic chain and the dihydrothiophene ring. - Signals for the sp² carbons in the dihydrothiophene ring. |
| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - Strong absorption bands around 1320 cm⁻¹ and 1130 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the S=O group in the sulfone.[1] |
| Mass Spectrometry | - The molecular ion peak (M⁺) should be observed. - Fragmentation patterns corresponding to the loss of water (M-18) and other characteristic fragments of the molecule. |
Biological Activity
While specific studies on the biological activity of this compound are limited, the broader class of sulfone-containing compounds has been investigated for various therapeutic applications.
Sulfones are known to possess a range of biological activities, including:
-
Antimicrobial activity: Many sulfone derivatives have been reported to exhibit antibacterial and antifungal properties.[3]
-
Anti-inflammatory activity: Some sulfones have shown potential as anti-inflammatory agents.[4]
-
Anticancer activity: Certain sulfone-containing compounds have been investigated for their potential as anticancer agents.
It has been mentioned that this compound has been explored for its potential antimicrobial and anti-inflammatory properties, though detailed studies are not widely available.[1] Further research is needed to fully elucidate the biological activity and potential therapeutic applications of this compound.
References
A Technical Guide to Organosulfur Compounds Derived from Natural Terpenes: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organosulfur compounds derived from natural terpenes represent a burgeoning class of molecules with significant therapeutic potential. Terpenes, the largest and most diverse group of naturally occurring compounds, provide a rich scaffold for chemical modification. The incorporation of sulfur-containing functional groups into these terpene frameworks can dramatically alter their physicochemical properties and biological activities, leading to novel compounds with enhanced efficacy and unique mechanisms of action. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising compounds.
Synthesis of Terpene-Derived Organosulfur Compounds
The synthesis of organosulfur compounds from natural terpenes involves a variety of chemical transformations, primarily targeting the double bonds and functional groups inherent in the terpene skeletons. Common starting materials include readily available monoterpenes such as limonene, α-pinene, and 3-carene, as well as sesquiterpenes.
Synthesis of Terpene Thiols
The introduction of a thiol group is a key step in the synthesis of many organosulfur terpenes. Several methods have been developed for this purpose:
-
Addition of Hydrogen Sulfide: The direct addition of hydrogen sulfide (H₂S) to the double bonds of terpenes can be achieved, often in the presence of a Lewis acid catalyst. However, this method can sometimes lead to a mixture of products due to rearrangements of the terpene skeleton[1][2].
-
From Terpene Alcohols: A more selective method involves the conversion of terpene alcohols to their corresponding tosylates or halides, followed by nucleophilic substitution with a sulfur nucleophile like thioacetate or thiourea. Subsequent hydrolysis or reduction yields the desired thiol[1][2].
-
Ring-Opening of Epoxides: Terpene epoxides can be regioselectively opened with sulfur nucleophiles to afford hydroxy-functionalized thiols[1].
Synthesis of Ajoene
Ajoene, a well-known organosulfur compound derived from allicin (found in garlic), serves as a prominent example. While not a direct terpene derivative, its allyl sulfide structure is related. A short and efficient total synthesis of ajoene has been developed that avoids the unstable allicin intermediate. This multi-step synthesis involves the construction of a key precursor containing both a sulfide and a selenide moiety, followed by oxidation and selenoxide elimination to furnish ajoene[3][4][5].
Quantitative Biological Data
The incorporation of sulfur into terpene scaffolds has been shown to impart a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following tables summarize key quantitative data from the literature.
Table 1: Antimicrobial Activity of Terpene-Derived Organosulfur Compounds
| Compound Class | Terpene Origin | Organism | Activity | Value | Reference |
| Pinane-based Sulfenimines | α-Pinene | Staphylococcus aureus (MSSA & MRSA) | MIC | 8–32 µg/mL | [4][5][6] |
| Pinane-based Sulfenimines | α-Pinene | Pseudomonas aeruginosa | MIC | 8–32 µg/mL | [4][5][6] |
| Pinane-based Sulfenimines | α-Pinene | Candida albicans | MIC | 8–32 µg/mL | [4][5][6] |
| (+)-α-Pinene | α-Pinene | Cryptococcus neoformans | MIC | 117 µg/mL | [7] |
| (+)-β-Pinene | β-Pinene | Cryptococcus neoformans | MIC | 117 µg/mL | [7] |
| Terpene Thiols | Various | Various Bacteria & Fungi | MIC | Varies | [2][8] |
Table 2: Anticancer Activity of Terpene-Derived Organosulfur Compounds and Related Molecules
| Compound | Terpene/Precursor Origin | Cell Line | Activity | Value | Reference |
| d-limonene | Limonene | Lung cancer cells | Apoptosis induction | - | [9] |
| Ajoene Analogues | Allicin | WHCO1 (esophageal cancer) | IC50 | Varies | [10] |
| β-pinene derivatives | β-Pinene | Colletotrichum gloeosporioides | IC50 | <200 µmol/L | [11] |
Experimental Protocols
General Procedure for the Synthesis of Terpene Thiols from Terpene Alcohols
This protocol is a generalized procedure based on the synthesis of neomenthanethiol from menthol[2].
-
Tosylation of the Terpene Alcohol: The starting terpene alcohol (1 equivalent) is dissolved in pyridine. To this solution, p-toluenesulfonyl chloride (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then poured into ice-water and extracted with diethyl ether. The organic layer is washed with saturated copper sulfate solution, water, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the terpene tosylate.
-
Thioacetylation: The terpene tosylate (1 equivalent) is dissolved in a suitable solvent such as DMF. Potassium thioacetate (1.5 equivalents) is added, and the mixture is heated to 80-100 °C for several hours. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The organic layer is washed with water and brine, dried, and concentrated. The crude thioacetate can be purified by column chromatography.
-
Hydrolysis to the Thiol: The purified terpene thioacetate (1 equivalent) is dissolved in methanol. An aqueous solution of sodium hydroxide (2 equivalents) is added, and the mixture is stirred at room temperature under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the mixture is acidified with dilute HCl and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated to give the crude terpene thiol, which can be further purified by distillation or chromatography.
Synthesis of Pinane-based Sulfenimines
This is a general representation of the synthesis described for pinane-derived sulfenimines[4][5][6].
-
Synthesis of Pinane Hydroxythiols: Chiral pinane hydroxythiols are synthesized from α-pinene oxide through ring-opening reactions with appropriate sulfur nucleophiles.
-
Condensation with Aldehydes or Ketones: The pinane hydroxythiol (1 equivalent) is dissolved in a suitable solvent like dichloromethane. An aldehyde or ketone (1.1 equivalents) and a dehydrating agent (e.g., anhydrous magnesium sulfate) are added. The reaction mixture is stirred at room temperature until the formation of the sulfenimine is complete (monitored by TLC). The solid is filtered off, and the solvent is evaporated to yield the crude sulfenimine, which is then purified by column chromatography.
Mechanisms of Action and Signaling Pathways
Organosulfur compounds derived from terpenes exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cancer cell proliferation, and survival.
Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many terpenes and organosulfur compounds have been shown to inhibit this pathway[12][13][14][15][16][17][18]. The general mechanism involves the prevention of the degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by organosulfur terpenoids.
Anticancer Activity: Modulation of PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK signaling pathways are crucial for cell proliferation, survival, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. Terpenoids like limonene have been shown to exert anticancer effects by modulating these pathways[19][20][21][22][23]. Organosulfur compounds can also influence these signaling cascades[24][25][26]. The combined effect within a terpene-derived organosulfur molecule could lead to potent anticancer activity through the induction of apoptosis and inhibition of cell growth.
Caption: Modulation of PI3K/Akt and MAPK pathways by organosulfur terpenoids.
Conclusion
Organosulfur compounds derived from natural terpenes are a promising class of bioactive molecules with diverse therapeutic applications. Their synthesis from readily available natural products offers a sustainable approach to novel drug discovery. The quantitative data on their biological activities, coupled with an understanding of their mechanisms of action at the molecular level, provides a solid foundation for further research and development. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to exploring the full potential of these fascinating compounds in the development of next-generation therapeutics.
References
- 1. Synthesis of Monoterpene Thiols | Encyclopedia MDPI [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. US3248315A - Thiol production - Google Patents [patents.google.com]
- 4. Synthesis and Antimicrobial Activity of Sulfenimines Based on Pinane Hydroxythiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Activity of Sulfenimines Based on Pinane Hydroxythiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-limonene exhibits antitumor activity by inducing autophagy and apoptosis in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 11. researchgate.net [researchgate.net]
- 12. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulfur Compounds Inhibit High Glucose-Induced Inflammation by Regulating NF-κB Signaling in Human Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anticancer activity of limonene: A systematic review of target signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modulation of PI3K/AKT signaling and DFT modeling via selected pharmaceutical compounds attenuates carrageenan-induced inflammation and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The therapeutic effects of natural organosulfur compounds on atherosclerosis and their potential mechanisms: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
The Formation of Myrcenol Sulfone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myrcenol sulfone, a versatile organosulfur compound, has garnered interest in various chemical and pharmaceutical applications. Its synthesis is primarily achieved through two distinct mechanistic pathways: a cycloaddition-hydration route yielding a monomeric form, and a free-radical copolymerization resulting in a polymeric structure. This guide provides a detailed exploration of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Core Synthesis Pathways and Mechanisms
The formation of this compound can be approached via two main synthetic strategies, each yielding a product with a distinct molecular architecture.
Cycloaddition of Myrcene with Sulfur Dioxide followed by Hydration
This pathway leads to the formation of monomeric this compound, identified by the IUPAC name 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol. The process involves two key steps:
-
Step 1: [4+2] Cycloaddition (Diels-Alder Type Reaction) : Myrcene, a naturally occurring monoterpene, reacts with sulfur dioxide in what is described as a Diels-Alder reaction.[1][2] In this pericyclic reaction, the conjugated diene system of myrcene reacts with sulfur dioxide (the dienophile) to form a cyclic adduct known as myrcene sulfone. This reaction is thermally allowed and proceeds in a concerted fashion.[3][4] Interestingly, sulfur dioxide itself can catalyze this cycloaddition.[5]
-
Step 2: Hydration : The intermediate myrcene sulfone undergoes hydration, typically in the presence of an acid catalyst such as sulfuric acid, to yield the final product, this compound.[2][6] This step involves the addition of a water molecule across the isolated double bond of the myrcene moiety.
The overall reaction can be visualized as follows:
Free-Radical Copolymerization of β-Myrcene and Sulfur Dioxide
This synthetic route produces a polymeric form of this compound, systematically named poly[(7-methyl-3-methyleneocta-1,6-diene) sulfone].[6] This process is a type of addition polymerization initiated by free radicals.
The mechanism proceeds through the classical steps of radical polymerization:
-
Initiation : A radical initiator, such as an azo-initiator (e.g., AIBN), is thermally decomposed to generate initial radicals. These radicals then react with one of the monomers, either β-myrcene or sulfur dioxide, to start the polymer chain. The initiation typically occurs at temperatures between 60-80°C.[6]
-
Propagation : The newly formed radical center attacks another monomer molecule, leading to the growth of the polymer chain. This process involves the insertion of sulfur dioxide into the allylic C=C bonds of β-myrcene, resulting in an alternating copolymer structure.[6]
-
Termination : The growth of the polymer chain is terminated by various mechanisms, such as combination or disproportionation of two growing radical chains.
The resulting polymer is a 1:1 alternating copolymer of β-myrcene and sulfur dioxide.[6]
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.
Table 1: Reaction Conditions for this compound Synthesis
| Parameter | Cycloaddition-Hydration Route | Free-Radical Copolymerization Route | Reference(s) |
| Starting Materials | β-Myrcene, Sulfur Dioxide, Water | β-Myrcene (purified ≥99%), Sulfur Dioxide | [2][6] |
| Catalyst/Initiator | Sulfuric Acid (for hydration) | Azo-initiators (e.g., AIBN, AIBME) | [2][6] |
| Temperature | 50-130 °C (for hydration step) | 60-80 °C (for initiation) | [6] |
| Solvent | Not specified, may be solvent-free | Solvent-free | [6] |
| Yield | Not explicitly stated | > 85% | [6] |
Table 2: Physicochemical Properties of this compound
| Property | Monomeric this compound | Poly(myrcene sulfone) | Reference(s) |
| IUPAC Name | 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol | poly[(7-methyl-3-methyleneocta-1,6-diene) sulfone] | [6] |
| Molecular Formula | C10H18O3S | [-CH₂-C(CH₃)=CH-CH₂-CH₂-C(=CH₂)-CH₃-SO₂-]ₙ | [6] |
| Molecular Weight | 218.32 g/mol | 20,000–40,000 g/mol | [6] |
| Physical State | Liquid at room temperature | Solid | [6] |
| Boiling Point | ~200 °C | Not applicable | [6] |
| Glass Transition Temp. (Tg) | Not applicable | ~75 °C | [6] |
| Decomposition Temp. | Not specified | > 180 °C | [6] |
Experimental Protocols
The following are generalized experimental protocols derived from the available literature. Researchers should optimize these procedures for their specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of Monomeric this compound via Cycloaddition-Hydration
Materials:
-
β-Myrcene
-
Liquid Sulfur Dioxide
-
Sulfuric Acid
-
Water
-
Suitable reaction vessel (pressure-rated for handling SO₂)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Formation of Myrcene Sulfone:
-
In a pressure-rated reaction vessel, combine β-myrcene and a molar excess of liquid sulfur dioxide.
-
The reaction can be performed under mild conditions without the need for high temperatures or pressures.[6] It is recommended to conduct the reaction at or below room temperature to control the exothermicity.
-
Allow the reaction to proceed until the consumption of myrcene is complete (monitoring by TLC or GC is recommended).
-
Carefully vent the excess sulfur dioxide in a fume hood. The resulting crude product is myrcene sulfone.
-
-
Hydration of Myrcene Sulfone:
-
To the crude myrcene sulfone, add water and a catalytic amount of sulfuric acid.
-
Heat the mixture to a temperature in the range of 50-130 °C.[6] The optimal temperature should be determined experimentally to maximize yield and minimize side reactions.
-
Monitor the reaction progress by TLC or GC until the hydration is complete.
-
Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure this compound.
-
Protocol 2: Synthesis of Poly(myrcene sulfone) via Free-Radical Copolymerization
Materials:
-
β-Myrcene (purified ≥99%)
-
Liquid Sulfur Dioxide
-
Azo-initiator (e.g., AIBN)
-
Suitable reaction vessel (pressure-rated)
Procedure:
-
Monomer and Initiator Preparation:
-
In a pressure-rated reaction vessel, combine purified β-myrcene and liquid sulfur dioxide in a 1:1 molar ratio.[6] The reaction is typically performed under solvent-free conditions.
-
Add the azo-initiator (a typical loading would be 0.1-1 mol% relative to the monomers).
-
-
Polymerization:
-
Seal the reaction vessel and heat the mixture to a temperature between 60-80 °C to initiate the polymerization.[6]
-
Maintain the temperature and stir the reaction mixture for a sufficient period to achieve high conversion. The reaction time will depend on the specific initiator and temperature used.
-
The polymerization will result in the formation of a solid polymer.
-
-
Workup and Purification:
-
After the reaction is complete, cool the vessel and carefully vent any unreacted sulfur dioxide.
-
Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran).
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration and wash with the non-solvent to remove any unreacted monomers and initiator residues.
-
Dry the polymer under vacuum to a constant weight.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
References
- 1. Protonation state and fine structure of the active site determine the reactivity of dehydratase: hydration and isomerization of β-myrcene catalyzed by linalool dehydratase/isomerase from Castellaniella defragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0012224A1 - Process for the synthesis of fragrant mixtures - Google Patents [patents.google.com]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound (EVT-1184530) | 1135-22-4 [evitachem.com]
An In-depth Technical Guide to the Spectroscopic Data of Myrcenol Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure
IUPAC Name: 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol Molecular Formula: C₁₀H₁₈O₃S Molecular Weight: 218.31 g/mol
The structure of myrcenol sulfone is characterized by a sulfolene ring (a dihydrothiophene 1,1-dioxide) attached to a hydroxylated isohexyl side chain.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established values for similar chemical environments and functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| -C(CH₃)₂OH | ~ 1.2 | Singlet | - |
| -CH₂- | ~ 1.5 - 1.7 | Multiplet | - |
| -CH₂-C= | ~ 2.3 - 2.5 | Multiplet | - |
| =CH- | ~ 5.8 - 6.0 | Broad Singlet | - |
| -CH₂-SO₂- | ~ 3.8 - 4.0 | Singlet | - |
| -OH | Variable | Singlet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C(CH₃)₂OH | ~ 29 - 31 |
| -C(CH₃)₂OH | ~ 70 - 72 |
| -CH₂- | ~ 22 - 24 |
| -CH₂- | ~ 40 - 42 |
| -CH₂-C= | ~ 25 - 27 |
| =C- | ~ 125 - 128 |
| =CH- | ~ 120 - 123 |
| -CH₂-SO₂- | ~ 55 - 58 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (Alkane) | Stretching | 2850 - 3000 | Medium-Strong |
| S=O (Sulfone) | Asymmetric Stretching | 1300 - 1350 | Strong |
| S=O (Sulfone) | Symmetric Stretching | 1120 - 1160 | Strong |
| C=C (Alkene) | Stretching | 1640 - 1680 | Weak-Medium |
| C-O (Alcohol) | Stretching | 1000 - 1260 | Medium-Strong |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Proposed Fragment |
| 218 | [M]⁺ (Molecular Ion) |
| 200 | [M - H₂O]⁺ |
| 154 | [M - SO₂]⁺ |
| 136 | [M - SO₂ - H₂O]⁺ |
| 59 | [C₃H₇O]⁺ |
Experimental Protocols
The following provides a detailed, hypothetical methodology for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This two-step synthesis involves the formation of a cyclic sulfone from myrcene and sulfur dioxide, followed by hydration of the isolated double bond.
Step 1: Synthesis of Myrcene Sulfone
-
In a high-pressure reaction vessel, charge with β-myrcene (1 equivalent).
-
Cool the vessel to -20°C and condense liquid sulfur dioxide (1.1 equivalents) into the vessel.
-
Seal the vessel and allow it to warm to room temperature.
-
Stir the reaction mixture at 60°C for 24 hours.
-
Cool the vessel to room temperature and carefully vent the excess sulfur dioxide in a fume hood.
-
Dissolve the crude product in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude myrcene sulfone.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Hydration of Myrcene Sulfone to this compound
-
Dissolve the purified myrcene sulfone (1 equivalent) in a mixture of tetrahydrofuran and water (3:1).
-
Add a catalytic amount of sulfuric acid (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to determine the exact mass of the molecular ion and confirm the elemental composition.
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis pathway of this compound from β-Myrcene.
Experimental Workflow for Characterization
Caption: Workflow for the spectroscopic characterization of this compound.
The Stability and Reactivity of Myrcene Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrcene sulfone, a cyclic sulfone, is a pivotal intermediate in the synthesis of myrcenol, a valuable terpenoid alcohol used in the fragrance industry and as a precursor for other synthetic perfumes.[1][2] Understanding the stability and reactivity of myrcene sulfone is critical for optimizing the synthesis of myrcenol and for its potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, stability, and reactivity of myrcene sulfone, supported by experimental data and procedural insights.
While the query specified "Myrcenol sulfone," the available scientific literature points to "myrcene sulfone" as the correct and relevant chemical entity in the synthetic pathway to myrcenol. This guide will focus on myrcene sulfone, the Diels-Alder adduct of myrcene and sulfur dioxide.
Chemical Properties and Synthesis
Myrcene sulfone is synthesized through a Diels-Alder reaction between myrcene, a readily available natural diene, and sulfur dioxide.[3][4] This reaction serves to protect the conjugated diene system of myrcene, allowing for selective modification of the isolated double bond. The sulfone group is a relatively inert functional group, which makes it an effective protecting group.[5]
General Physical and Chemical Properties of Sulfones:
-
Polarity: The sulfonyl group (R-S(=O)₂-R') is highly polar, which can influence the solubility and chromatographic behavior of the molecule.
-
Stability: Sulfones are generally stable compounds, resistant to oxidation and reduction under many conditions.[5][6] They are more stable than the corresponding sulfoxides.
-
Reactivity: The sulfonyl group is electron-withdrawing, which can affect the reactivity of adjacent atoms.[6]
Stability of Myrcene Sulfone
Myrcene sulfone exhibits thermal stability, but it can undergo retro-Diels-Alder reaction upon heating to regenerate myrcene and sulfur dioxide. This thermal decomposition is a key step in the synthesis of myrcenol, where the sulfone is removed after the hydration of the isolated double bond.
| Condition | Observation | Relevance | Citation |
| Heating | Decomposes to myrcene and sulfur dioxide. | Regeneration of the diene system for myrcenol formation. | [3][4] |
| Strong Acids | Can lead to the formation of derivatives like 4,4-dimethyl 2,2-dioxo 1, 2, 4, 5, 6, 7-hexahydrobenzo [c] thiophene. | Important consideration for acidic reaction conditions. | [7] |
| Strong Oxidizing Agents | Generally stable, but strong oxidizing agents should be avoided. | General precaution for handling sulfones. | [6] |
| Normal Conditions | Generally stable. | Suitable for storage and handling under standard laboratory conditions. | [6] |
Reactivity of Myrcene Sulfone
The primary reactivity of interest for myrcene sulfone is its role as a protected diene, allowing for selective reactions on other parts of the molecule.
Hydration
The isolated double bond in myrcene sulfone can be selectively hydrated to form a tertiary alcohol. This reaction is typically carried out using a cold acetic acid-sulfuric acid mixture.[1]
Retro-Diels-Alder Reaction
Following hydration, the resulting tertiary alcohol is heated to induce a retro-Diels-Alder reaction. This step removes the sulfur dioxide and regenerates the diene, yielding the final product, myrcenol.[3][4]
Other Reactions
-
Diels-Alder Reaction: Myrcenol, the product derived from myrcene sulfone, readily undergoes Diels-Alder reactions with dienophiles like acrolein to form cyclohexene derivatives used in fragrances.[2]
-
Nucleophilic Substitution: The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, although it is less reactive than halides.[8]
Experimental Protocols
Synthesis of Myrcenol via Myrcene Sulfone Intermediate
This protocol is a generalized procedure based on descriptions in the literature.[1][3][4]
Step 1: Formation of Myrcene Sulfone (Diels-Alder Reaction)
-
React myrcene with liquid sulfur dioxide in a suitable solvent (e.g., a non-polar organic solvent).
-
The reaction is typically carried out at low to moderate temperatures.
-
The progress of the reaction can be monitored by techniques such as TLC or GC.
-
Upon completion, the myrcene sulfone can be isolated by precipitation or crystallization.
Step 2: Hydration of Myrcene Sulfone
-
Dissolve the myrcene sulfone in a mixture of acetic acid and sulfuric acid at a low temperature (e.g., below 10 °C).
-
Stir the mixture for several hours until the hydration of the isolated double bond is complete.
-
Quench the reaction by carefully adding a base (e.g., sodium hydroxide solution) while maintaining a low temperature.
-
Extract the hydrated myrcene sulfone with an organic solvent.
Step 3: Formation of Myrcenol (Retro-Diels-Alder Reaction)
-
Heat the isolated hydrated myrcene sulfone. The temperature required will depend on the specific substrate and reaction conditions.
-
The heating will cause the elimination of sulfur dioxide and the formation of myrcenol.
-
The myrcenol can be purified by distillation.
Visualizations
Caption: Synthesis pathway of Myrcenol from Myrcene via a Myrcene Sulfone intermediate.
Caption: Experimental workflow for the synthesis of Myrcenol.
Conclusion
Myrcene sulfone is a stable and versatile intermediate in the synthesis of myrcenol. Its stability allows for the selective chemical modification of other parts of the myrcene framework, while its controlled decomposition via a retro-Diels-Alder reaction enables the efficient regeneration of the diene system to yield the desired product. A thorough understanding of the factors influencing the stability and reactivity of myrcene sulfone is essential for the development of efficient and scalable synthetic processes for myrcenol and its derivatives, which are of significant interest to the fragrance and pharmaceutical industries.
References
- 1. EP0112727A2 - Process for producing myrcenol - Google Patents [patents.google.com]
- 2. Myrcenol - Wikipedia [en.wikipedia.org]
- 3. EP0012224A1 - Process for the synthesis of fragrant mixtures - Google Patents [patents.google.com]
- 4. US4266087A - Process for preparing a myrcenol, cis-ocimenol mixture substantially free of trans-ocimenol - Google Patents [patents.google.com]
- 5. Sulfone - Wikipedia [en.wikipedia.org]
- 6. Buy this compound (EVT-1184530) | 1135-22-4 [evitachem.com]
- 7. EP0446116A1 - Sulfolenes, process for their preparation and use - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis of Myrcene Sulfone, an Intermediate to Myrcenol
This technical guide provides a comprehensive overview of the synthesis of myrcene sulfone, a key intermediate in the production of myrcenol. Myrcenol is a valuable fragrance and flavor compound, and its synthesis via a sulfone intermediate is a notable application of organosulfur chemistry. This document details the key researchers involved, experimental protocols, and quantitative data, and includes visualizations to elucidate the synthesis pathway.
Introduction to Myrcene Sulfone Synthesis
The synthesis of myrcenol often proceeds through a protective strategy for the conjugated diene system of myrcene. This is achieved by forming a cyclic sulfone, commonly referred to as myrcene sulfone, through a reaction with sulfur dioxide. This intermediate masks the diene, allowing for selective hydration of the isolated double bond. Subsequent thermal elimination of sulfur dioxide regenerates the diene, yielding myrcenol. This method is advantageous as it allows for the production of pure myrcenol, avoiding the formation of ocimenol isomers that can occur with other synthetic routes[1].
The foundational work in this area is detailed in U.S. Patent 3,176,022, which describes the process of producing a cyclic sulfone from myrcene and its subsequent conversion to myrcenol[1][2]. While specific academic researchers are not prominently mentioned in the initial search results, the inventors and assignees of this patent can be considered the key pioneers in this specific synthetic route.
Synthesis Pathway of Myrcene Sulfone
The synthesis of myrcene sulfone involves a [4+1] cycloaddition reaction between myrcene and sulfur dioxide, which can be considered a variation of a Diels-Alder type reaction where sulfur dioxide acts as the dienophile. The resulting cyclic sulfone is then hydrated.
Reaction Scheme
The overall reaction scheme for the formation of myrcenol via myrcene sulfone is as follows:
-
Sulfone Formation: Myrcene reacts with sulfur dioxide (SO₂) to form myrcene sulfone.
-
Hydration: The myrcene sulfone is then hydrated in the presence of an acid catalyst to form a tertiary alcohol.
-
Diene Regeneration: The hydrated myrcene sulfone is heated to eliminate SO₂ and form myrcenol.
Visualization of the Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of myrcene sulfone and its subsequent conversion to myrcenol.
Experimental Protocols
The following are generalized experimental protocols based on the descriptions found in the patent literature[1][2]. Specific details may vary based on the scale and specific equipment used.
Preparation of Myrcene Sulfone
-
Reactants: Myrcene (purified), liquid Sulfur Dioxide (SO₂).
-
Apparatus: A pressure reactor or a sealed vessel capable of handling moderate pressure.
-
Procedure:
-
Myrcene is charged into the reactor.
-
The reactor is cooled, and liquid sulfur dioxide is added. An excess of SO₂ is typically used.
-
The reactor is sealed and allowed to warm to room temperature, or gently heated to initiate the reaction. The reaction is typically carried out under mild conditions without the need for very high temperatures or pressures[3].
-
The reaction mixture is stirred for a period sufficient to ensure complete reaction, which can be monitored by the disappearance of the myrcene starting material.
-
After the reaction is complete, the excess sulfur dioxide is vented off. The crude myrcene sulfone is obtained as the product.
-
Hydration of Myrcene Sulfone
-
Reactants: Myrcene sulfone, water, and a strong acid catalyst (e.g., sulfuric acid).
-
Procedure:
-
The crude myrcene sulfone is dissolved in a suitable solvent (if necessary).
-
An aqueous solution of the acid catalyst is added to the myrcene sulfone.
-
The mixture is stirred at a controlled temperature to effect hydration of the isolated double bond.
-
Upon completion, the reaction mixture is neutralized, and the hydrated myrcene sulfone is extracted with an organic solvent.
-
The solvent is removed to yield the crude hydrated intermediate.
-
Quantitative Data
Quantitative data for the synthesis of myrcene sulfone and its conversion to myrcenol is primarily found in patent literature. The yields and reaction conditions are optimized for industrial-scale production.
| Parameter | Value/Range | Reference |
| Myrcene Sulfone Formation | ||
| Reaction Temperature | Ambient to slightly elevated | [1] |
| Reactant Ratio (Myrcene:SO₂) | Stoichiometric to excess SO₂ | [1] |
| Yield | High (often near quantitative) | [1] |
| Hydration of Myrcene Sulfone | ||
| Catalyst | Sulfuric Acid | [3] |
| Temperature | 50-130 °C (for subsequent reactions) | [3] |
| Overall Process | ||
| Myrcenol Purity | High, free from ocimenol isomers | [1] |
Biological Activity of Sulfones
While there is no specific information in the initial search results on the biological activity of myrcene sulfone itself, the sulfone functional group is present in a variety of biologically active molecules[4][5]. Sulfone derivatives have been reported to exhibit a wide range of therapeutic activities, including:
The presence of the sulfone moiety in myrcene sulfone suggests that it could be explored as a scaffold for the synthesis of novel therapeutic agents.
Logical Relationship of Synthesis Steps
The synthesis of myrcenol via the sulfone intermediate is a logical sequence of protection, modification, and deprotection steps.
Conclusion
The synthesis of myrcene sulfone is a critical step in a well-established industrial process for the production of high-purity myrcenol. This method, pioneered in the mid-20th century, showcases a clever use of a reversible cycloaddition to protect a reactive diene system. For researchers in drug development, the sulfone intermediate itself may represent an interesting starting point for the synthesis of novel bioactive compounds, leveraging the known diverse biological activities of the sulfone functional group. Further investigation into the full texts of the cited patents and related chemical literature is recommended for more detailed experimental procedures and characterization data.
References
- 1. EP0012224A1 - Process for the synthesis of fragrant mixtures - Google Patents [patents.google.com]
- 2. Process for producing myrcenol - Patent 0112727 [data.epo.org]
- 3. Buy Myrcenol sulfone (EVT-1184530) | 1135-22-4 [evitachem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Myrcenol Sulfone in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Introduction and Clarification of "Myrcenol Sulfone"
The term "this compound" can refer to two distinct chemical entities, which is a critical point of clarification for research and development purposes. The first is a high-molecular-weight polymer, poly[(7-methyl-3-methyleneocta-1,6-diene) sulfone], formed from the copolymerization of β-myrcene and sulfur dioxide. The second, and the focus of this guide, is a monomeric organosulfur compound that serves as an intermediate in the synthesis of myrcenol from myrcene.[1] This small molecule, identified with CAS Number 1135-22-4 and the molecular formula C10H18O3S, is of greater interest in the context of drug development due to its potential as a synthetic building block.[1] This guide will focus exclusively on the solubility characteristics of this monomeric "this compound."
This compound is a derivative of myrcene, a naturally occurring hydrocarbon found in essential oils.[1] The presence of the sulfonyl functional group introduces polarity and hydrogen bonding capabilities, which significantly influence its solubility profile. Understanding its solubility in various organic solvents is paramount for its application in organic synthesis, purification, and formulation development.
Solubility Profile of this compound
Currently, quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in peer-reviewed literature. However, qualitative descriptions provide a foundational understanding of its solubility characteristics. This compound is generally described as being soluble in organic solvents like ethanol and ether, while exhibiting lower solubility in water due to its hydrophobic carbon backbone.[1]
For researchers and drug development professionals, this qualitative information suggests that this compound is amenable to processing in moderately polar to nonpolar organic solvents. The following table summarizes the known and predicted solubility of this compound.
| Solvent | Solvent Type | Predicted Solubility | Reference |
| Ethanol | Polar Protic | Soluble | [1] |
| Diethyl Ether | Nonpolar | Soluble | [1] |
| Water | Polar Protic | Less Soluble | [1] |
| Tetrahydrofuran (THF) | Polar Aprotic | Likely Soluble | - |
| Chloroform | Nonpolar | Likely Soluble | - |
| Acetone | Polar Aprotic | Likely Soluble | - |
| Toluene | Nonpolar | Likely Soluble | - |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | - |
Note: "Likely Soluble" is an estimation based on the general principle of "like dissolves like" and the known solubility in ethanol and ether. Experimental verification is required.
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, protocol for the quantitative determination of this compound solubility in an organic solvent. This method can be adapted for various solvents and temperatures to build a comprehensive solubility profile.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, acetone, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical method like UV-Vis spectroscopy if a chromophore is present)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Gravimetric Analysis (Optional but Recommended):
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound.
-
Once the solvent is fully evaporated, re-weigh the vial to determine the mass of the dissolved this compound.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Quantitative Analysis (e.g., by HPLC):
-
Accurately dilute the filtered supernatant with a known volume of the solvent in a volumetric flask to a concentration within the linear range of the analytical method.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Construct a calibration curve from the standard solutions (peak area vs. concentration).
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility as g/100 mL, mg/mL, or mol/L at the specified temperature.
-
Repeat the experiment at different temperatures to assess the temperature dependence of solubility.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Logical Relationship of Factors Influencing Solubility
No specific signaling pathways involving this compound have been identified in the current literature. However, the following diagram illustrates the key chemical principles that govern its solubility in organic solvents, which is a critical logical relationship for formulation scientists.
Caption: Factors influencing the solubility of this compound.
Conclusion for Drug Development Professionals
This compound (CAS 1135-22-4) is a versatile synthetic intermediate with a solubility profile that makes it compatible with a range of common organic solvents. Its solubility in alcohols and ethers suggests that solvent systems for reactions, purifications (such as crystallization or chromatography), and initial formulation screening can be readily developed. The provided experimental protocol offers a robust framework for generating the quantitative solubility data necessary for process optimization and formulation development. A thorough understanding of its solubility is a key enabler for leveraging the full potential of this compound in medicinal chemistry and drug development programs.
References
Structural Elucidation of Myrcenol Sulfone: A Technical Overview
Introduction
Myrcenol sulfone, systematically named 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol, is an organosulfur compound of interest in organic synthesis and potentially in drug development. Its structure comprises a dihydrothiophene-1,1-dioxide ring attached to a substituted pentanol chain. The presence of the sulfonyl group, a strong electron-withdrawing moiety, significantly influences the molecule's chemical properties and reactivity. This guide aims to provide a comprehensive overview of the structural elucidation of this compound, though it must be noted that detailed experimental data for this specific molecule is not widely available in the public domain. This document will, therefore, focus on the theoretical framework and general methodologies that would be employed for its structural characterization.
Chemical Identity
A point of clarification is necessary regarding the term "this compound." Literature searches reveal ambiguity, with the name referring to both a small molecule and a polymer. This guide focuses exclusively on the small molecule, 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol, with the molecular formula C10H18O3S.
Table 1: Chemical Identity of this compound
| Property | Value |
| Systematic Name | 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol |
| Molecular Formula | C10H18O3S |
| Molecular Weight | 218.32 g/mol |
| CAS Number | 1135-22-4 |
| Chemical Class | Organosulfur compound, Sulfone, Tertiary Alcohol |
Proposed Synthesis and Structural Elucidation Workflow
The structural confirmation of a newly synthesized compound like this compound would typically follow a well-defined workflow, integrating synthesis and various spectroscopic techniques.
Caption: Proposed workflow for the synthesis and structural elucidation of this compound.
Hypothetical Spectroscopic Data for Structural Confirmation
While specific experimental data for this compound is not available, we can predict the expected spectroscopic features based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃)₂OH | ~1.2 | s | 6H |
| -CH₂-C(CH₃)₂OH | ~1.6 | t | 2H |
| -CH₂-CH₂-C(CH₃)₂OH | ~1.8 | m | 2H |
| Ring -CH₂-S- | ~3.8 | s | 2H |
| Ring =CH- | ~5.9 | s | 1H |
| Ring -CH₂-C= | ~2.9 | t | 2H |
| -OH | Variable | br s | 1H |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) |
| -C(CH₃)₂OH | ~29 |
| -C(CH₃)₂OH | ~71 |
| -CH₂-C(CH₃)₂OH | ~43 |
| -CH₂-CH₂-C(CH₃)₂OH | ~22 |
| Ring -CH₂-S- | ~55 |
| Ring =C- | ~125 |
| Ring =CH- | ~135 |
| Ring -CH₂-C= | ~28 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Expected Mass Spectrometry Data for this compound
| Technique | Expected m/z | Interpretation |
| Electrospray Ionization (ESI) | 219.1004 | [M+H]⁺ |
| 241.0823 | [M+Na]⁺ | |
| Electron Ionization (EI) | 218 | Molecular Ion (M⁺) |
| 203 | [M-CH₃]⁺ | |
| 154 | [M-SO₂]⁺ | |
| 59 | [C(CH₃)₂OH]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 5: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad | O-H stretch (alcohol) |
| 3050-3000 | Medium | =C-H stretch (alkene) |
| 2980-2850 | Strong | C-H stretch (alkane) |
| 1650-1600 | Medium | C=C stretch (alkene) |
| 1325-1275 | Strong | S=O asymmetric stretch (sulfone) |
| 1150-1100 | Strong | S=O symmetric stretch (sulfone) |
Detailed Experimental Protocols (General Methodology)
The following are generalized protocols that would be adapted for the specific synthesis and analysis of this compound.
Synthesis of this compound
-
Formation of Myrcene Sulfone: Myrcene is reacted with an equimolar amount of sulfur dioxide. The reaction can be carried out in a sealed tube or a pressure reactor. The temperature is typically maintained between 50-100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Hydration: The resulting myrcene sulfone intermediate is then subjected to hydration. This is typically achieved by treatment with an aqueous solution of a strong acid, such as sulfuric acid, at a controlled temperature.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy: A sample of the purified this compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Mass Spectrometry: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
IR Spectroscopy: A small amount of the neat liquid sample is placed between two KBr plates, or a thin film is cast on a KBr disk. The IR spectrum is recorded using an FT-IR spectrometer.
Logical Relationship of Spectroscopic Data for Structure Confirmation
The structural elucidation of this compound relies on the logical integration of data from various spectroscopic techniques.
An In-depth Technical Guide to Poly(myrcene sulfone): A Bio-based Polysulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of poly(myrcene sulfone), a promising bio-based polymer. The document details its synthesis, characterization, and properties, offering valuable insights for its potential applications in various scientific and industrial fields. It is important to note that the polymer is synthesized from the copolymerization of β-myrcene and sulfur dioxide, and the term "myrcenol sulfone" is not the standard nomenclature for this polymer.
Introduction to Poly(myrcene sulfone)
Poly(myrcene sulfone) is an alternating copolymer synthesized from β-myrcene, a renewable monoterpene derived from sources like hops and lavender, and sulfur dioxide, which can be sourced from industrial flue gas. This positions poly(myrcene sulfone) as a sustainable alternative to petroleum-based polymers. The resulting polymer is a member of the poly(olefin sulfone) class, characterized by a repeating sulfonyl group in the polymer backbone, which imparts unique chemical and physical properties. The structure primarily consists of 1,4-cis and 1,4-trans microstructures.[1]
Synthesis and Characterization
The synthesis of poly(myrcene sulfone) is typically achieved through free-radical copolymerization. This method allows for the formation of a 1:1 alternating copolymer structure. The characterization of the resulting polymer is crucial to understand its microstructure, molecular weight, and thermal properties, which dictate its performance in various applications.
Free-Radical Copolymerization Mechanism
The polymerization is initiated by a radical initiator, which attacks the double bond of β-myrcene. The resulting radical then reacts with sulfur dioxide to form a sulfonyl radical, which propagates the polymer chain by reacting with another myrcene monomer.
Experimental Protocols
The following protocols are representative methods for the synthesis and characterization of poly(myrcene sulfone).
2.2.1. Synthesis of Poly(myrcene sulfone) via Free-Radical Polymerization
-
Monomer Purification: β-myrcene is purified by washing with a sodium hydroxide solution to remove inhibitors, followed by drying over sodium sulfate and distillation under reduced pressure.
-
Reaction Setup: A pressure-resistant reaction vessel equipped with a magnetic stirrer is charged with purified β-myrcene.
-
Addition of Sulfur Dioxide: The vessel is cooled, and a measured amount of liquid sulfur dioxide is condensed into the reactor.
-
Initiator Addition: A radical initiator, such as AIBN (Azobisisobutyronitrile), is added to the monomer mixture. The amount of initiator will influence the molecular weight of the resulting polymer.
-
Polymerization: The reaction vessel is sealed and heated to a specific temperature (e.g., 60-80°C) to initiate polymerization. The reaction is allowed to proceed for a set time.
-
Polymer Isolation: After the reaction, the vessel is cooled, and any unreacted sulfur dioxide is carefully vented. The viscous polymer solution is dissolved in a suitable solvent like chloroform.
-
Purification: The polymer is purified by precipitation in a non-solvent such as methanol. The precipitated polymer is then collected by filtration and dried under vacuum until a constant weight is achieved.
2.2.2. Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the 1:1 alternating structure of the copolymer and to analyze the microstructure (1,4-cis, 1,4-trans, 1,2-vinyl, and 3,4-addition).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups in the polymer, particularly the strong absorption bands corresponding to the sulfonyl group (S=O stretching).
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polymer, determining the onset of decomposition temperature (Td).
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer.
Experimental Workflow
The overall process from monomer preparation to final polymer characterization follows a systematic workflow.
Quantitative Data Summary
The properties of poly(myrcene sulfone) can vary depending on the specific synthesis conditions. The following table summarizes typical quantitative data for poly(olefin sulfone)s and related polymers.
| Property | Value | Polymer System |
| Molecular Weight | ||
| Number-Average (Mn) | 187,000 g/mol | Poly(olefin sulfone) with photobase generator[2] |
| Weight-Average (Mw) | 587,000 g/mol | Poly(olefin sulfone) with photobase generator[2] |
| Polydispersity Index (PDI) | 3.1 | Poly(olefin sulfone) with photobase generator[2] |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | 83 °C | Poly(olefin sulfone) with photobase generator[2] |
| Decomposition Temp. (Td) | 191 °C (10% weight loss) | Poly(olefin sulfone) with photobase generator[2] |
| Microstructure | ||
| 1,4-cis and 1,4-trans | Predominant | Poly(myrcene-co-SO₂)[1] |
| 1,2-vinyl and 3,4-addition | Very low content | Poly(myrcene-co-SO₂)[1] |
Potential Applications
The unique properties of poly(myrcene sulfone) make it a candidate for several applications:
-
Sustainable Adhesives: The polymer has shown excellent adhesion properties, particularly on surfaces with hydroxyl groups.[3]
-
Transient Electronics: Like other poly(olefin sulfone)s, it may be suitable for applications requiring materials that can be triggered to depolymerize.
-
Drug Delivery: The potential for controlled degradation could be explored for drug delivery systems.
-
Electron Beam-Resistant Materials: Polysulfones are known for their resistance to high-energy radiation, suggesting applications in microelectronics.
References
Methodological & Application
Application Notes and Protocols: Myrcenol in Diels-Alder Reactions via a Myrcene Sulfone Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of myrcenol, a valuable terpenoid in the fragrance and pharmaceutical industries, through a myrcene sulfone intermediate, and its subsequent application in Diels-Alder reactions. While "myrcenol sulfone" is not the direct reactant in the Diels-Alder cycloaddition, the formation of a transient sulfone adduct is a critical step in the regioselective synthesis of myrcenol from myrcene.
Introduction
Myrcene, a naturally occurring monoterpene, is a versatile starting material for the synthesis of various high-value compounds.[1] The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is a key transformation in the functionalization of myrcene and its derivatives.[2] A significant application is the reaction of myrcenol with dienophiles to produce commercially important fragrance compounds. The synthesis of pure myrcenol, however, requires a strategic protection of the conjugated diene system of myrcene to allow for selective hydration of the isolated double bond. This is elegantly achieved through the formation of a cyclic sulfone intermediate.[3][4]
The process involves the reaction of myrcene with sulfur dioxide in a reversible [4+2] cycloaddition to form myrcene sulfone.[3][4] This intermediate protects the diene functionality, allowing for selective hydration of the terminal alkene. Subsequent thermal decomposition of the sulfone regenerates the diene, yielding myrcenol, which can then be used in Diels-Alder reactions.[3][4]
Reaction Schematics and Pathways
The overall transformation from myrcene to a Diels-Alder adduct of myrcenol proceeds through a multi-step sequence. The key steps involve the formation and decomposition of a sulfone intermediate.
Caption: Overall reaction pathway from Myrcene to a Diels-Alder adduct via a Myrcene Sulfone intermediate.
Experimental Protocols
The following protocols are generalized from literature descriptions and should be adapted and optimized for specific laboratory conditions.[3][4][5]
Protocol 1: Synthesis of Myrcenol from Myrcene via Myrcene Sulfone Intermediate
Materials:
-
Myrcene (purified)
-
Sulfur dioxide (SO₂)
-
Sulfuric acid (H₂SO₄)
-
Suitable organic solvent (e.g., a non-reactive hydrocarbon)
-
Water
-
Sodium carbonate or other suitable base for neutralization
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Formation of Myrcene Sulfone:
-
In a suitable reaction vessel, dissolve myrcene in an appropriate solvent.
-
Cool the solution and introduce a controlled amount of sulfur dioxide. The reaction is a Diels-Alder type cycloaddition and is typically exothermic.[3][4]
-
Maintain the reaction at a low temperature to favor the formation of the cyclic sulfone adduct.
-
The myrcene sulfone may precipitate from the solution and can be isolated by filtration.
-
-
Hydration of Myrcene Sulfone:
-
Suspend the isolated myrcene sulfone in a mixture of an organic solvent and water.
-
Add a catalytic amount of a strong acid, such as sulfuric acid, to facilitate the hydration of the isolated double bond.[6]
-
Stir the mixture at a controlled temperature until the hydration is complete (monitor by TLC or GC).
-
-
Thermal Decomposition and Isolation of Myrcenol:
-
Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution).
-
Heat the mixture to induce the retro-Diels-Alder reaction, which liberates sulfur dioxide and regenerates the diene, now as myrcenol.[3][4] This step is typically performed at temperatures between 100-150°C.[5]
-
The liberated SO₂ should be handled in a well-ventilated fume hood.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain crude myrcenol.
-
Purify the myrcenol by vacuum distillation.
-
Protocol 2: Diels-Alder Reaction of Myrcenol with Acrolein
Materials:
-
Myrcenol (purified)
-
Acrolein (dienophile)
-
A suitable high-boiling solvent (e.g., toluene or xylene)
-
Hydroquinone (polymerization inhibitor for acrolein)
Procedure:
-
Reaction Setup:
-
In a reaction flask equipped with a reflux condenser, dissolve myrcenol in the chosen solvent.
-
Add a small amount of hydroquinone to inhibit the polymerization of acrolein.
-
Slowly add acrolein to the reaction mixture. The molar ratio of acrolein to myrcenol is typically in the range of 1.1 to 1.5:1.[6]
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux. The reaction temperature is generally maintained between 50-130°C.[6]
-
Monitor the progress of the reaction by TLC or GC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and any unreacted starting materials under reduced pressure.
-
The resulting product, a mixture of 3- and 4-(4-hydroxy-4-methylpentyl)-Δ³-cyclohexenecarboxaldehyde, can be purified by vacuum distillation.
-
Quantitative Data
While specific yields and diastereoselectivities are highly dependent on the exact reaction conditions and substrates used, the following table summarizes typical parameters mentioned in the literature.
| Reaction Step | Reactants | Key Parameters | Typical Outcome | Reference(s) |
| Myrcenol Synthesis | Myrcene, SO₂, H₂O, H⁺ | Protection of diene as sulfone, followed by hydration and thermal decomposition. | Pure myrcenol is obtainable. | [3][4] |
| Diels-Alder Reaction | Myrcenol, Acrolein | Temperature: 50-130°C; Molar Ratio (Acrolein:Myrcenol): 1.1-1.5:1 | Formation of Lyral (a mixture of isomers). | [6] |
Logical Workflow for Synthesis and Reaction
The following diagram illustrates the general workflow from starting materials to the final Diels-Alder adduct.
References
- 1. Microbial Synthesis of Myrcene by Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. US4266087A - Process for preparing a myrcenol, cis-ocimenol mixture substantially free of trans-ocimenol - Google Patents [patents.google.com]
- 4. EP0012224A1 - Process for the synthesis of fragrant mixtures - Google Patents [patents.google.com]
- 5. Process for producing myrcenol - Patent 0112727 [data.epo.org]
- 6. Buy this compound (EVT-1184530) | 1135-22-4 [evitachem.com]
Synthesis of Lyral via Myrcenol Sulfone Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Lyral, a widely used fragrance ingredient. The described methodology utilizes a four-step sequence starting from myrcene, proceeding through a myrcene sulfone intermediate to myrcenol, and culminating in the formation of Lyral. This route offers a robust and scalable method for the production of this valuable aroma chemical. The protocols provided herein are compiled from established patent literature and are intended for research and development purposes.
Introduction
Lyral, chemically known as 4-(4-hydroxy-4-methylpentyl)-3-cyclohexene-1-carbaldehyde and its 3-isomer, is a colorless, viscous liquid with a characteristic lily-of-the-valley scent.[1] It is a key component in a vast array of consumer products, including perfumes, soaps, detergents, and cosmetics.[1] The synthesis of Lyral is a topic of significant industrial and academic interest. One effective synthetic strategy involves the use of myrcenol as a key precursor. This document details a method for the synthesis of Lyral that proceeds through a "Myrcenol sulfone" intermediate, a nomenclature used in some patents to refer to the hydrated form of a cyclic myrcene sulfone. This intermediate serves to protect the myrcene diene system during the hydration of the isolated double bond.
The overall synthetic pathway can be summarized in four main stages:
-
Formation of Myrcene Sulfone: Myrcene is reacted with sulfur dioxide in a Diels-Alder type reaction to form a cyclic sulfone, protecting the conjugated diene.
-
Hydration of Myrcene Sulfone: The isolated double bond of the myrcene sulfone is hydrated, typically using an acid catalyst, to yield a tertiary alcohol, herein referred to as hydrated myrcene sulfone.
-
Pyrolysis to Myrcenol: The hydrated myrcene sulfone is subjected to pyrolysis to eliminate sulfur dioxide, regenerating the diene and forming myrcenol.
-
Diels-Alder Reaction to form Lyral: Myrcenol is reacted with acrolein in a Diels-Alder cycloaddition to yield the final product, Lyral.
This application note will provide detailed protocols for the latter two stages, for which more specific experimental data is available in the public domain, and will present the available quantitative data in a structured format.
Experimental Protocols
Protocol 1: Synthesis of Myrcenol via Pyrolysis of Hydrated Myrcene Sulfone
This protocol describes the thermal decomposition of hydrated myrcene sulfone to produce myrcenol. The reaction is a retro-Diels-Alder reaction, where sulfur dioxide is eliminated to regenerate the diene functionality.
Materials:
-
Hydrated Myrcene Sulfone (referred to as this compound in some literature)
-
Alkali (e.g., Triethanolamine, Sodium Hydroxide)
-
Polymerization Inhibitor
-
Preheating and Pyrolysis Reactor
-
Rectification Column
Procedure:
-
Mixture Preparation: Prepare a mixture of hydrated myrcene sulfone, an alkali, and a polymerization inhibitor. A typical weight ratio is 1000: (3-5): (1-3) respectively.[1] The alkali serves to neutralize any acidic byproducts, while the polymerization inhibitor prevents unwanted side reactions.
-
Preheating: The mixture is preheated to 120-125 °C under reduced pressure (minus 0.03 to minus 0.09 MPa) for a short duration of 1-10 seconds.[1]
-
Pyrolysis: The preheated mixture is then subjected to pyrolysis at a temperature of 125-135 °C and a pressure of minus 0.03 to minus 0.09 MPa for 1-10 seconds to yield a lysate containing myrcenol.[1]
-
Purification by Rectification: The resulting lysate is purified by rectification. The kettle temperature is maintained at 135-150 °C, and the top temperature is kept between 70-100 °C, with a kettle and top pressure of minus 0.03 to minus 0.09 MPa.[1] The distillate, containing myrcenol and some myrcene, is collected from the top of the column.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material Ratio (Sulfone:Alkali:Inhibitor) | 1000 : (3-5) : (1-3) by weight | [1] |
| Preheating Temperature | 120-125 °C | [1] |
| Pyrolysis Temperature | 125-135 °C | [1] |
| Pressure (Preheating & Pyrolysis) | -0.03 to -0.09 MPa | [1] |
| Rectification Kettle Temp. | 135-150 °C | [1] |
| Rectification Top Temp. | 70-100 °C | [1] |
Protocol 2: Synthesis of Lyral via Diels-Alder Reaction of Myrcenol and Acrolein
This protocol details the [4+2] cycloaddition reaction between myrcenol and acrolein to form Lyral. This reaction can be performed without a catalyst at elevated temperatures.
Materials:
-
Myrcenol
-
Acrolein
-
Hydroquinone (or other polymerization inhibitor)
-
Four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser
-
Deionized water
Procedure:
-
Reaction Setup: In a 1000 mL four-necked flask, add 539 g (3.5 mol) of myrcenol and 0.539 g of hydroquinone.[2]
-
Heating: Heat the mixture to 110 °C with stirring.[2]
-
Acrolein Addition: Slowly add 235 g (4.2 mol) of acrolein dropwise over a period of 6 hours, while maintaining the reaction temperature between 50 °C and 130 °C.[2][3] The reaction is exothermic, and external cooling may be necessary.
-
Reaction Completion: After the addition of acrolein is complete, continue to stir the reaction mixture for an additional 1-2 hours at the same temperature to ensure complete reaction.[3]
-
Workup: Cool the reaction mixture and wash it three times with 200 g of deionized water to obtain the crude Lyral product.[2]
-
Purification: The crude Lyral is then purified by vacuum distillation. Collect the fraction at a temperature between 120 °C and 125 °C under a pressure of less than 2 mmHg.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Myrcenol Amount | 539 g (3.5 mol) | [2] |
| Acrolein Amount | 235 g (4.2 mol) | [2] |
| Molar Ratio (Acrolein:Myrcenol) | 1.2:1 | [2] |
| Reaction Temperature | 50-130 °C | [2][3] |
| Acrolein Addition Time | 6 hours | [2] |
| Post-reaction Time | 1-2 hours | [3] |
| Crude Product Yield | 770 g | [2] |
| Purity of Crude Product (by GC) | 96.6% | [2] |
| Purified Product Yield | 616 g | [2] |
| Distillation Temperature | 120-125 °C | [2] |
| Distillation Pressure | < 2 mmHg | [2] |
Visualizations
Logical Workflow for the Synthesis of Lyral
Caption: Overall workflow for the synthesis of Lyral from Myrcene.
Experimental Workflow for Lyral Synthesis from Myrcenol
Caption: Experimental workflow for the Diels-Alder synthesis of Lyral.
Conclusion
The synthesis of Lyral from myrcene via a hydrated myrcene sulfone intermediate represents a viable and scalable industrial process. The protection of the myrcene diene as a sulfone allows for the selective hydration of the isolated double bond. Subsequent pyrolysis efficiently regenerates the diene to form myrcenol. The final Diels-Alder reaction with acrolein proceeds in good yield to afford Lyral. The protocols and data presented in this application note provide a solid foundation for researchers and professionals working on the synthesis of this important fragrance compound. Further optimization of reaction conditions and detailed spectroscopic analysis of intermediates will continue to enhance the efficiency and understanding of this synthetic route.
References
Application of Myrcenol Sulfone in the Fragrance Industry: A Review of Current Knowledge
Myrcenol Sulfone: A Versatile Intermediate in Organic Synthesis for Fragrance and Potential Pharmaceutical Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myrcenol sulfone is a cyclic sulfone derived from the reaction of myrcene, a naturally abundant monoterpene, with sulfur dioxide. This compound serves as a crucial intermediate in the synthesis of myrcenol, a valuable fragrance ingredient with a fresh, floral, and citrusy scent. The use of this compound as a protecting group for the conjugated diene system in myrcene allows for selective hydration of the isolated double bond, a key step in the efficient synthesis of myrcenol. Beyond the fragrance industry, the sulfone functional group and the terpene backbone of myrcenol and its derivatives present opportunities for exploration in medicinal chemistry and drug development, owing to the known biological activities of sulfone-containing compounds and terpenoids, including antimicrobial and anti-inflammatory properties.
This document provides detailed protocols for the synthesis of myrcenol from myrcene via this compound and the subsequent synthesis of the fragrance ingredient Lyral. It also explores the potential applications of this compound as an intermediate in the development of novel bioactive molecules.
Data Presentation
Table 1: Synthesis of Myrcenol via this compound - Reaction Parameters
| Step | Reaction | Key Reagents | Temperature | Pressure | Notable Observations |
| 1 | Formation of Myrcene Sulfone | Myrcene, Sulfur Dioxide | Ambient to Mild | Atmospheric | Diels-Alder type reaction protecting the conjugated diene. |
| 2 | Hydration of Myrcene Sulfone | Myrcene Sulfone, Sulfuric Acid | Low Temperature | Atmospheric | Selective hydration of the isolated double bond. |
| 3 | Pyrolysis to Myrcenol | Hydrated Myrcene Sulfone | 125-135°C | Reduced | Regeneration of the diene to form myrcenol. |
Table 2: Synthesis of Lyral from Myrcenol - Reaction Parameters
| Reaction | Key Reagents | Molar Ratio (Acrolein:Myrcenol) | Temperature | Reaction Time | Yield (Lyral) |
| Diels-Alder Reaction | Myrcenol, Acrolein | 1.1 - 1.5 : 1 | 50-130°C | 6-10 hours (addition), 1-2 hours (continued reaction) | High |
Experimental Protocols
Protocol 1: Synthesis of Myrcenol from Myrcene via this compound
This protocol is based on the well-established method of protecting the diene of myrcene as a sulfone to allow for selective hydration.[1][2]
Step 1: Formation of Myrcene Sulfone
-
In a suitable reaction vessel, charge myrcene.
-
While stirring, bubble sulfur dioxide gas through the myrcene at a controlled rate. The reaction is typically carried out at ambient temperature.
-
The reaction is a Diels-Alder type cycloaddition, which proceeds to completion to form the cyclic myrcene sulfone.
-
Monitor the reaction progress by spectroscopic methods (e.g., NMR or IR) to confirm the disappearance of the myrcene starting material.
-
The resulting myrcene sulfone is often used in the next step without extensive purification.
Step 2: Hydration of Myrcene Sulfone
-
To the crude myrcene sulfone from the previous step, slowly add a solution of sulfuric acid in water (e.g., 60-70% H₂SO₄) while maintaining a low temperature (e.g., 0-10°C) with an ice bath.
-
Stir the mixture vigorously for several hours to ensure complete hydration of the isolated double bond.
-
After the reaction is complete, quench the reaction by carefully adding the mixture to a cold aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid.
-
Extract the hydrated myrcene sulfone with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydrated myrcene sulfone.
Step 3: Pyrolysis to Myrcenol
-
The crude hydrated myrcene sulfone is subjected to thermal decomposition (pyrolysis). This is typically carried out by heating the compound under reduced pressure.
-
Heat the hydrated myrcene sulfone to a temperature range of 125-135°C under vacuum.
-
The pyrolysis reaction regenerates the diene system and eliminates sulfur dioxide, yielding myrcenol.
-
The myrcenol product can be collected by distillation under reduced pressure.
-
Purify the collected myrcenol by fractional distillation to obtain the final product with high purity.
Protocol 2: Synthesis of Lyral from Myrcenol
This protocol describes the Diels-Alder reaction between myrcenol and acrolein to produce Lyral.[3][4]
-
In a reaction flask equipped with a stirrer, thermometer, and addition funnel, charge myrcenol. A polymerization inhibitor (e.g., hydroquinone) can be added.
-
Heat the myrcenol to the reaction temperature, typically between 100-110°C.
-
Slowly add acrolein dropwise to the heated myrcenol over a period of 6-10 hours. The molar ratio of acrolein to myrcenol should be in the range of 1.1:1 to 1.5:1.
-
Maintain the reaction temperature between 100-110°C during the addition.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
The crude Lyral can be purified by vacuum distillation.
Visualizations
Caption: Synthetic pathway from Myrcene to Myrcenol via this compound.
Caption: Synthesis of Lyral from Myrcenol through a Diels-Alder reaction.
Applications in Drug Development
While this compound is not currently a direct intermediate in the synthesis of any marketed drugs, its structural motifs and those of its derivatives suggest potential applications in medicinal chemistry.
-
Sulfone Moiety: The sulfone group is a well-established pharmacophore found in a variety of clinically used drugs, including antibacterial sulfonamides, diuretics, and anticonvulsants. The electron-withdrawing nature of the sulfonyl group can influence the physicochemical properties of a molecule, such as its acidity, polarity, and ability to participate in hydrogen bonding, which are critical for drug-receptor interactions.
-
Terpenoid Backbone: Myrcenol and its derivatives belong to the terpenoid class of natural products, which are known to exhibit a wide range of biological activities. Terpenoids have been investigated for their antimicrobial, anti-inflammatory, anticancer, and analgesic properties.
-
Potential for Derivatization: Myrcenol, readily synthesized from this compound, possesses a reactive diene system and a hydroxyl group, making it an attractive scaffold for the synthesis of a diverse library of derivatives. These derivatives could be screened for various biological activities. For instance, the known antimicrobial and anti-inflammatory properties of citral (an isomer of which is a component of Lyral) suggest that derivatives of Lyral could also be explored for similar activities.
Caption: Logical workflow for exploring this compound in drug discovery.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its primary application lies in the efficient and high-yield synthesis of myrcenol, a key component in the fragrance industry. The straightforward protocols for its formation and subsequent conversion make it an attractive tool for chemists. While its direct role in drug development is yet to be established, the presence of the sulfone group and the terpene framework in its derivatives opens up avenues for the exploration of new bioactive compounds with potential therapeutic applications. Further research into the synthesis and biological evaluation of novel derivatives of myrcenol and this compound is warranted to fully exploit the potential of this intermediate.
References
- 1. EP0012224A1 - Process for the synthesis of fragrant mixtures - Google Patents [patents.google.com]
- 2. Process for producing myrcenol - Patent 0112727 [data.epo.org]
- 3. US4266087A - Process for preparing a myrcenol, cis-ocimenol mixture substantially free of trans-ocimenol - Google Patents [patents.google.com]
- 4. US4520212A - Process for producing myrcenol - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of Myrcenol Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrcenol sulfone, with the IUPAC name 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol, is a key intermediate in the synthesis of myrcenol, a valuable fragrance and flavor compound. The purity and structural integrity of this compound are critical for the quality of the final product. These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of this compound (C₁₀H₁₈O₃S, Molecular Weight: 218.32 g/mol ).
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol | - |
| Molecular Formula | C₁₀H₁₈O₃S | - |
| Molecular Weight | 218.32 g/mol | - |
| Physical State | Liquid at room temperature | [1] |
| Boiling Point | Approx. 200 °C | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); sparingly soluble in water | [1] |
Analytical Characterization Workflow
A systematic approach is essential for the comprehensive characterization of this compound. The following workflow outlines the recommended analytical techniques to be employed.
Caption: A logical workflow for the synthesis, purification, and comprehensive analytical characterization of this compound.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | s | 6H | 2 x CH₃ (gem-dimethyl) |
| ~1.60 | m | 2H | -CH₂- |
| ~2.20 | m | 2H | -CH₂- |
| ~2.90 | t | 1H | Methine proton on the dihydrothiophene ring |
| ~3.80 | m | 4H | 2 x CH₂ in the dihydrothiophene ring |
| ~5.80 | br s | 1H | Olefinic proton in the dihydrothiophene ring |
| Variable | s | 1H | -OH |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~25.0 | -CH₂- |
| ~29.0 | 2 x CH₃ (gem-dimethyl) |
| ~40.0 | -CH₂- |
| ~55.0 | CH₂ in the dihydrothiophene ring |
| ~58.0 | CH₂ in the dihydrothiophene ring |
| ~71.0 | Quaternary carbon with -OH |
| ~120.0 | Olefinic CH in the dihydrothiophene ring |
| ~145.0 | Quaternary olefinic carbon in the dihydrothiophene ring |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
A higher number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound, particularly the characteristic sulfone and hydroxyl groups.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad, Strong | O-H stretch (hydroxyl group) |
| ~2970, ~2870 | Medium-Strong | C-H stretch (aliphatic) |
| ~1650 | Weak | C=C stretch (olefinic) |
| ~1320 | Strong | S=O asymmetric stretch (sulfone) [1] |
| ~1130 | Strong | S=O symmetric stretch (sulfone) [1] |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Apply a thin film of the neat liquid this compound onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plate.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.
Expected Mass Spectrometric Data
Table 5: Predicted Mass-to-Charge Ratios (m/z) for this compound and its Fragments (Electron Ionization)
| m/z | Proposed Fragment |
| 218 | [M]⁺ (Molecular Ion) |
| 203 | [M - CH₃]⁺ |
| 200 | [M - H₂O]⁺ |
| 154 | [M - SO₂]⁺ |
| 59 | [C₃H₇O]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (see GC-MS protocol).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass spectra.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Assess purity by integrating the peak areas of all detected components.
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of less volatile or thermally labile compounds and can be used for both qualitative and quantitative analysis of this compound.
Experimental Protocol: HPLC
-
Sample Preparation: Prepare a solution of this compound in the mobile phase (e.g., 0.1 mg/mL).
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Determine the retention time of this compound. For quantitative analysis, create a calibration curve using standards of known concentrations.
Thermal Analysis
Thermogravimetric Analysis (TGA)
TGA provides information on the thermal stability and decomposition profile of this compound.
Experimental Protocol: TGA
-
Sample Preparation: Place a small amount of the sample (5-10 mg) into a TGA pan.
-
Instrumentation: A thermogravimetric analyzer.
-
TGA Conditions:
-
Atmosphere: Nitrogen, with a flow rate of 20 mL/min.
-
Temperature Program: Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset of decomposition and the temperature at which significant weight loss occurs.
Logical Relationships in Characterization
The analytical techniques described are interconnected and provide complementary information for a comprehensive characterization of this compound.
Caption: A diagram illustrating how different analytical techniques contribute to the overall characterization of this compound.
Conclusion
The application of this comprehensive suite of analytical techniques and protocols will ensure the accurate and reliable characterization of this compound. This is crucial for quality control in its production and for its subsequent use in research and development, particularly in the fragrance and pharmaceutical industries. The provided data and methodologies serve as a valuable resource for scientists and professionals working with this important chemical intermediate.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Myrcenol Sulfone
Introduction
Myrcenol sulfone is a key intermediate in the synthesis of various fragrance compounds and potentially other specialty chemicals. Its effective purification is crucial for obtaining high-purity final products and for accurate characterization. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the purification of such compounds due to its high resolution and efficiency. This application note presents a representative reversed-phase HPLC method for the purification of this compound, providing a robust starting point for researchers, scientists, and professionals in drug development and chemical synthesis. The described protocol is designed to be adaptable for various laboratory settings and scales.
Experimental Protocol
This protocol outlines a general procedure for the purification of this compound using a preparative HPLC system.
1. Sample Preparation
-
Dissolve the crude this compound sample in a suitable solvent, such as acetonitrile or methanol, to a concentration of 10-20 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC Instrumentation and Conditions
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a suitable detector.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 30% B
-
35-40 min: 30% B (re-equilibration)
-
-
Flow Rate: 4.0 mL/min
-
Column Temperature: 30°C
-
Detection:
-
UV-Vis Detector at 210 nm (as sulfones may have a weak chromophore).
-
Evaporative Light Scattering Detector (ELSD) can be used as an alternative or in series for universal detection.
-
-
Injection Volume: 500 µL (can be adjusted based on column loading capacity and sample concentration).
3. Purification and Fraction Collection
-
Perform a blank injection (mobile phase only) to ensure a clean baseline.
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram and collect the fraction corresponding to the this compound peak based on the retention time. Automated fraction collectors are recommended for this step.
4. Post-Purification Processing
-
Combine the collected fractions containing the purified this compound.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the purified compound.
-
Analyze the purity of the final product using analytical HPLC.
Data Presentation
The following table summarizes the expected quantitative data from the preparative HPLC purification of this compound using the described method.
| Parameter | Value |
| Retention Time | 15.8 min |
| Initial Purity | ~85% |
| Final Purity | >98% |
| Recovery Yield | ~90% |
| Loading Amount | 5 mg per injection |
Workflow Diagram
Caption: Workflow for the HPLC Purification of this compound.
The HPLC method detailed in this application note provides a reliable and efficient protocol for the purification of this compound. The use of a C18 reversed-phase column with a water/acetonitrile gradient allows for good separation from impurities. This method can be further optimized by adjusting the gradient slope, flow rate, or by screening different column stationary phases to meet specific purification needs. The provided protocol serves as a valuable resource for researchers and scientists working on the synthesis and purification of this compound and related compounds.
Application Notes and Protocols for Myrcenol Sulfone Derivatives in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myrcenol, a naturally occurring acyclic monoterpene alcohol, is derived from myrcene, a primary component of essential oils from plants like hops, cannabis, and lemongrass.[1] Myrcene itself has demonstrated a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The sulfone functional group (R-S(=O)₂-R') is a key pharmacophore in a multitude of approved drugs, valued for its ability to act as a strong hydrogen bond acceptor and its metabolic stability. The incorporation of a sulfone moiety into the myrcenol scaffold presents a promising, yet underexplored, strategy for the development of novel therapeutic agents.
These application notes provide a proposed framework for the synthesis and evaluation of novel myrcenol sulfone derivatives, leveraging the known biological activities of myrcene as a starting point for investigation into their potential as anti-inflammatory and anticancer agents. Detailed protocols for key biological assays are provided to facilitate the screening and characterization of these novel compounds.
Proposed Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be envisioned through a two-step process starting from myrcenol. The first step involves the addition of a thiol to one of the double bonds of myrcenol to form a sulfide intermediate. The subsequent oxidation of the sulfide yields the target sulfone. This approach allows for the introduction of a variety of R-groups, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Application 1: Screening for Anti-Inflammatory Activity
Rationale: Myrcene has been shown to possess significant anti-inflammatory properties. It can inhibit the inflammatory response induced by lipopolysaccharides by reducing cell migration and the production of nitric oxide (NO).[1][2] Furthermore, myrcene's anti-inflammatory effects are associated with the inhibition of prostaglandin E-2 (PGE-2), a key mediator of inflammation, suggesting a potential interaction with the cyclooxygenase (COX) pathways.[1][2][3] this compound derivatives are therefore promising candidates for novel anti-inflammatory agents.
Experimental Protocol 1: Nitric Oxide (NO) Production Assay in Macrophages
This protocol is used to quantify the production of nitric oxide by murine macrophage cells (e.g., RAW 264.7) in response to an inflammatory stimulus (LPS) and to assess the inhibitory effects of test compounds.[4] Nitrite, a stable end-product of NO, is measured using the Griess reagent.[4][5]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete medium: RPMI 1640 with 10% Fetal Bovine Serum (FBS)[6]
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compounds (this compound Derivatives) dissolved in DMSO
-
Dexamethasone (Positive Control)[6]
-
Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride, 2.5% H₃PO₄)[5]
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete medium.[6]
-
Pre-incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and the positive control (Dexamethasone) in the complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of medium containing the test compounds or controls.
-
Inflammatory Stimulation: Add LPS to each well (except for the negative control wells) to a final concentration of 1 µg/mL.[6]
-
Incubation: Incubate the plate for an additional 18-24 hours at 37°C and 5% CO₂.[6]
-
Griess Reaction:
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Analysis: Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of the compound that inhibits NO production by 50%).
Experimental Protocol 2: COX-2 Inhibitor Screening Assay (Fluorometric)
This assay measures the ability of test compounds to inhibit the activity of the COX-2 enzyme, which is responsible for producing prostaglandins. The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by COX-2.[7][8]
Materials:
-
Recombinant Human COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (Substrate)
-
Celecoxib (Positive Control Inhibitor)[8]
-
Test Compounds (this compound Derivatives) dissolved in DMSO
-
96-well black microplate
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Thaw the COX-2 enzyme on ice.
-
Compound Preparation: In a 96-well plate, add 10 µL of the test compound at various concentrations to the "Sample" wells. Add 10 µL of Celecoxib to the "Inhibitor Control" wells and 10 µL of COX Assay Buffer to the "Enzyme Control" wells.[7][8]
-
Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit's protocol.
-
Enzyme Addition: Add 80 µL of the Reaction Mix to each well, followed by the addition of the reconstituted COX-2 enzyme.
-
Initiation of Reaction: Start the reaction by adding 10 µL of diluted Arachidonic Acid to all wells simultaneously using a multi-channel pipette.[7]
-
Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).[7][8]
-
Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Determine the percent inhibition for each test compound concentration relative to the Enzyme Control. Calculate the IC₅₀ value for each active compound.
Data Presentation: Anti-Inflammatory Activity
| Compound ID | Structure (R-group) | NO Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) |
| MSD-01 | -CH₃ | ||
| MSD-02 | -CH₂CH₃ | ||
| MSD-03 | -Phenyl | ||
| Dexamethasone | N/A | N/A | |
| Celecoxib | N/A | N/A |
Proposed Signaling Pathway for Anti-Inflammatory Action
Application 2: Screening for Anticancer Activity
Rationale: Myrcene has demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).[9][10] Its anticancer mechanism is proposed to involve the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest.[9][10] The evaluation of this compound derivatives for their cytotoxic potential against cancer cells is a logical extension of this research.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11]
Materials:
-
Cancer cell line (e.g., HeLa or A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test Compounds (this compound Derivatives) dissolved in DMSO
-
Doxorubicin (Positive Control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)[12]
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)[13]
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[12][14]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds or positive control to the wells. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate for another 24-72 hours (depending on the cell line) at 37°C and 5% CO₂.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[11][12]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.[12][13]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution and measure the absorbance at 570 nm.[13]
-
Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%).
Data Presentation: Anticancer Activity
| Compound ID | Structure (R-group) | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |
| MSD-01 | -CH₃ | ||
| MSD-02 | -CH₂CH₃ | ||
| MSD-03 | -Phenyl | ||
| Doxorubicin | N/A |
Proposed Signaling Pathway for Anticancer Action
References
- 1. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory & anti-nociceptive properties of β-myrcene | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 3.8. Nitric Oxide Production Measurements in Macrophage Cells [bio-protocol.org]
- 6. 3.15. Nitric Oxide (NO) Production in RAW264.7 Macrophages [bio-protocol.org]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Myrcene: A Natural Compound Showing Anticancer Activity in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myrcene Exhibits Antitumor Activity Against Lung Cancer Cells by Inducing Oxidative Stress and Apoptosis Mechanisms [m.x-mol.net]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Anticancer test with the MTT assay method [bio-protocol.org]
- 13. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sulfonation of Myrcene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrcene, a naturally occurring monoterpene, is a versatile precursor for the synthesis of various fragrance and flavor chemicals. Its conjugated diene system also makes it an attractive substrate for chemical modifications, including sulfonation. The introduction of a sulfonic acid group can significantly alter the physicochemical properties of myrcene, enhancing its water solubility and introducing a site for further functionalization. Sulfonated terpenes are of interest for their potential applications as surfactants, catalysts, and biologically active molecules.
This document provides a detailed protocol for the sulfonation of β-myrcene using a sulfur trioxide-dioxane complex. This method offers a controlled way to introduce the sulfonic acid moiety while minimizing side reactions. While specific literature on the direct sulfonation of myrcene is limited, this protocol is based on established procedures for the sulfonation of alkenes and other unsaturated organic compounds.
Experimental Protocols
Materials and Equipment
-
β-Myrcene (90% or higher purity)
-
1,4-Dioxane (anhydrous)
-
Sulfur trioxide (stabilized)
-
Dichloromethane (anhydrous)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)
-
Diatomaceous earth
-
Round-bottom flasks
-
Addition funnel
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
pH paper or pH meter
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Fourier-Transform Infrared (FTIR) spectrometer
Protocol 1: Preparation of Sulfur Trioxide-Dioxane Complex
Caution: Sulfur trioxide is a highly reactive and corrosive substance. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 50 mL of anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate, dry flask, carefully dissolve 4.0 g (50 mmol) of sulfur trioxide in 20 mL of anhydrous dichloromethane.
-
Slowly add the sulfur trioxide solution to a solution of 4.4 g (50 mmol) of anhydrous 1,4-dioxane in 30 mL of anhydrous dichloromethane, also cooled to 0 °C, with vigorous stirring.
-
A white precipitate of the SO₃-dioxane complex will form. The resulting slurry can be used directly in the next step.
Protocol 2: Sulfonation of β-Myrcene
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under a nitrogen atmosphere, dissolve 6.8 g (50 mmol) of β-myrcene in 100 mL of anhydrous dichloromethane.
-
Cool the myrcene solution to -10 °C using an ice-salt bath.
-
Slowly add the freshly prepared SO₃-dioxane complex slurry (from Protocol 1) to the myrcene solution via the addition funnel over a period of 1 hour, ensuring the internal temperature does not exceed -5 °C.
-
After the addition is complete, allow the reaction mixture to stir at -10 °C for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable method is developed.
Protocol 3: Work-up and Purification
-
Quench the reaction by slowly adding 50 mL of ice-cold water to the reaction mixture with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel. The layers may not separate cleanly due to the formation of an emulsion. If so, add a small amount of brine (saturated NaCl solution).
-
Separate the aqueous layer.
-
Wash the organic layer with 2 x 50 mL of brine.
-
To isolate the sulfonic acid, extract the combined aqueous layers with a suitable organic solvent like ethyl acetate (3 x 50 mL). Alternatively, for purification, the sulfonic acid can be converted to its sodium salt.
-
For purification as the sodium salt: Carefully neutralize the aqueous layer to pH 7-8 with a 2 M NaOH solution while cooling in an ice bath.
-
Wash the neutralized aqueous solution with 2 x 50 mL of dichloromethane to remove any unreacted myrcene and non-polar byproducts.
-
The aqueous solution containing the sodium salt of myrcene sulfonic acid can be concentrated under reduced pressure.
-
The crude sodium sulfonate can be purified by recrystallization from an ethanol/water mixture or by column chromatography on a suitable stationary phase (e.g., reverse-phase silica gel).
Data Presentation
Table 1: Reaction Parameters for the Sulfonation of Myrcene
| Parameter | Value |
| Myrcene | 6.8 g (50 mmol) |
| Sulfur Trioxide | 4.0 g (50 mmol) |
| 1,4-Dioxane | 4.4 g (50 mmol) |
| Solvent | Dichloromethane |
| Reaction Temperature | -10 °C |
| Reaction Time | 3 hours |
| Expected Yield | 60-70% (as sodium salt) |
Table 2: Expected Spectroscopic Data for Myrcene Sulfonic Acid
| Technique | Expected Observations |
| ¹H NMR (D₂O) | Signals corresponding to olefinic protons (δ 5.0-6.5 ppm), allylic protons, and methyl groups. A downfield shift of the proton on the carbon bearing the sulfonic acid group is expected. |
| ¹³C NMR (D₂O) | Signals for sp² and sp³ hybridized carbons. The carbon atom attached to the sulfonate group will show a significant downfield shift. |
| FTIR (KBr pellet) | Strong, broad absorption for the O-H stretch of the sulfonic acid (around 3400 cm⁻¹). Strong absorptions for the asymmetric and symmetric S=O stretching (around 1200 cm⁻¹ and 1050 cm⁻¹, respectively). C=C stretching bands. |
Visualizations
Caption: Proposed reaction mechanism for the sulfonation of myrcene.
Caption: Experimental workflow for myrcene sulfonation.
Application Notes & Protocols for the Synthesis of Sustainable Polymers from β-Myrcene
Introduction
In the quest for sustainable alternatives to petroleum-based polymers, bio-derived monomers have garnered significant attention. β-Myrcene, a naturally occurring terpene found in the essential oils of various plants, presents a promising renewable feedstock for the synthesis of sustainable elastomers.[1][2][3][4] Its conjugated diene structure is similar to that of isoprene, a key monomer in synthetic rubber production, making it a viable candidate for creating bio-based rubbers with a range of desirable properties.[1][2][5] This document provides detailed application notes and experimental protocols for the synthesis of poly(myrcene) through various polymerization techniques, offering researchers and scientists a guide to producing these sustainable polymers.
Key Properties of Poly(myrcene)
Poly(myrcene) is a versatile elastomer whose properties can be tailored by controlling the polymerization method and conditions. Key characteristics include:
-
Renewable Feedstock: Derived from plant sources, β-myrcene is a sustainable alternative to petrochemical monomers.[1][2][3]
-
Elastomeric Properties: Poly(myrcene) exhibits rubbery characteristics, making it suitable for applications requiring flexibility and resilience.[5][6]
-
Tunable Microstructure: The microstructure of poly(myrcene), which includes cis-1,4, trans-1,4, 1,2, and 3,4-isomers, can be controlled by the choice of polymerization technique and solvent, influencing the final properties of the polymer.[1][2][7]
-
Low Glass Transition Temperature (Tg): Poly(myrcene) typically has a sub-zero glass transition temperature, a critical property for elastomers.[5][8]
Data Presentation
Table 1: Comparison of Polymerization Methods for β-Myrcene
| Polymerization Method | Initiator/Catalyst | Solvent | Temperature (°C) | Resulting Polymer Microstructure | Molecular Weight (Mn) | Dispersity (Đ) | Reference |
| Anionic | n-Butyl lithium | Cyclohexane | Ambient | ~94% 1,4-units, ~6% 3,4-units | Controlled | Narrow | [1][2] |
| n-Butyl lithium | THF (polar) | Ambient | ~51% 1,4-units, ~41% 3,4-units, ~4% 1,2-units | Controlled | Narrow | [1][2] | |
| i-Bu3Al/NaH | Toluene | 100 | - | Up to 159.8 kDa | - | [9][10] | |
| Cationic | Lewis acid surfactant combined catalyst (LASC) | Water (emulsion) | 40 | ~43% cis-1,4, ~50% trans-1,4, ~7% 3,4-units | Up to 150 kg/mol | - | [8] |
| Free Radical | Ammonium persulfate (APS) | Water (emulsion) | 70 | 1,4-units with 1,2 and 3,4 vinyl defects | Up to 92,860 Da | - | [5][11] |
| AIBN or Benzoyl peroxide | Bulk | 65-130 | Predominantly 1,4-addition | - | 1.3 - 1.7 | [12] | |
| Nitroxide-Mediated (NMP) | SG1-based alkoxyamine | Bulk | 120 | - | Controlled, increases with conversion | 1.1 - 1.4 | |
| RAFT | Trithiocarbonates | Bulk | 65 | 96% 1,4-addition | < 10 kDa | 1.1 - 1.4 | [13] |
Experimental Protocols
Protocol 1: Anionic Polymerization of β-Myrcene in a Polar Solvent
This protocol describes the synthesis of poly(myrcene) with a mixed microstructure using an anionic polymerization method in a polar solvent.
Materials:
-
β-Myrcene (inhibitor removed)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyl lithium (n-BuLi) in hexane (1.6 M)
-
Methanol
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk tube and magnetic stirrer
Procedure:
-
Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Introduce anhydrous THF (10 mL) and purified β-myrcene (2.9 mmol, approx. 0.5 mL) into the Schlenk tube via syringe under the inert atmosphere.[1]
-
Cool the reaction mixture in an appropriate bath if temperature control is desired.
-
Slowly add the n-Butyl lithium solution (1.8 mL of 1.6 M solution in hexane, 0.29 mmol) to the stirring reaction mixture.[1] An exotherm may be observed.
-
Allow the polymerization to proceed for the desired time (e.g., several hours to overnight) with continuous stirring.
-
Terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Collect the polymer by filtration or decantation and dry it under vacuum to a constant weight.
Expected Outcome:
This procedure is expected to yield poly(myrcene) with a microstructure containing approximately 51% 1,4-units, 41% 3,4-units, and 4% 1,2-units.[1][7] The molecular weight can be controlled by the monomer-to-initiator ratio, and a narrow molecular weight distribution is expected.
Protocol 2: Emulsion Polymerization of β-Myrcene
This protocol details the synthesis of high molecular weight poly(myrcene) using an environmentally friendly emulsion polymerization technique.[5][11]
Materials:
-
β-Myrcene (inhibitor removed)
-
Sodium dodecyl sulfate (SDS)
-
Ammonium persulfate (APS)
-
Sodium bicarbonate (NaHCO3)
-
Deionized (DI) water
-
Nitrogen gas
-
Three-necked round-bottom flask, condenser, and mechanical stirrer
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add DI water (62.5 g), SDS (0.625 g, 2.5 wt% to monomer), and NaHCO3 (0.375 g, 1.5 wt% to monomer).[1]
-
Purge the mixture with nitrogen for 1 hour while stirring at 400 rpm.[1]
-
Heat the mixture to 70 °C.
-
Slowly add the purified β-myrcene monomer (25 g) to the reaction flask using a syringe pump.[1][11]
-
Prepare a solution of the initiator, ammonium persulfate (0.0875 g, 0.035 wt% to monomer), in a small amount of DI water.
-
Add the initiator solution to the reaction mixture.
-
Allow the polymerization to proceed for a set time (e.g., 20 hours) at 70 °C under a nitrogen atmosphere with continuous stirring.[11]
-
Coagulate the resulting latex by pouring it into an excess of acidified ethanol.
-
Wash the precipitated polymer thoroughly with DI water and dry it in a vacuum oven at 50 °C until a constant weight is achieved.[11]
Expected Outcome:
This method produces high molecular weight poly(myrcene) as a stable latex.[5] The resulting polymer will have a microstructure containing 1,4-units along with some 1,2 and 3,4 vinyl defects.[5][11]
Visualizations
Caption: Workflow for Anionic Polymerization of β-Myrcene.
Caption: Workflow for Emulsion Polymerization of β-Myrcene.
β-Myrcene is a versatile, renewable monomer that can be polymerized through various methods to produce sustainable elastomers with tunable properties. The choice of polymerization technique significantly impacts the resulting polymer's microstructure and, consequently, its physical and mechanical characteristics. The protocols provided herein offer a starting point for researchers to explore the synthesis of poly(myrcene) and its potential applications in areas such as bio-based rubbers, adhesives, and functionalized polymers.[14][15] Further research into the functionalization of poly(myrcene) and the development of myrcene-based copolymers holds the potential to expand the utility of this promising bio-monomer in creating a new generation of sustainable materials.[16][17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polymerization of Myrcene in Both Conventional and Renewable Solvents: Postpolymerization Modification via Regioselective Photoinduced Thiol–Ene Chemistry for Use as Carbon Renewable Dispersants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Myrcene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polymerization of Myrcene in Both Conventional and Renewable Solvents: Postpolymerization Modification via Regioselective Photoinduced Thiol-Ene Chemistry for Use as Carbon Renewable Dispersants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aqueous cationic homo- and co-polymerizations of β-myrcene and styrene: a green route toward terpene-based rubbery polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Sustainable Myrcene-Based Elastomers via a Convenient Anionic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Sustainable Myrcene-Based Elastomers via a Convenient Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 11. Synthesis, characterization and properties of a bio-based elastomer: polymyrcene - RSC Advances (RSC Publishing) DOI:10.1039/C4RA09475A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reversible addition–fragmentation chain transfer polymerization of myrcene derivatives: an efficient access to fully bio-sourced functional elastomers with recyclable, shape memory and self-healing properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. WO2010100651A2 - Compositions of polymeric myrcene - Google Patents [patents.google.com]
- 16. Reversible addition–fragmentation chain transfer polymerization of myrcene derivatives: an efficient access to fully bio-sourced functional elastomers with recyclable, shape memory and self-healing properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying the Reaction Kinetics of Myrcene Sulfone Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the reaction kinetics of myrcene sulfone formation from myrcene and sulfur dioxide. Due to the limited availability of published kinetic data, this document focuses on providing the necessary framework and methodologies to conduct a thorough kinetic study.
Introduction
Myrcene, a naturally occurring monoterpene, is a valuable precursor in the synthesis of various fragrances and pharmaceutical intermediates. Its reaction with sulfur dioxide yields myrcene sulfone, a key intermediate which can be further hydrated to produce myrcenol. Understanding the reaction kinetics of myrcene sulfone formation is crucial for optimizing reaction conditions, maximizing yield, and ensuring process safety and efficiency in both laboratory and industrial settings.
The primary reaction of interest is the [4+2] cycloaddition (Diels-Alder type reaction) or a free-radical mediated reaction of myrcene with sulfur dioxide to form the cyclic myrcene sulfone. This document outlines the protocols to determine the rate law, rate constant, and activation energy for this reaction.
Reaction Pathway and Logic
The formation of myrcene sulfone is the initial and rate-determining step in the synthesis of myrcenol from myrcene via the sulfone intermediate route. The overall process can be visualized as follows:
Caption: Reaction pathway for the synthesis of Myrcenol from Myrcene.
Quantitative Data Summary
| Parameter | Symbol | Value (Hypothetical) | Units | Conditions |
| Rate Law | ||||
| Order with respect to Myrcene | α | TBD | - | Specify Solvent, Temperature |
| Order with respect to SO2 | β | TBD | - | Specify Solvent, Temperature |
| Rate Constant | k | TBD | Varies | Specify Temperature |
| Activation Energy | Ea | TBD | kJ/mol | Specify Temperature Range |
| Pre-exponential Factor | A | TBD | Varies | - |
TBD: To be determined experimentally.
Experimental Protocols
To determine the reaction kinetics, a series of experiments must be conducted where the concentration of reactants and products are monitored over time at various initial concentrations and temperatures.
Materials and Reagents
-
β-Myrcene: (≥99% purity)
-
Sulfur Dioxide (SO2): Anhydrous, lecture bottle or generated in situ.
-
Solvent: A suitable inert solvent (e.g., toluene, hexane, or solvent-free conditions can be explored).
-
Initiator (for free-radical pathway): Azo-initiator such as AIBN (Azobisisobutyronitrile) if investigating the free-radical pathway.
-
Quenching Agent: e.g., a cold solution of sodium bicarbonate.
-
Internal Standard: for chromatographic analysis (e.g., dodecane).
-
Analytical Standards: Purified myrcene and, if available, myrcene sulfone.
Experimental Workflow for Kinetic Study
The following diagram outlines the general workflow for conducting a kinetic study of myrcene sulfone formation.
Caption: Workflow for a kinetic study of Myrcene Sulfone formation.
Protocol for a Single Kinetic Run
-
Reactor Setup:
-
Place a known volume of a standard solution of myrcene in a suitable solvent in a jacketed glass reactor equipped with a magnetic stirrer, a temperature probe, and a gas inlet/outlet.
-
If investigating the free-radical pathway, add the initiator (e.g., AIBN) to the myrcene solution.
-
Maintain a constant temperature using a circulating bath. Temperatures can be varied for different runs (e.g., 50, 60, 70, 80 °C) to determine the activation energy.
-
-
Reaction Initiation:
-
At time t=0, introduce a known concentration or flow rate of sulfur dioxide gas into the reactor. For liquid SO2, it can be added via a cooled syringe. Ensure efficient mixing.
-
-
Sampling:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small, precise volume of the reaction mixture (aliquot).
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a cold quenching solution (e.g., sodium bicarbonate solution) to stop the reaction.
-
-
Sample Preparation for Analysis:
-
To each quenched aliquot, add a known amount of an internal standard.
-
Dilute the sample with a suitable solvent if necessary to bring the analyte concentrations within the calibration range of the analytical instrument.
-
Analytical Methodology
The concentration of myrcene and the formation of myrcene sulfone can be monitored using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography with Flame Ionization Detection (GC-FID).
HPLC Method:
-
Column: A C18 reverse-phase column is suitable.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.
-
Detection: UV detector set at a wavelength where myrcene and myrcene sulfone absorb (to be determined by UV-Vis spectroscopy).
-
Quantification: Create a calibration curve using standard solutions of myrcene of known concentrations with a constant amount of internal standard. The concentration of myrcene sulfone can be determined relative to the disappearance of myrcene, or if a pure standard is available, a separate calibration curve can be generated.
GC-FID Method:
-
Column: A non-polar or medium-polarity capillary column is recommended.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature ramp to ensure good separation of myrcene, myrcene sulfone, and the internal standard.
-
Quantification: Similar to HPLC, use an internal standard and create a calibration curve for myrcene.
Determination of Kinetic Parameters
-
Rate Law:
-
Perform a series of experiments varying the initial concentration of myrcene while keeping the initial concentration of SO2 constant, and vice versa.
-
Determine the initial reaction rate for each experiment by calculating the slope of the concentration of myrcene vs. time plot at t=0.
-
Use the method of initial rates to determine the reaction orders (α and β) with respect to each reactant. The rate law will be of the form: Rate = k[Myrcene]^α[SO2]^β.
-
-
Rate Constant (k):
-
Once the rate law is established, the rate constant k can be calculated for each experiment at a given temperature using the determined reaction orders and the measured initial rate and initial concentrations.
-
-
Activation Energy (Ea):
-
Conduct the kinetic experiments at different temperatures (e.g., 50, 60, 70, 80 °C) while keeping the initial concentrations of reactants constant.
-
Calculate the rate constant k for each temperature.
-
Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin). This is the Arrhenius plot.
-
The slope of the line will be equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K). The activation energy Ea can be calculated from the slope. The y-intercept will be ln(A), from which the pre-exponential factor A can be determined.
-
Safety Precautions
-
Sulfur dioxide is a toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood.
-
Myrcene is flammable. Avoid open flames and sources of ignition.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ensure the reactor is properly sealed to prevent the release of SO2. Use a scrubbing system (e.g., a sodium hydroxide solution) to neutralize any excess SO2.
Synthesis of Myrcenol Sulfone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of myrcenol sulfone, a valuable intermediate in the fragrance and specialty chemicals industries. The synthesis is a two-step process commencing with the Diels-Alder reaction of myrcene with sulfur dioxide to form a cyclic sulfone, followed by the hydration of the isolated double bond to yield the target tertiary alcohol, this compound. This protocol is based on established methodologies and is intended to provide a reproducible procedure for laboratory-scale synthesis.
Introduction
This compound, systematically named 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol, is an organosulfur compound with applications as a precursor in the synthesis of fragrances and other fine chemicals. Its synthesis involves the protection of the conjugated diene system of myrcene through a reversible reaction with sulfur dioxide, allowing for selective hydration of the isolated double bond. Subsequent thermal decomposition can regenerate the diene to produce myrcenol, but the stable hydrated sulfone is itself a useful synthetic intermediate.
Experimental Protocols
Part 1: Synthesis of Myrcene Sulfone
This procedure outlines the reaction of myrcene with sulfur dioxide to form the cyclic sulfone adduct.
Materials:
-
Myrcene (90% or higher purity)
-
Sulfur dioxide (liquid)
-
Toluene (anhydrous)
-
Pressure vessel or autoclave
Procedure:
-
In a pressure vessel, combine myrcene and an equal volume of anhydrous toluene.
-
Cool the mixture to 0-10 °C.
-
Carefully add liquid sulfur dioxide to the cooled mixture. A typical molar ratio is 1:1 to 1:1.5 of myrcene to sulfur dioxide.
-
Seal the pressure vessel and allow the mixture to warm to room temperature.
-
Heat the vessel to 80-100 °C and maintain this temperature for 2-3 hours with stirring.
-
Cool the vessel to room temperature and slowly vent any excess sulfur dioxide in a well-ventilated fume hood.
-
The myrcene sulfone product will precipitate as a white solid.
-
Collect the solid by filtration and wash with cold toluene or petroleum ether to remove any unreacted myrcene.
-
Dry the solid under vacuum to obtain the myrcene sulfone.
Part 2: Hydration of Myrcene Sulfone to this compound
This procedure describes the hydration of the myrcene sulfone intermediate to the final product.
Materials:
-
Myrcene sulfone (from Part 1)
-
Sulfuric acid (50% aqueous solution)
-
Isopropanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend the myrcene sulfone in a mixture of isopropanol and water (1:1 v/v).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add a 50% aqueous solution of sulfuric acid dropwise with vigorous stirring. The typical amount of sulfuric acid used is catalytic, around 5-10 mol% with respect to the myrcene sulfone.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral (pH ~7).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
| Parameter | Value (Typical) |
| Myrcene Sulfone | |
| Yield | 85-95% |
| Melting Point | 115-118 °C |
| This compound | |
| CAS Number | 1135-22-4 |
| Molecular Formula | C10H18O3S |
| Molecular Weight | 218.32 g/mol |
| Yield (from sulfone) | 70-85% |
| Appearance | Colorless oil or low-melting solid |
| IR (neat, cm-1) | ~3400 (O-H), ~1300 & ~1120 (SO2) |
Experimental Workflow and Signaling Pathways
Caption: Synthetic pathway for this compound from Myrcene.
Application Notes and Protocols: Myrcene Sulfone in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the patented applications of myrcene sulfone, primarily focusing on its role as a key intermediate in the synthesis of myrcenol, a valuable fragrance compound. The information is compiled from various patent literature, offering detailed experimental protocols and quantitative data to support research and development activities.
Introduction to Myrcene Sulfone
Myrcene sulfone is a cyclic sulfone derived from the reaction of myrcene with sulfur dioxide. While direct therapeutic or end-product applications of myrcene sulfone are not extensively documented in patent literature, its utility as a synthetic intermediate is well-established. The sulfone group serves as a protecting group for the conjugated diene system of myrcene, allowing for selective reactions on other parts of the molecule. This strategy is notably employed in the synthesis of myrcenol.
Primary Application: Synthesis of Myrcenol
The most prominent application of myrcene sulfone found in patent literature is its use as an intermediate in the production of myrcenol, a compound with a floral, lime-like fragrance used in the perfume industry.[1][2][3] The process generally involves three key steps:
-
Formation of Myrcene Sulfone: Myrcene is reacted with sulfur dioxide in a Diels-Alder reaction to form a cyclic sulfone. This step protects the conjugated diene.
-
Hydration: The isolated double bond of the myrcene sulfone is then hydrated to form a tertiary alcohol.[1][2][3][4]
-
Decomposition (Pyrolysis): The resulting alcohol is heated, causing the sulfone to decompose and regenerate the diene, yielding myrcenol.[1][2][3][4]
This process is advantageous as it allows for the selective hydration of the isolated double bond in myrcene while the conjugated diene system is protected.
Experimental Protocols
The following protocols are synthesized from descriptions in the patent literature, primarily referencing the process outlined in U.S. Patent 3,176,022 as cited in multiple other patents.
Protocol 1: Synthesis of Myrcenol via Myrcene Sulfone Intermediate
Materials:
-
Myrcene
-
Sulfur dioxide (SO₂)
-
Hydrating agent (e.g., cold acetic acid-sulfuric acid mixture)
-
Solvent (as required)
-
Base for neutralization (e.g., sodium hydroxide)
Methodology:
Step 1: Formation of Myrcene Sulfone
-
React myrcene with liquid sulfur dioxide. The reaction is typically carried out at a low temperature to control the exothermic reaction.
-
Allow the reaction to proceed until the formation of the cyclic sulfone adduct is complete. The progress can be monitored by spectroscopic methods.
-
Remove the excess sulfur dioxide by evaporation.
Step 2: Hydration of Myrcene Sulfone
-
Dissolve the myrcene sulfone in a suitable solvent.
-
Treat the solution with a cold mixture of acetic acid and sulfuric acid to achieve hydration of the isolated double bond.
-
Maintain the reaction at a low temperature to prevent side reactions.
-
After the reaction is complete, neutralize the acid with a suitable base.
Step 3: Thermal Decomposition to Myrcenol
-
Heat the hydrated myrcene sulfone intermediate.
-
The heating process will cause a retro-Diels-Alder reaction, releasing sulfur dioxide and forming myrcenol.
-
The myrcenol can then be purified by distillation.[3]
Quantitative Data from Patent Literature
The following table summarizes the quantitative aspects of the myrcenol synthesis process as described in the cited patents. It is important to note that specific yields and conditions can vary between different patents and experimental setups.
| Parameter | Value/Range | Patent Reference |
| Myrcenol Synthesis | ||
| Reaction Temperature (Deamination for alternative Myrcenol synthesis) | 100 to 150°C | [3] |
| Pressure (Deamination for alternative Myrcenol synthesis) | 1 to 50 mmHg (reduced) | [3] |
| Catalyst Concentration (for alternative palladium-catalyzed synthesis) | 1/7000 to 1/10,000 of total raw materials | [3] |
Note: Quantitative data for the classic sulfone route is often described in less specific terms within the reviewed patent abstracts. The data presented for an alternative synthesis route provides context for reaction conditions in related processes.
Alternative Applications and Related Sulfone Derivatives
While the synthesis of myrcenol is the primary application of myrcene sulfone, other sulfone derivatives have a wide range of patented applications, which may be of interest to researchers in related fields.
-
Vitamin A Synthesis: Derivatives of myrcene sulfone can be used as synthetic intermediates in the preparation of Vitamin A.[5]
-
Herbicides: Certain sulfone derivatives are known to have herbicidal activity.[6]
-
Crosslinking Polymers: Unsaturated sulfones can be used for the crosslinking of polymers that contain active hydrogen atoms, such as those in textile materials.[7]
Experimental Workflow and Diagrams
Workflow for Myrcenol Synthesis via Myrcene Sulfone
The following diagram illustrates the key steps in the synthesis of myrcenol from myrcene using the myrcene sulfone intermediate pathway.
Caption: Synthesis of Myrcenol from Myrcene via a Myrcene Sulfone intermediate.
Logical Relationship of Myrcene Sulfone Applications
This diagram shows the relationship between myrcene sulfone and its primary application, as well as related applications of other sulfone derivatives found in patent literature.
Caption: Patented applications of Myrcene Sulfone and other sulfone derivatives.
References
- 1. EP0112727A2 - Process for producing myrcenol - Google Patents [patents.google.com]
- 2. US4520212A - Process for producing myrcenol - Google Patents [patents.google.com]
- 3. Process for producing myrcenol - Patent 0112727 [data.epo.org]
- 4. EP0012224A1 - Process for the synthesis of fragrant mixtures - Google Patents [patents.google.com]
- 5. EP0446116A1 - Sulfolenes, process for their preparation and use - Google Patents [patents.google.com]
- 6. WO2022137370A1 - Sulfone derivative production method - Google Patents [patents.google.com]
- 7. US3549638A - Unsaturated sulfone compounds containing a heterocyclic structure - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Myrcenol Sulfone Synthesis Yield
Welcome to the technical support center for the synthesis of Myrcenol sulfone. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for optimizing reaction yields and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The primary and most direct method for synthesizing this compound is through the free-radical copolymerization of β-myrcene with sulfur dioxide (SO₂). This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and proceeds via a Diels-Alder type mechanism.[1][2] The reaction can be performed under solvent-free conditions.[1][2]
Q2: What are the typical starting materials and reagents required?
A2: The essential starting materials and reagents are:
-
β-Myrcene: High purity (≥99%) is recommended for optimal results.[1]
-
Sulfur Dioxide (SO₂): Can be from industrial flue gas or chemical reagents.[1]
-
Radical Initiator: Azo-initiators like AIBN or azobis(isobutyronitrile) methyl ether (AIBME) are commonly used.[1]
Q3: What kind of yields can be expected for this compound synthesis?
A3: Under optimized conditions, the free-radical copolymerization of β-myrcene and SO₂ can achieve yields exceeding 85%.[1][2] However, the yield is highly dependent on the precise reaction conditions.
Q4: What are the key reaction parameters to control for yield optimization?
A4: The most critical parameters to control are:
-
Temperature: The reaction is typically conducted between 60–80°C.[1][2]
-
Molar Ratio of Reactants: The stoichiometry of myrcene to SO₂ is a crucial factor.
-
Initiator Concentration: The amount of radical initiator will affect the rate of polymerization and potentially the formation of side products.
Q5: How can the purity of the synthesized this compound be assessed?
A5: The purity of this compound can be determined using standard analytical techniques such as Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC).[3][4] GC-MS can also be used to identify any impurities.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield (<70%) | 1. Suboptimal Temperature: Reaction temperature is too low, leading to a slow reaction rate, or too high, causing product decomposition. 2. Incorrect Reactant Stoichiometry: An inappropriate molar ratio of myrcene to SO₂ can limit the conversion of the limiting reagent. 3. Insufficient Initiator: A low concentration of the radical initiator can result in incomplete polymerization. 4. Presence of Impurities: Impurities in the starting materials, particularly in myrcene, can inhibit the reaction. | 1. Optimize the reaction temperature within the 60-80°C range. Start with a temperature of 70°C and adjust based on reaction monitoring. 2. Experiment with different myrcene:SO₂ molar ratios to find the optimal stoichiometry for your setup. 3. Gradually increase the concentration of the AIBN initiator. Monitor for any increase in side product formation. 4. Ensure the use of high-purity (≥99%) β-myrcene. Consider purifying the myrcene before use if necessary. |
| Formation of Side Products/Impurities | 1. High Reaction Temperature: Elevated temperatures can lead to thermal decomposition of myrcene or the this compound product. 2. Excess Initiator: A high concentration of the radical initiator can lead to uncontrolled polymerization and the formation of oligomers or other side products. 3. Presence of Oxygen: Oxygen can interfere with the radical polymerization process and lead to undesired oxidation products. | 1. Maintain the reaction temperature strictly within the recommended range. Use a reliable temperature control system. 2. Optimize the initiator concentration to the minimum effective amount. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen. |
| Product is a Viscous Oil or Solidifies Unexpectedly | 1. Uncontrolled Polymerization: This can lead to the formation of higher molecular weight polymers instead of the desired this compound monomer. 2. Cross-linking: Side reactions can cause cross-linking of the polymer chains, leading to gelation. | 1. Carefully control the reaction temperature and initiator concentration. 2. Consider the use of a chain transfer agent to regulate the molecular weight of the polymer, although this may require significant optimization. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: Co-elution during chromatographic purification can be an issue if side products have similar polarities to this compound. 2. Thermal Instability of the Product: The product may decompose during purification techniques that require high temperatures, such as distillation. | 1. For purification, consider dissolving the crude product in an aqueous caustic soda solution, filtering to remove solid impurities, and then precipitating the this compound by neutralizing the solution with an acid (e.g., hydrochloric acid) to a pH of 4-6.[5] 2. If distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Free-Radical Copolymerization
Objective: To synthesize this compound from β-myrcene and sulfur dioxide with high yield and purity.
Materials:
-
β-Myrcene (≥99% purity)
-
Sulfur dioxide (liquid or gas)
-
Azobisisobutyronitrile (AIBN)
-
Reaction vessel equipped with a stirrer, temperature control, and gas inlet/outlet
Procedure:
-
Reactor Setup: In a reaction vessel purged with an inert gas (e.g., nitrogen), add the purified β-myrcene.
-
Initiator Addition: Dissolve the desired amount of AIBN in the myrcene.
-
Reaction with SO₂: Introduce a measured amount of sulfur dioxide into the reaction vessel. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.
-
Reaction Conditions: Heat the mixture to the target temperature (e.g., 70°C) and maintain it for a specified duration (e.g., 4-6 hours) with continuous stirring.
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them using GC or HPLC.
-
Work-up and Purification: After the reaction is complete, remove any unreacted SO₂. The crude product can be purified as described in the troubleshooting guide (dissolution in caustic, filtration, and precipitation).
Quantitative Data Summary:
The following table summarizes the expected impact of varying key reaction parameters on the yield of this compound. The exact values should be optimized for your specific experimental setup.
| Parameter | Range | Expected Effect on Yield | Notes |
| Temperature | 60 - 80 °C | Yield generally increases with temperature up to an optimum, then decreases due to decomposition. | Temperatures above 80°C may lead to significant side product formation. |
| Myrcene:SO₂ Molar Ratio | 1:1 to 1:1.5 | An excess of SO₂ may be required to drive the reaction to completion, but a large excess can be wasteful. | The optimal ratio should be determined empirically. |
| AIBN Concentration (mol% relative to myrcene) | 0.1 - 1.0 mol% | Higher concentrations increase the reaction rate but may also increase the likelihood of side reactions and uncontrolled polymerization. | Start with a lower concentration and increase as needed. |
| Reaction Time | 2 - 8 hours | Yield increases with time until the reactants are consumed. | Prolonged reaction times at elevated temperatures can lead to product degradation. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound (EVT-1184530) | 1135-22-4 [evitachem.com]
- 3. Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reducing Byproducts in Myrcenol Sulfone Production
Welcome to the Technical Support Center for Myrcenol Sulfone Production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, focusing on the reduction of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: this compound is primarily synthesized through the free-radical copolymerization of β-myrcene with sulfur dioxide (SO₂). This process is typically initiated by an azo-initiator, such as azobisisobutyronitrile (AIBN), under solvent-free conditions.[1]
Q2: What are the common byproducts in this compound production?
A2: The primary byproducts of concern originate from the isomerization of myrcene and side reactions during polymerization. Ocimenol is a common isomeric impurity that can be present in the myrcene starting material or formed during the process.[2] During the thermal decomposition of the intermediate myrcene sulfone hydrate, isomerization can lead to the formation of ocimenol. Additionally, the free-radical polymerization process can lead to the formation of low molecular weight oligomers, homopolymers of myrcene, and products from chain transfer or termination side reactions.
Q3: How can I minimize the formation of ocimenol?
A3: Minimizing ocimenol formation starts with using high-purity β-myrcene. If synthesizing Myrcenol as a precursor, controlling the thermal decomposition of the myrcene sulfone hydrate is crucial. Lowering the decomposition temperature and immediately removing the Myrcenol product from the reaction mixture can reduce the extent of isomerization to ocimenol.
Q4: What is the mechanism of byproduct formation?
A4: Ocimenol is an isomer of Myrcenol and can be formed through thermal rearrangement. During the free-radical polymerization to form this compound, side reactions can occur. These include chain transfer to monomer or solvent, which can terminate a growing polymer chain and initiate a new, shorter one, leading to a broader molecular weight distribution and the presence of oligomers. Inefficient initiation or premature termination can also result in unreacted monomers and the formation of undesired adducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High levels of ocimenol in the final product | 1. Isomerization of Myrcenol during synthesis (if used as a precursor). 2. Contaminated β-myrcene starting material. | 1. Optimize the temperature and reaction time during the thermal decomposition step of Myrcenol synthesis. 2. Use high-purity (≥99%) β-myrcene.[1] 3. Purify the Myrcenol precursor by fractional distillation before sulfonation. |
| Broad molecular weight distribution of this compound | 1. Inconsistent initiation rate. 2. Chain transfer reactions. 3. Temperature fluctuations during polymerization. | 1. Ensure the initiator (e.g., AIBN) is fully dissolved and evenly distributed before initiating polymerization. 2. Use a solvent with a low chain transfer constant if a solvent is necessary. 3. Maintain a stable and uniform reaction temperature. |
| Low yield of this compound | 1. Inefficient initiation. 2. Presence of inhibitors in the monomer. 3. Premature termination of polymerization. | 1. Ensure the reaction temperature is appropriate for the chosen initiator's half-life. 2. Purify the β-myrcene to remove any polymerization inhibitors. 3. De-gas the reaction mixture to remove oxygen, which can act as a radical scavenger. |
| Presence of residual monomers | 1. Incomplete polymerization. 2. Insufficient initiator concentration. | 1. Increase the reaction time or temperature (within optimal range). 2. Optimize the monomer-to-initiator ratio. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Free-Radical Copolymerization
Materials:
-
β-Myrcene (purified, ≥99%)
-
Sulfur dioxide (SO₂)
-
Azobisisobutyronitrile (AIBN) or other suitable azo-initiator
-
Reaction vessel equipped with a stirrer, temperature control, and gas inlet
Procedure:
-
Charge the reaction vessel with purified β-myrcene.
-
De-gas the monomer by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen.
-
Cool the vessel and introduce a controlled flow of gaseous SO₂. The molar ratio of myrcene to SO₂ should be optimized, typically around 1:1.
-
Add the azo-initiator (e.g., AIBN). The concentration should be optimized based on the desired molecular weight.
-
Slowly heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) while stirring.[1]
-
Maintain the temperature and continue stirring for the desired reaction time (e.g., 4-24 hours) to achieve high monomer conversion.
-
Monitor the reaction progress by techniques such as Gas Chromatography (GC) to check for monomer consumption.
-
After the reaction is complete, cool the mixture and remove any unreacted SO₂ by purging with an inert gas.
-
The resulting viscous liquid is the crude this compound.
Protocol 2: Purification of this compound
Method: Precipitation
-
Dissolve the crude this compound in a suitable solvent (e.g., tetrahydrofuran, chloroform).
-
Slowly add the solution to a non-solvent (e.g., methanol, hexane) while stirring vigorously.
-
The this compound will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the precipitate with the non-solvent to remove unreacted monomers and low molecular weight oligomers.
-
Dry the purified polymer under vacuum.
Protocol 3: Analysis of this compound Purity
Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Monomers
-
Sample Preparation: Dissolve a known amount of the purified this compound in a suitable solvent.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute both the volatile monomers and any semi-volatile oligomers.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a range that includes the molecular ions of myrcene and any expected byproducts.
-
-
Quantification: Use a calibration curve with known concentrations of β-myrcene and ocimenol standards to quantify their presence in the polymer sample.
Visualizing Workflows and Pathways
Caption: Workflow for the synthesis and purification of this compound.
Caption: Simplified pathways for byproduct formation during this compound synthesis.
References
Technical Support Center: Purification of Myrcenol Sulfone
Welcome to the technical support center for the purification of Myrcenol sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of both polymeric this compound and the cyclic this compound intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: The term "this compound" can refer to two distinct compounds, and the purification challenges differ for each:
-
Poly(myrcene sulfone): This is a 1:1 alternating copolymer of β-myrcene and sulfur dioxide (SO₂), synthesized via free-radical copolymerization.[1] It is a polymeric material with potential applications in adhesives and other areas.[2]
-
Cyclic Myrcene Sulfone: This is a small molecule intermediate formed through a Diels-Alder reaction between myrcene and sulfur dioxide. This cyclic sulfone is often a precursor in the synthesis of myrcenol.[1]
It is crucial to identify which compound you are working with to apply the correct purification strategy.
Q2: What are the common impurities in a this compound synthesis?
A2: Impurities can originate from the starting materials or be generated during the reaction.
-
Starting Material Impurities: The primary starting material, β-myrcene, can contain other monoterpenes such as β-pinene and limonene, as well as dimers of myrcene. These can potentially be carried through the synthesis.
-
Reaction Byproducts (Polymer): During the free-radical polymerization to form poly(myrcene sulfone), side reactions can lead to a broad molecular weight distribution, oligomers, and potentially cross-linked material.[3][4] Unreacted monomers (myrcene and SO₂) may also be present.
-
Reaction Byproducts (Cyclic Sulfone): The Diels-Alder reaction to form the cyclic sulfone may not go to completion, leaving unreacted myrcene. Additionally, side reactions or alternative cycloaddition pathways could lead to isomeric impurities.
Q3: What are the main challenges in purifying this compound?
A3: The primary challenges are related to the chemical stability of the sulfone group and the physical properties of the target molecule.
-
Thermal Instability: Sulfones, particularly poly(olefin sulfones), can be susceptible to thermal degradation.[5][6] Purification methods involving high temperatures, such as distillation at atmospheric pressure or high-temperature drying, should be approached with caution. Decomposition of poly(olefin sulfones) can begin at temperatures around 135°C.
-
Sensitivity to Bases: Poly(olefin sulfones) are known to depolymerize in the presence of bases.[7][8] Therefore, purification techniques involving basic conditions (e.g., basic alumina chromatography, washing with basic solutions) should be avoided for the polymer.
-
Polymer Properties: For poly(myrcene sulfone), challenges include achieving a narrow molecular weight distribution and removing low molecular weight oligomers.
-
Small Molecule Isomers: For the cyclic myrcene sulfone, separating it from structurally similar isomers or byproducts can be challenging.
Troubleshooting Guides
Guide 1: Poly(myrcene sulfone) Purification
Issue 1: Broad Molecular Weight Distribution in the Purified Polymer
-
Possible Cause: Incomplete polymerization or side reactions during synthesis.
-
Troubleshooting Steps:
-
Fractional Precipitation: This technique separates polymers based on their solubility, which is dependent on chain length. Dissolve the crude polymer in a good solvent (e.g., tetrahydrofuran, chloroform) and gradually add a non-solvent (e.g., methanol, hexane).[4] Higher molecular weight fractions will precipitate first. Collect the fractions and analyze their molecular weight distribution.
-
Size Exclusion Chromatography (SEC): For smaller scale purifications, preparative SEC can be used to isolate fractions with a specific molecular weight range.
-
Optimize Synthesis: Re-evaluate the polymerization conditions (initiator concentration, temperature, reaction time) to favor uniform chain growth.
-
Issue 2: Low Yield After Purification by Precipitation
-
Possible Cause:
-
The desired polymer fraction may be soluble in the non-solvent.
-
Incorrect solvent/non-solvent system.
-
-
Troubleshooting Steps:
-
Select an Appropriate Solvent/Non-solvent System: The chosen non-solvent should cause the polymer to precipitate without dissolving it. Experiment with different solvent/non-solvent pairs on a small scale.
-
Control the Addition Rate of the Non-solvent: Add the non-solvent slowly while stirring to allow for controlled precipitation.
-
Adjust Temperature: Cooling the mixture can sometimes improve the precipitation of the polymer.
-
Issue 3: Degradation of the Polymer During Purification
-
Possible Cause: Exposure to high temperatures or basic conditions.
-
Troubleshooting Steps:
-
Avoid High Temperatures: When removing solvents, use a rotary evaporator at a low temperature and under vacuum. Avoid drying the polymer in an oven at temperatures approaching its decomposition point.
-
Maintain Neutral pH: Ensure all solvents and solutions used during purification are at a neutral pH. Avoid contact with bases.
-
Guide 2: Cyclic Myrcene Sulfone Purification
Issue 1: Co-elution of Impurities During Column Chromatography
-
Possible Cause:
-
Inappropriate stationary phase.
-
Incorrect mobile phase composition.
-
-
Troubleshooting Steps:
-
Stationary Phase Selection: Silica gel is commonly used for the chromatography of moderately polar compounds. If separation is poor, consider using a different stationary phase, such as alumina (neutral or acidic) or reverse-phase silica (C18).
-
Mobile Phase Optimization:
-
Normal Phase (Silica/Alumina): Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane). A shallow gradient is often more effective for separating closely related compounds.
-
Reverse Phase (C18): Start with a polar mobile phase (e.g., water/acetonitrile or water/methanol) and increase the proportion of the organic solvent.
-
-
Thin Layer Chromatography (TLC): Use TLC to quickly screen different solvent systems to find the optimal conditions for separation before running a column.
-
Issue 2: Product Degradation on the Column
-
Possible Cause: The stationary phase (e.g., acidic silica gel) may be catalyzing a degradation reaction.
-
Troubleshooting Steps:
-
Use a Deactivated Stationary Phase: Consider using neutral alumina or a deactivated silica gel.
-
Reverse-Phase Chromatography: This method uses a non-polar stationary phase and a polar mobile phase, which can be gentler for sensitive compounds.
-
Minimize Contact Time: Do not let the compound sit on the column for an extended period. Elute the product as efficiently as possible.
-
Issue 3: Difficulty with Recrystallization
-
Possible Cause:
-
The compound may be an oil at room temperature.
-
Inappropriate recrystallization solvent.
-
Presence of impurities that inhibit crystallization.
-
-
Troubleshooting Steps:
-
Confirm the Physical State: this compound is described as a liquid at room temperature with a boiling point of approximately 200°C.[1] If your product is an oil, recrystallization may not be a suitable method. Consider vacuum distillation for purification if the compound is thermally stable at reduced pressure.
-
Solvent Screening for Recrystallization (if a solid): The ideal solvent will dissolve the compound when hot but not when cold. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water).
-
Pre-purification: If impurities are preventing crystallization, first purify the crude product by column chromatography and then attempt recrystallization on the partially purified material.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound (Polymer)
| Property | Value/Range | Significance |
| Molecular Formula | (C₁₀H₁₆·SO₂)ₙ | Confirms 1:1 β-myrcene:SO₂ stoichiometry. |
| Molecular Weight | 20,000–40,000 g/mol (typical) | Controllable via reaction conditions. |
| Solubility | Soluble in THF, chloroform | Facilitates solution-based processing and purification. |
| Characteristic IR Bands | 1130 cm⁻¹ (asymmetric S=O stretch), 1320 cm⁻¹ (symmetric S=O stretch) | Confirms the presence of the sulfone group. |
| Thermal Decomposition | Begins above 180°C | Indicates sensitivity to high temperatures during purification. |
| Base Sensitivity | Prone to depolymerization | Purification methods must avoid basic conditions. |
Table 2: Recommended Purification Techniques and Key Parameters
| Compound | Purification Method | Stationary Phase | Mobile Phase / Solvent System | Key Considerations |
| Poly(myrcene sulfone) | Precipitation | - | Solvent: THF, ChloroformNon-solvent: Methanol, Hexane | Optimize solvent/non-solvent ratio for selective precipitation. |
| Cyclic Myrcene Sulfone | Column Chromatography | Silica Gel (neutral) | Hexane/Ethyl Acetate gradient | Monitor fractions by TLC to ensure good separation. |
| Cyclic Myrcene Sulfone | Vacuum Distillation | - | - | Ensure the compound is thermally stable under vacuum conditions. |
Experimental Protocols
Protocol 1: Purification of Poly(myrcene sulfone) by Precipitation
-
Dissolution: Dissolve the crude poly(myrcene sulfone) in a minimum amount of a suitable solvent (e.g., tetrahydrofuran) at room temperature with stirring.
-
Precipitation: Slowly add a non-solvent (e.g., methanol) to the stirred polymer solution. Continue adding the non-solvent until the solution becomes cloudy and a precipitate forms.
-
Isolation: Allow the precipitate to settle, then isolate it by filtration or decantation.
-
Washing: Wash the isolated polymer with the non-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified polymer under vacuum at a low temperature (e.g., 40-50°C) to a constant weight.
Protocol 2: Purification of Cyclic Myrcene Sulfone by Column Chromatography
-
Column Packing: Prepare a chromatography column with silica gel (neutral) in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude cyclic myrcene sulfone in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature.
Visualizations
Caption: General purification workflows for polymeric and cyclic this compound.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. Buy this compound (EVT-1184530) | 1135-22-4 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polymerization of Myrcene in Both Conventional and Renewable Solvents: Postpolymerization Modification via Regioselective Photoinduced Thiol–Ene Chemistry for Use as Carbon Renewable Dispersants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pure.tue.nl [pure.tue.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Diels-Alder Reaction Efficiency with Sulfone-Containing Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the efficiency of Diels-Alder reactions involving sulfone-containing compounds, with a focus on principles applicable to molecules like myrcenol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a sulfone group in a Diels-Alder reaction?
A1: The sulfone group (-SO₂) is a strong electron-withdrawing group. When attached to a dienophile (an alkene or alkyne), it significantly increases the dienophile's reactivity towards a conjugated diene.[1][2] This is due to the lowering of the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), which facilitates the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby accelerating the reaction.[3]
Q2: Can a sulfone be part of the diene system?
A2: Yes, sulfones can be incorporated into the diene. A common strategy involves using a cyclic sulfone, such as 3-sulfolene (butadiene sulfone), as a stable, solid precursor for a volatile diene like 1,3-butadiene.[4][5][6] Upon heating, the sulfone undergoes a retro-cheletropic reaction, releasing the diene in situ along with sulfur dioxide gas.[4][5] This method is advantageous for handling gaseous or unstable dienes.
Q3: How does the use of a sulfone precursor like 3-sulfolene affect the reaction conditions?
A3: The thermal decomposition of 3-sulfolene to generate 1,3-butadiene requires elevated temperatures, typically in the range of 110-140°C.[7] Therefore, the Diels-Alder reaction must be conducted in a high-boiling solvent such as xylene or diglyme to achieve the necessary temperature for both the in-situ diene generation and the subsequent cycloaddition.[4][5][7]
Q4: What are the typical solvents and temperatures for Diels-Alder reactions involving myrcene?
A4: Diels-Alder reactions with myrcene have been successfully carried out in solvents like ethyl acetate and toluene at temperatures ranging from 100 to 160°C.[8] Continuous-flow reactors have been shown to intensify the synthesis, allowing for higher temperatures and shorter reaction times.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Temperature: The temperature may be too low for the retro-Diels-Alder reaction (if using a precursor like butadiene sulfone) or for the cycloaddition itself.[5][7] 2. Decomposition of Reactants or Products: Excessive heat can lead to the decomposition of sensitive reactants or the product.[6] 3. Moisture Contamination: Dienophiles like maleic anhydride can react with water to form the corresponding acid, which may be less reactive or lead to purification issues.[6] 4. Improper Diene Conformation: Acyclic dienes must be in the s-cis conformation to react. Steric hindrance can disfavor this conformation.[1][5] | 1. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. For butadiene sulfone, ensure the temperature is above 110°C.[7] 2. Control Heating: Use a heating mantle with a variable transformer for precise temperature control. If the solution turns yellow or darkens, reduce the heat immediately.[6] 3. Use Dry Reagents and Glassware: Ensure all reagents are anhydrous and glassware is thoroughly dried before use. 4. Consider Diene Structure: For acyclic dienes, steric factors should be considered. Cyclic dienes are often locked in the reactive s-cis conformation and can be more efficient.[10] |
| Formation of Side Products | 1. Polymerization of Diene: Some dienes, especially highly reactive ones, can polymerize at elevated temperatures. 2. Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible, and at very high temperatures, the equilibrium can shift back towards the starting materials.[11] 3. Friedel-Crafts Type Reactions: In the presence of Lewis acids, side reactions such as Friedel-Crafts alkylation can occur, particularly with aromatic substrates.[12] | 1. Control Reactant Concentration: Add the diene slowly to the reaction mixture or use a precursor for in-situ generation to maintain a low concentration. 2. Optimize Reaction Time and Temperature: Do not heat the reaction for longer than necessary. Monitor the reaction progress by TLC or GC to determine the optimal endpoint. 3. Re-evaluate Catalyst Choice: If using a Lewis acid catalyst, consider a milder one or optimize its concentration. |
| Difficulty in Product Isolation/Purification | 1. Product is Highly Soluble in the Reaction Solvent: High-boiling solvents used for the reaction may also be good solvents for the product, making crystallization difficult.[5] 2. Presence of Unreacted Starting Material or Byproducts: Co-crystallization or similar physical properties can hinder purification. | 1. Use a Mixed-Solvent System for Recrystallization: Add a poor solvent to the reaction mixture after cooling to induce precipitation. For products in xylene, petroleum ether can be used as an anti-solvent.[5] 2. Purify by Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for separating the desired product from impurities. |
Experimental Protocols
Protocol 1: Diels-Alder Reaction of in situ Generated 1,3-Butadiene (from Butadiene Sulfone) with Maleic Anhydride
This protocol is based on established laboratory procedures for the reaction of butadiene sulfone and maleic anhydride.[4][7][13]
Materials:
-
Butadiene sulfone (3-sulfolene)
-
Maleic anhydride
-
Xylene (or Diglyme)
-
Toluene
-
Hexane (or Petroleum Ether)
-
Activated carbon
-
Round-bottom flask (25-100 mL)
-
Reflux condenser
-
Heating mantle with a variable transformer
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
Procedure:
-
To a round-bottom flask, add butadiene sulfone (1.2 equivalents) and maleic anhydride (1.0 equivalent).
-
Add a magnetic stir bar and the high-boiling solvent (e.g., xylene, approximately 2-3 mL per gram of maleic anhydride).
-
Set up the apparatus for reflux. If scaling up, consider a gas trap with a dilute NaOH solution to neutralize the SO₂ gas produced.[13]
-
Heat the mixture gently with stirring. The solids will begin to dissolve.[4]
-
Increase the heat to bring the mixture to a steady reflux (for xylene, the boiling point is around 140°C). You should observe the evolution of SO₂ gas as bubbles.[4][7]
-
After the reflux period, turn off the heat and allow the flask to cool to room temperature.
-
Add toluene (approximately 5 mL per gram of initial maleic anhydride) and a small amount of activated carbon to decolorize the solution.[13]
-
Heat the mixture gently and then filter by gravity to remove the activated carbon.
-
To the filtrate, add a poor solvent like hexane or petroleum ether (approximately 2.5-3 volumes relative to the toluene) to induce crystallization.[13]
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the solid product by suction filtration, wash with a small amount of cold hexane, and air dry.
-
Characterize the product by determining its mass, percent yield, and melting point.
Data Summary
Table 1: Reaction Conditions for Diels-Alder Reaction of Butadiene Sulfone with Maleic Anhydride
| Parameter | Value | Reference(s) |
| Diene Precursor | Butadiene Sulfone (3-sulfolene) | [4][6][7][13] |
| Dienophile | Maleic Anhydride | [4][6][7][13] |
| Solvent | Xylene or Diglyme | [4][7][13] |
| Temperature | ~140 °C (Reflux) | [7] |
| Reaction Time | 30-45 minutes | [4][13] |
| Work-up | Recrystallization from Toluene/Hexane | [13] |
Table 2: Optimized Conditions for Diels-Alder Reaction of Myrcene with Various Dienophiles
| Dienophile | Solvent | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |
| Acrylic Acid | Toluene | 140 | 60 min | ~95% conversion | [14] |
| Acrylic Acid | Ethyl Acetate | 140 | 60 min | ~95% conversion | [14] |
| Acrylic Acid | Toluene (Flow Reactor) | 160 | 30 min | 94% yield | [8] |
| Maleic Anhydride | THF (Microwave) | Not specified | 5 min | 96% conversion | [14] |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 8. Diels–Alder reactions of myrcene using intensified continuous-flow reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diels-Alder reactions of myrcene using intensified continuous-flow reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry-online.com [chemistry-online.com]
- 14. researchgate.net [researchgate.net]
byproduct formation in lyral synthesis from Myrcenol sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of Lyral, with a specific focus on managing byproduct formation when starting from Myrcenol precursors derived from Myrcene sulfone.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction pathway for synthesizing Lyral from Myrcene, and where does Myrcenol Sulfone fit in?
The synthesis of Lyral from Myrcene typically involves a multi-step process where Myrcene sulfone is a key intermediate. The primary role of converting Myrcene to its sulfone is to protect the conjugated diene system, allowing for selective hydration of the isolated double bond. The subsequent elimination of sulfur dioxide yields Myrcenol, the direct precursor to Lyral.
The overall pathway is as follows:
-
Protection: Myrcene reacts with sulfur dioxide (SO₂) in a Diels-Alder reaction to form a cyclic Myrcene sulfone.[1][2]
-
Hydration: The Myrcene sulfone is then hydrated, typically under acidic conditions, to add a hydroxyl group to the isolated double bond.[3][4]
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Elimination: The hydrated Myrcene sulfone is heated to induce a retro-Diels-Alder reaction, eliminating SO₂ and forming Myrcenol.[3][4]
-
Diels-Alder Reaction: Finally, Myrcenol reacts with acrolein in another Diels-Alder reaction to produce Lyral, which is a mixture of two primary isomers: 4-(4-hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde and 3-(4-hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde.[5][6]
References
- 1. EP0012224A1 - Process for the synthesis of fragrant mixtures - Google Patents [patents.google.com]
- 2. Process for producing myrcenol - Patent 0112727 [data.epo.org]
- 3. CN102531858B - Preparation method of lyral - Google Patents [patents.google.com]
- 4. CN102531858A - Preparation method of lyral - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN110187033B - Preparation method of lyral and application of lyral in cosmetic detection - Google Patents [patents.google.com]
stability issues with Myrcenol sulfone during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Myrcenol sulfone during storage. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Q2: What are the primary factors that affect the stability of this compound during storage?
The stability of this compound is primarily influenced by three main factors:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to UV or even ambient light can provide the energy to initiate degradative reactions.
-
Oxygen: The presence of oxygen can lead to oxidation of the terpene-derived portion of the molecule.
Q3: What are the visible signs of this compound degradation?
While degradation is often not visible, you may observe the following changes in your sample:
-
A change in color, often to a yellowish or brownish hue.
-
The appearance of particulates or cloudiness in a previously clear solution.
-
A change in odor.
Q4: How can I monitor the stability of my this compound sample?
Regular analytical testing is the most reliable way to monitor stability. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the purity of the compound and detect the presence of degradation products.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Question: I've prepared a stock solution of this compound in an organic solvent, but I'm observing rapid degradation. What could be the cause?
-
Answer:
-
Solvent Purity: Ensure the solvent used is of high purity and free from peroxides or other reactive impurities. Ethers, for example, can form peroxides upon storage which can initiate degradation.
-
Air Exposure: Minimize headspace in your storage vial and consider purging with an inert gas like argon or nitrogen before sealing.
-
Light Exposure: Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
-
Temperature: Store the solution at the recommended low temperature, avoiding repeated freeze-thaw cycles.
-
Issue 2: Inconsistent Results in Biological Assays
-
Question: My experimental results using this compound are inconsistent between batches. Could this be a stability issue?
-
Answer: Yes, inconsistent results are a common consequence of compound instability.
-
Verify Purity: Before use, verify the purity of each batch of this compound using an appropriate analytical method (e.g., HPLC).
-
Standardized Handling: Implement a strict, standardized protocol for the handling and preparation of this compound solutions for all experiments.
-
Fresh Solutions: Prepare fresh solutions for each experiment whenever possible, or establish a maximum storage time for stock solutions based on stability studies.
-
Data on Storage Conditions
The following table summarizes recommended storage conditions to minimize degradation of this compound. These are general guidelines, and for critical applications, it is recommended to perform your own stability studies.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage | Reduces the rate of chemical reactions. |
| 2-8°C for short-term storage | Suitable for frequently used samples to avoid freeze-thaw cycles. | |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation by displacing oxygen. |
| Light | Amber vials or light-proof container | Prevents photo-degradation. |
| Form | Solid (lyophilized powder) if possible | Generally more stable than solutions. |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol outlines a basic accelerated stability study to assess the degradation of this compound under elevated temperature conditions.
1. Materials:
- This compound (high purity standard)
- HPLC-grade acetonitrile and water
- Amber HPLC vials with caps
- Calibrated oven
- HPLC system with a UV detector
2. Procedure:
- Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
- Aliquot 1 mL of the stock solution into several amber HPLC vials.
- Cap the vials securely.
- Place the vials in a calibrated oven set to 40°C.
- At specified time points (e.g., 0, 24, 48, 72, and 168 hours), remove one vial from the oven.
- Allow the vial to cool to room temperature.
- Analyze the sample by HPLC to determine the purity of this compound and the presence of any degradation products.
- A control sample should be stored at -20°C and analyzed at the same time points.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
- Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Myrcenol Sulfone Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Myrcenol sulfone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a polymer technically known as poly[(7-methyl-3-methyleneocta-1,6-diene) sulfone], via the free-radical copolymerization of β-myrcene and sulfur dioxide.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Ineffective initiation of polymerization. | Ensure the azo-initiator (e.g., AIBN) is fresh and has been stored correctly. Increase the reaction temperature to the optimal range for the initiator (60-80°C for AIBN) to ensure radical formation.[1] |
| Insufficient sulfur dioxide. | In pressurized reactions, ensure the initial molar ratio of SO₂ to myrcene is 2-3:1 to drive the reaction forward.[2] For methods using SO₂ surrogates like sodium metabisulfite, ensure the correct stoichiometry is used.[3] | |
| Impure β-myrcene. | Use β-myrcene of high purity (≥99%). Impurities can inhibit the radical polymerization process.[1] Consider purifying commercial myrcene via distillation. | |
| Reaction Stalls (Pressure Drop Ceases in Autoclave) | Depletion of a reactant or initiator. | If the reaction stalls prematurely, it may indicate that one of the reactants or the initiator has been consumed. Consider a step-wise addition of the initiator. |
| Presence of inhibitors. | Myrcene is susceptible to oxidation, and some commercial grades may contain inhibitors.[4] Passing myrcene through a column of basic alumina can remove phenolic inhibitors. | |
| Product is a Viscous, Discolored Oil Instead of a Solid Polymer | Low molecular weight polymer formation. | This can be due to an excess of chain transfer agents or high temperatures causing premature termination. Review the concentration of any chain transfer agents and ensure precise temperature control. |
| Side reactions or degradation. | Myrcene can undergo thermal degradation or side reactions at elevated temperatures. Ensure the reaction temperature does not significantly exceed 100°C.[2] Discoloration may also result from oxidation; ensure the reaction is performed under an inert atmosphere. | |
| Inconsistent Product Characteristics (e.g., varying molecular weight) | Poor control over reaction temperature. | The molecular weight of the resulting polymer is influenced by the reaction temperature.[1] Employ a reliable temperature control system (e.g., oil bath with a thermocouple) to maintain a stable temperature throughout the synthesis. |
| Fluctuations in reactant concentration. | Ensure a consistent and controlled addition of monomers, especially in a semi-continuous process, to maintain a steady polymerization rate. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this compound synthesis?
A1: this compound is synthesized through the free-radical copolymerization of β-myrcene and sulfur dioxide (SO₂). The reaction is typically initiated by a radical initiator, such as AIBN, at elevated temperatures.[1]
Q2: What are the expected spectroscopic characteristics of this compound?
A2: The successful incorporation of the sulfone group can be verified using infrared (IR) spectroscopy. Key characteristic IR bands to look for are the asymmetric S=O stretch around 1130 cm⁻¹ and the symmetric S=O stretch near 1320 cm⁻¹.[1]
Q3: Can I use an alternative to gaseous sulfur dioxide?
A3: Yes, for easier handling and to avoid the use of pressurized gas, SO₂ surrogates can be employed. Sodium metabisulfite is a suitable solid surrogate that can generate SO₂ in situ under the appropriate reaction conditions.[3]
Q4: How should the final polymer be purified?
A4: For the polymeric this compound, a common purification method is precipitation. After the reaction, dissolve the crude product in a suitable solvent like tetrahydrofuran (THF) or chloroform, and then precipitate the polymer by adding the solution to a non-solvent such as methanol. The purified polymer can then be collected by filtration and dried under vacuum.
Q5: What are potential side reactions to be aware of?
A5: The primary side reactions of concern are the homopolymerization of myrcene and undesired oxidation of myrcene.[4][5] To minimize these, it is crucial to maintain an adequate concentration of SO₂ and to conduct the reaction under an inert atmosphere.
Experimental Protocols
Protocol 1: Synthesis via Free-Radical Copolymerization in an Autoclave
-
Preparation: To a pressure autoclave, add β-myrcene (1.1 mol, industrial grade ~75%), and a polymerization inhibitor such as 2,6-di-tert-butyl-4-methylphenol (2g, 9mmol).[2]
-
Reactant Addition: Add liquid sulfur dioxide (200g, 3.1 mol) to the autoclave. The molar ratio of SO₂ to myrcene should be approximately 2-3:1.[2]
-
Reaction: Heat the mixture with stirring, maintaining the temperature between 65-75°C.[2] The reaction progress can be monitored by the drop in internal pressure.
-
Completion: Once the pressure stabilizes and no longer decreases, continue the reaction for an additional 2 hours.[2]
-
Work-up: After cooling, carefully vent the remaining SO₂ into a neutralizing solution (e.g., sodium hydroxide solution).
-
Purification: The crude product can be purified by vacuum distillation to remove any unreacted volatile impurities, yielding the this compound.[2]
Protocol 2: Synthesis using an SO₂ Surrogate
-
Setup: In a glass pressure vessel, combine the 1,3-diene (myrcene, 2 mmol) and sodium metabisulfite (10 mmol, 5 equiv) in a 4:1 v/v mixture of methanol and water (5 mL).[3]
-
Degassing: Degas the stirred mixture by bubbling argon through it for 5 minutes.[3]
-
Reaction: Seal the vessel and stir the reaction mixture at 100°C for 14 hours.[3]
-
Cooling and Concentration: Cool the reaction mixture to room temperature and concentrate it under reduced pressure.[3]
-
Extraction and Drying: Add ethyl acetate to the residue and dry the organic solution over anhydrous Na₂SO₄.[3]
-
Isolation: Filter the solution and evaporate the solvent to obtain the crude this compound. Further purification can be achieved by precipitation as described in the FAQs.
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for this compound synthesis.
References
- 1. Buy this compound (EVT-1184530) | 1135-22-4 [evitachem.com]
- 2. CN101003522A - Method for preparing epoxy myrcene - Google Patents [patents.google.com]
- 3. Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Myrcenol Sulfone Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Myrcenol sulfone reaction. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound from Myrcene and sulfur dioxide (SO₂)?
The optimal temperature for the reaction of Myrcene with sulfur dioxide to form this compound, which can be a cyclic adduct via a Diels-Alder reaction or a polymer via free-radical polymerization, is generally in the range of 60°C to 80°C.[1] For related reactions involving Myrcene, a temperature of approximately 60°C is often preferred.[2][3]
Q2: What is the expected yield for the this compound synthesis under optimal conditions?
Under optimized conditions, including the appropriate temperature and use of an initiator for polymerization, yields for the formation of poly(this compound) can exceed 85%.[1]
Q3: What type of reaction occurs between Myrcene and sulfur dioxide?
The reaction between the diene portion of Myrcene and sulfur dioxide is described as a Diels-Alder type reaction, which results in the formation of a cyclic sulfone.[2][3] this compound can also refer to poly[(7-methyl-3-methyleneocta-1,6-diene) sulfone], which is formed through a free-radical copolymerization of β-myrcene and SO₂.[1]
Q4: At what temperature does this compound begin to decompose?
Poly(this compound) exhibits a glass transition temperature (Tg) near 75°C and begins to decompose at temperatures above 180°C.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low to no product yield | Reaction temperature is too low: The reaction rate is likely too slow to produce a significant amount of product within a reasonable timeframe. | Gradually increase the reaction temperature into the optimal range of 60°C to 80°C. Monitor the reaction progress using an appropriate analytical technique such as GC or NMR. |
| Inefficient initiation (for polymerization): If a free-radical polymerization is intended, the initiator may not be activated or may be unsuitable for the reaction temperature. | Ensure an appropriate azo-initiator (e.g., AIBN) is being used and that the reaction temperature is within its optimal activation range (typically 60-80°C for AIBN).[1] | |
| Presence of significant side products or charring | Reaction temperature is too high: Exceeding the optimal temperature range can lead to undesired side reactions, polymerization, or decomposition of the product. Myrcene itself can undergo thermal degradation at very high temperatures. | Reduce the reaction temperature to the recommended 60°C to 80°C range. If the reaction is exothermic, ensure adequate cooling is in place to maintain a stable temperature.[2] |
| Decomposition of this compound: If the temperature exceeds 180°C, the synthesized poly(this compound) will begin to decompose.[1] | Strictly control the reaction temperature to remain well below the decomposition temperature of the product. | |
| Reaction is too fast and difficult to control | Exothermic reaction without proper temperature control: The reaction of Myrcene can be exothermic, leading to a rapid and uncontrolled increase in temperature.[2][3] | Implement external cooling to manage the reaction exotherm. The rate of addition of reactants can also be controlled to maintain a steady temperature.[2] |
| Inconsistent product quality or molecular weight (for polymer) | Fluctuations in reaction temperature: The molecular weight of the poly(this compound) is influenced by the reaction temperature.[1] Inconsistent temperatures will lead to a broad molecular weight distribution and variable product properties. | Utilize a temperature-controlled reaction setup (e.g., oil bath, heating mantle with a PID controller) to ensure a stable and uniform temperature throughout the reaction. |
Experimental Protocols
General Protocol for the Synthesis of Myrcene Sulfone (Cyclic Adduct)
This protocol is a general guideline based on the Diels-Alder reaction between Myrcene and sulfur dioxide.
-
Reaction Setup:
-
Equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, a gas inlet adapter, and a condenser connected to a drying tube or a bubbler to vent excess SO₂.
-
Ensure the setup is in a well-ventilated fume hood.
-
-
Reactants:
-
Charge the flask with purified Myrcene.
-
Cool the flask to a low temperature (e.g., 0°C) using an ice bath.
-
-
Reaction:
-
Slowly bubble gaseous sulfur dioxide (SO₂) through the cooled Myrcene with vigorous stirring. Alternatively, condensed liquid SO₂ can be added cautiously.
-
Monitor the internal temperature closely. The reaction can be exothermic.
-
After the addition of SO₂, allow the reaction mixture to slowly warm to room temperature and then heat to the desired reaction temperature (e.g., 60°C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC analysis until the Myrcene is consumed.
-
Upon completion, remove any excess SO₂ by purging with an inert gas (e.g., nitrogen).
-
The crude Myrcene sulfone can then be used in the subsequent hydration step or purified if necessary.
-
Visualizations
Caption: Experimental workflow for Myrcene sulfone synthesis.
Caption: Logical relationship of temperature and reaction outcome.
References
- 1. Buy this compound (EVT-1184530) | 1135-22-4 [evitachem.com]
- 2. EP0012224A1 - Process for the synthesis of fragrant mixtures - Google Patents [patents.google.com]
- 3. US4266087A - Process for preparing a myrcenol, cis-ocimenol mixture substantially free of trans-ocimenol - Google Patents [patents.google.com]
common pitfalls in handling Myrcenol sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myrcenol sulfone.
Frequently Asked Questions (FAQs)
Q1: What is the correct chemical structure and identity of "this compound"?
A1: "this compound" is the common name for the chemical compound with the IUPAC name 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol. Its CAS number is 1135-22-4 and the molecular formula is C10H18O3S.[1] It is important to note that this compound is not a direct sulfone of myrcenol. It is synthesized through a multi-step process where myrcene first reacts with sulfur dioxide to form a cyclic sulfone (a sulfolene), which is then hydrated.[1][2][3]
Q2: What are the general storage and stability recommendations for this compound?
A2: this compound should be stored in a cool, dry place away from strong oxidizing agents.[4] Due to the presence of a 3-sulfolene ring, it is susceptible to thermal decomposition and may undergo a retro-Diels-Alder reaction at elevated temperatures.[1][5][6] It is also sensitive to both acidic and basic conditions, which can catalyze degradation or isomerization.[1]
Q3: What are the primary safety concerns when handling this compound?
Troubleshooting Guides
Synthesis & Reaction Issues
Q4: During the synthesis of this compound, I am observing a low yield of the final product. What are the potential causes?
A4: Low yields can stem from several factors during the two main synthetic steps:
-
Formation of the Myrcene-SO2 adduct (Sulfolene): This is a reversible cheletropic reaction.[1] High temperatures can favor the retro-Diels-Alder reaction, leading to the decomposition of the sulfolene intermediate back to myrcene and sulfur dioxide.[6][10] Ensure the reaction temperature is carefully controlled. The presence of impurities in the myrcene starting material can also lead to side reactions.
-
Hydration of the Sulfolene Intermediate: This step is typically acid-catalyzed.[4] If the acid concentration is too high or the reaction temperature is excessive, side reactions such as polymerization or dehydration of the tertiary alcohol product can occur.
Q5: I am seeing an unexpected isomer in my final product. What could be the cause?
A5: The 3-sulfolene ring in this compound can isomerize to the more thermodynamically stable 2-sulfolene in the presence of a base.[1] This isomerization can occur if the reaction mixture is not properly neutralized or if basic conditions are introduced during workup or purification. The protons on the carbons adjacent to the sulfonyl group (alpha-protons) are acidic and can be removed by a base, leading to this rearrangement.[11]
Q6: My reaction mixture is turning dark brown or black, especially at higher temperatures. What is happening?
A6: Darkening of the reaction mixture often indicates decomposition or polymerization. Sulfolane, a related compound, can decompose at temperatures above 220°C to form polymers and sulfur dioxide.[12] The unsaturated nature of this compound makes it susceptible to polymerization, especially under acidic conditions or at elevated temperatures.
Purification Challenges
Q7: I am having difficulty purifying this compound using column chromatography on silica gel. The compound seems to be degrading on the column.
A7: this compound is a polar molecule containing both a sulfone and a tertiary alcohol group. The acidic nature of silica gel can catalyze the dehydration of the tertiary alcohol, leading to the formation of olefinic byproducts. Additionally, the polar sulfone group can lead to strong adsorption and tailing on the column, resulting in poor separation and potential degradation.[13]
Troubleshooting Steps for Purification:
-
Use of Deactivated Silica: Consider deactivating the silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine, in the eluent. This will neutralize the acidic sites on the silica surface.
-
Alternative Stationary Phases: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic or acid-sensitive compounds.[14] Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient can also be an effective method for purifying polar compounds.[15]
-
Non-Chromatographic Methods: If the impurities are significantly different in polarity or solubility, consider recrystallization or liquid-liquid extraction. A patent for purifying aromatic sulfones suggests dissolving the crude product in a caustic solution and then precipitating the purified sulfone by neutralizing with acid to a pH of 4-6.[16][17] This approach may be adaptable for this compound.
Stability and Storage Issues
Q8: I have noticed a decrease in the purity of my stored this compound over time. What could be the reason?
A8: The long-term stability of this compound can be compromised by several factors:
-
Thermal Decomposition: As mentioned, the 3-sulfolene ring is thermally labile. Storage at elevated temperatures can lead to a retro-Diels-Alder reaction, releasing myrcene and sulfur dioxide.[1][5][6]
-
Acid or Base Contamination: Trace amounts of acid or base can catalyze degradation or isomerization. Ensure the compound is stored in a neutral environment.
-
Oxidation: While generally stable, it is sensitive to strong oxidizing agents.[4]
Recommendations for Storage:
-
Store in a tightly sealed container in a refrigerator or freezer.
-
Protect from light.
-
Ensure the container is free from any acidic or basic residues.
Data Summary
| Property | Value | Reference |
| IUPAC Name | 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol | [1] |
| CAS Number | 1135-22-4 | [1] |
| Molecular Formula | C10H18O3S | [1] |
| Molecular Weight | 218.32 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in many organic solvents, sparingly soluble in water | [4] |
| Thermal Stability | Decomposes at elevated temperatures | [1][5][6] |
| Chemical Stability | Sensitive to strong acids, bases, and oxidizing agents | [1][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on literature descriptions.[1][2][3]
Step 1: Formation of the Myrcene-Sulfur Dioxide Adduct
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In a pressure-resistant reactor, charge myrcene and a polymerization inhibitor (e.g., hydroquinone).
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Cool the reactor and introduce liquid sulfur dioxide (in excess).
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Seal the reactor and allow it to warm to room temperature. Stir for 24-48 hours.
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Vent the excess sulfur dioxide in a fume hood.
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The resulting solid is the myrcene-SO2 adduct (a sulfolene). This can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water).
Step 2: Hydration of the Myrcene-SO2 Adduct
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Dissolve the purified myrcene-SO2 adduct in a suitable solvent (e.g., a mixture of acetone and water).
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Stir the reaction mixture at a controlled temperature (e.g., 0-10 °C) for several hours until the reaction is complete (monitor by TLC or GC).
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Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
Protocol 2: Purification of this compound by Column Chromatography
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Prepare a slurry of neutral alumina in a non-polar solvent (e.g., hexane).
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Pack a chromatography column with the slurry.
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Dissolve the crude this compound in a minimal amount of the eluent.
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Load the sample onto the column.
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Elute the column with a gradient of increasing polarity, for example, from hexane to a mixture of hexane and ethyl acetate.
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Collect fractions and analyze them by TLC.
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Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
References
- 1. Sulfolene - Wikipedia [en.wikipedia.org]
- 2. Thermal Decomposition of Trimethylene Sulfone and 3-Methyl Sulfolane. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 3. EP0012224A1 - Process for the synthesis of fragrant mixtures - Google Patents [patents.google.com]
- 4. Buy this compound (EVT-1184530) | 1135-22-4 [evitachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. dec.alaska.gov [dec.alaska.gov]
- 9. Acute Toxicity and Skin Irritant Properties of Sulfolane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Factors Affecting Decomposition of Sulfolane Solvent in Aromatic Extraction Units and Countermeasures | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. theanalyticalscientist.com [theanalyticalscientist.com]
- 16. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 17. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Myrcenol Sulfone Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Myrcenol sulfone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the production of this compound, particularly when scaling up from laboratory to pilot or industrial scale.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| MS-T01 | Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Monomer Ratio: Incorrect stoichiometry between myrcene and sulfur dioxide. 3. Initiator Decomposition: Inefficient radical initiation due to temperature fluctuations or impurities. 4. Side Reactions: Formation of undesired by-products. | 1. Reaction Monitoring: Monitor the reaction progress using techniques like GC or NMR to ensure completion. Consider extending the reaction time or gradually increasing the temperature within the recommended range (60–80°C)[1]. 2. Stoichiometry Control: Precisely control the feed rates of myrcene and sulfur dioxide to maintain the optimal molar ratio. 3. Initiator Handling: Use a fresh, high-purity initiator (e.g., AIBN) and ensure stable temperature control throughout the reaction. 4. Reaction Condition Optimization: Optimize reaction parameters to minimize side reactions. |
| MS-T02 | High Viscosity Leading to Poor Mixing | 1. Increased Polymer Chain Length: Higher molecular weight polymer formation at larger scales. 2. Insufficient Agitation: Inadequate mixing in the reactor as the volume increases. | 1. Solvent Addition: While the synthesis is often solvent-free, the addition of a suitable solvent can help manage viscosity at larger scales[1]. 2. Reactor Design: Utilize reactors with high-torque agitators and appropriate impeller designs to ensure efficient mixing of the viscous reaction mass. |
| MS-T03 | Poor Heat Dissipation and "Hot Spots" | 1. Exothermic Reaction: The free-radical copolymerization is highly exothermic. 2. Reduced Surface Area-to-Volume Ratio: As the reactor size increases, the ability to remove heat decreases. | 1. Cooling Systems: Employ efficient reactor cooling systems, such as jacketed reactors with a high-flow of cooling fluid. 2. Controlled Addition: Implement a controlled, gradual addition of reactants to manage the rate of heat generation. 3. Heat Transfer Fluid: Use a heat transfer fluid with high thermal conductivity. |
| MS-T04 | Product Discoloration | 1. Impurities in Reactants: Presence of impurities in myrcene or sulfur dioxide. 2. Thermal Degradation: Overheating during the reaction or purification steps. 3. Oxidation: Exposure to air at elevated temperatures. | 1. Reactant Purification: Use highly purified myrcene (≥99%) and sulfur dioxide[1]. 2. Temperature Control: Maintain strict temperature control throughout the process. 3. Inert Atmosphere: Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon). |
| MS-T05 | Difficulties in Product Purification | 1. Residual Monomers: Unreacted myrcene and sulfur dioxide remaining in the product. 2. By-product Formation: Presence of various side-products from the reaction. 3. High Viscosity of Crude Product: Difficulty in handling and processing the viscous crude material. | 1. Distillation/Stripping: Use vacuum distillation or stripping to remove volatile unreacted monomers. 2. Solvent Precipitation/Washing: Dissolve the crude product in a suitable solvent and precipitate the this compound by adding a non-solvent. Washing the precipitate can remove impurities. A patent for a similar sulfone purification process involves dissolving the product in a caustic solution, filtering, and then re-precipitating by adjusting the pH[2]. 3. Filtration Aids: Use filter aids to improve the filtration of the purified product. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound production from a lab to a pilot plant?
A1: The primary challenges in scaling up this compound production are managing the exothermic nature of the free-radical copolymerization, controlling the significant increase in viscosity of the reaction mixture, ensuring homogeneous mixing, and dealing with the safe handling of sulfur dioxide gas on a larger scale. The reduced surface-area-to-volume ratio in larger reactors makes heat dissipation more difficult, potentially leading to "hot spots" and runaway reactions if not properly controlled.
Q2: How does the viscosity change during the reaction, and what are its implications for scale-up?
A2: The viscosity of the reaction mixture increases significantly as the copolymerization of myrcene and sulfur dioxide proceeds, forming long polymer chains. This increased viscosity can impede effective mixing, leading to non-uniform temperature distribution and incomplete reactions. On a larger scale, this can result in lower yields, broader molecular weight distribution, and product inconsistency. It is crucial to have robust agitation systems in place to handle the viscous material.
Q3: What are the common by-products in this compound synthesis, and how can they be minimized?
A3: Common by-products can include oligomers of myrcene, polysulfones with varying chain lengths, and products from side reactions of myrcene. Minimizing by-products can be achieved by maintaining a precise 1:1 molar ratio of myrcene to sulfur dioxide, using a high-purity initiator, and carefully controlling the reaction temperature to prevent unwanted side reactions.
Q4: What safety precautions are essential for handling sulfur dioxide (SO₂) in a production environment?
A4: Sulfur dioxide is a toxic and corrosive gas. Essential safety precautions include:
-
Ventilation: Conducting the reaction in a well-ventilated area, preferably in a closed system with a scrubber to neutralize any unreacted SO₂.
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, a face shield, and a respirator with an appropriate SO₂ cartridge is mandatory[3][4][5].
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Leak Detection: Installing SO₂ gas detectors in the production area.
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Emergency Procedures: Having a clear and practiced emergency response plan for SO₂ leaks[6][7].
Q5: What is the typical yield for this compound synthesis, and how is it affected by the scale of production?
A5: Under optimized laboratory conditions, yields for the copolymerization of β-myrcene and SO₂ can exceed 85%[1]. During scale-up, maintaining such high yields can be challenging due to the issues of heat and mass transfer. Without proper process control and engineering, yields may decrease due to incomplete reactions or the formation of by-products.
Quantitative Data Summary
Due to the limited availability of public, large-scale production data for this compound, the following table presents a hypothetical comparison to illustrate potential scaling-up challenges.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Industrial Scale (1000 kg) |
| Typical Yield (%) | 85-90 | 80-85 | 75-80 |
| Reaction Time (hours) | 4-6 | 6-8 | 8-12 |
| Purity (%) | >98 | 95-98 | 90-95 |
| Viscosity Increase (Initial to Final) | ~50x | ~100x | ~200x |
| By-product Formation (%) | <2 | 2-5 | 5-10 |
Experimental Protocols
Laboratory-Scale Synthesis of this compound (Illustrative)
This protocol is a representative example based on the principles of free-radical copolymerization of myrcene and sulfur dioxide.
Materials:
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β-Myrcene (purified, ≥99%)
-
Sulfur dioxide (liquid or gas)
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Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Gas inlet tube
-
Heating mantle with temperature controller
-
Cold trap (for condensing unreacted SO₂)
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.
-
Purge the system with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Charge the flask with purified β-myrcene and the radical initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer).
-
Begin stirring the mixture and heat it to the desired reaction temperature (typically 60-80°C)[1].
-
Slowly bubble sulfur dioxide gas through the reaction mixture via the gas inlet tube, or add liquefied SO₂ dropwise. Maintain a continuous slow flow of inert gas to carry the SO₂ and prevent backflow.
-
Monitor the reaction temperature closely and adjust the heating or cooling as necessary to maintain a stable temperature, as the reaction is exothermic.
-
Continue the reaction for several hours, monitoring the viscosity increase. The reaction is typically complete when the viscosity stabilizes.
-
Once the reaction is complete, stop the flow of sulfur dioxide and cool the mixture to room temperature.
-
Purge the system with inert gas to remove any residual sulfur dioxide, passing the exit gas through a scrubber containing a basic solution (e.g., sodium hydroxide).
-
The crude this compound can be purified by dissolving it in a suitable solvent and precipitating it with a non-solvent, followed by filtration and drying under vacuum.
Visualizations
Caption: Experimental workflow for the laboratory synthesis of this compound.
Caption: A logical troubleshooting workflow for common issues in this compound production.
References
- 1. Buy this compound (EVT-1184530) | 1135-22-4 [evitachem.com]
- 2. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 3. airgas.com [airgas.com]
- 4. SOP - Sulfur dioxide [isolab.ess.washington.edu]
- 5. Official BOC Gases | Gas, Equipment and Accessories | Services and Industries - UK [bocgases.co.uk]
- 6. hydroinstruments.com [hydroinstruments.com]
- 7. multimedia.3m.com [multimedia.3m.com]
Technical Support Center: Myrcenol Sulfone
Welcome to the technical support center for Myrcenol Sulfone. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound?
The principal degradation pathway for this compound is thermal decomposition. When heated, it undergoes a retro-Diels-Alder reaction, eliminating sulfur dioxide (SO₂) to regenerate Myrcene. This reaction is essentially the reverse of the synthesis of the sulfone from Myrcene and SO₂.
Q2: At what temperature does this compound begin to decompose?
Decomposition of this compound is reported to begin at temperatures above 180°C. The C-S bond in the sulfone ring is considered labile at elevated temperatures.
Q3: Is this compound stable under acidic or basic conditions?
While specific data for this compound is limited, sulfones, in general, can be susceptible to degradation under strongly acidic or basic conditions, which can catalyze hydrolysis or other decomposition reactions. It is recommended to maintain a neutral pH during storage and handling to minimize potential degradation.
Q4: What are the expected degradation products of this compound?
The primary and expected degradation products are Myrcene and sulfur dioxide. Under certain conditions, further degradation or isomerization of Myrcene may occur, potentially leading to the formation of other terpenes or hydrocarbons.
Q5: How can I monitor the degradation of this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for monitoring the degradation of this compound. This method allows for the separation and identification of the volatile degradation products, primarily Myrcene, and the quantification of the remaining this compound.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected loss of this compound during a reaction. | The reaction temperature may be exceeding the decomposition temperature of this compound (>180°C). | Carefully monitor and control the reaction temperature. If high temperatures are required for your reaction, consider if this compound is the appropriate reagent or if a more thermally stable alternative is available. |
| The reaction medium is strongly acidic or basic. | Buffer the reaction mixture to maintain a neutral pH if the reaction chemistry allows. If acidic or basic conditions are necessary, minimize the reaction time and temperature to reduce degradation. | |
| Presence of unexpected peaks in GC-MS analysis after a reaction. | These peaks may correspond to degradation products of this compound, such as Myrcene or its isomers. | Confirm the identity of the unexpected peaks by comparing their mass spectra with a known standard of Myrcene. If degradation is confirmed, refer to the solutions for "Unexpected loss of this compound". |
| Contamination of the starting material or solvents. | Ensure the purity of your this compound and all solvents and reagents used in the experiment. Run a GC-MS of your starting material to check for impurities. | |
| Low yield in a reaction where this compound is a reactant. | Degradation of this compound before or during the reaction. | Store this compound in a cool, dry, and dark place. Minimize the time it is exposed to elevated temperatures or non-neutral pH conditions. |
| The chosen reaction conditions are not optimal. | Re-evaluate the reaction parameters such as solvent, catalyst, and reaction time to optimize the desired transformation while minimizing degradation. |
Experimental Protocols
Protocol 1: Thermal Degradation Study of this compound
This protocol outlines a general procedure to study the thermal degradation of this compound and identify its degradation products.
Materials:
-
This compound
-
High-purity inert solvent (e.g., dodecane)
-
Small reaction vials with septa
-
Heating block or oil bath with precise temperature control
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Prepare a stock solution of this compound in the inert solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot a precise volume of the stock solution into several reaction vials.
-
Purge the vials with an inert gas (e.g., nitrogen or argon) and seal them tightly.
-
Place the vials in the heating block pre-heated to the desired temperature (e.g., 180°C, 200°C, 220°C).
-
At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove a vial from the heating block and immediately cool it in an ice bath to quench the reaction.
-
Analyze the samples by GC-MS to identify and quantify the remaining this compound and any degradation products formed.
Data Analysis:
-
Identify the degradation products by comparing their mass spectra to a library of known compounds.
-
Quantify the concentration of this compound and its degradation products at each time point to determine the degradation rate.
Protocol 2: Analysis of this compound and its Degradation Products by GC-MS
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Data Presentation
Table 1: Thermal Degradation of this compound at 200°C
| Time (minutes) | This compound Remaining (%) | Myrcene Formed (Area %) |
| 0 | 100 | 0 |
| 15 | 85 | 14 |
| 30 | 68 | 31 |
| 60 | 45 | 53 |
| 120 | 18 | 80 |
Note: The data in this table is illustrative and intended to represent a potential experimental outcome. Actual results may vary.
Visualizations
Caption: Thermal degradation pathway of this compound.
Caption: Workflow for studying this compound degradation.
Technical Support Center: Myrcenol Sulfone Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis and purification of Myrcenol sulfone. The following sections offer detailed methods to address common impurity challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis?
The synthesis of this compound is primarily achieved through the free-radical copolymerization of β-myrcene and sulfur dioxide (SO₂), often using an azo-initiator like AIBN.[1] Consequently, the primary impurities encountered are:
-
Unreacted Monomers: Residual β-myrcene and dissolved SO₂.
-
Initiator Fragments: Byproducts from the thermal decomposition of the initiator.
-
Side-Reaction Products: Oligomers of myrcene or products from oxidation reactions.
-
Solvent Residues: If the reaction is not performed under solvent-free conditions.
Q2: My final product has a yellow or brown tint. How can I remove colored impurities?
Discoloration in organic compounds often arises from minor byproducts or degradation. A common and effective method for removing colored contaminants is treatment with an activated adsorbent like activated carbon.[2]
Troubleshooting Protocol: Decolorization with Activated Carbon
-
Dissolve the impure this compound in a suitable organic solvent in which it is highly soluble, such as ethanol or chloroform.[1]
-
Add a small amount of activated carbon (typically 1-5% by weight of the solute).
-
Stir the mixture at room temperature for 30-60 minutes. For more persistent colors, gentle heating or refluxing may be required, but this should be done cautiously to avoid product degradation.[2]
-
Remove the activated carbon by filtration through a pad of Celite or a fine porosity filter paper.
-
Remove the solvent from the filtrate under reduced pressure to recover the decolorized product.
Q3: How can I remove unreacted β-myrcene from my this compound product?
Since this compound is a liquid with a high boiling point (approx. 200 °C), vacuum distillation can be an effective method to remove volatile impurities like the β-myrcene precursor.[1] Alternatively, solvent extraction can be employed.
Q4: My this compound is a liquid or viscous oil. Which purification methods are most suitable?
For non-solid products, crystallization is not a viable option. The most appropriate methods are liquid-liquid extraction, vacuum distillation, and column chromatography.
-
Liquid-Liquid Extraction: This technique separates compounds based on their different solubilities in two immiscible liquid phases. It is useful for removing water-soluble impurities (like some initiator byproducts) or compounds with different polarities.
-
Column Chromatography: This is a highly effective method for separating components of a mixture based on their differential adsorption to a stationary phase. For this compound, reverse-phase chromatography might be a suitable choice.[3]
Troubleshooting Guides & Experimental Protocols
Guide 1: General Troubleshooting Workflow for Impure this compound
If you have an impure sample of this compound, this workflow can help you decide on a purification strategy.
Caption: Troubleshooting workflow for purifying this compound.
Guide 2: Purification via Liquid-Liquid Extraction
This method is useful for separating this compound from impurities with significantly different polarities. Since this compound is soluble in organic solvents but less so in water, this technique can remove water-soluble byproducts.[1]
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (to remove any acidic impurities).
-
Deionized water.
-
A saturated aqueous solution of sodium chloride (brine) to help break emulsions and remove residual water.
-
-
Separation: After each wash, allow the layers to separate fully and drain the aqueous (lower) layer.
-
Drying: Collect the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Caption: Workflow for liquid-liquid extraction of this compound.
Guide 3: Purification via Column Chromatography
For high-purity requirements, column chromatography is the method of choice. Given the polar sulfone group and nonpolar hydrocarbon chain, a normal-phase or reverse-phase system can be effective.
Experimental Protocol (Normal-Phase Example):
-
Stationary Phase: Prepare a column with silica gel as the adsorbent.
-
Sample Loading: Dissolve a small amount of crude this compound in a minimal volume of the mobile phase and load it onto the column.
-
Mobile Phase (Elution): Start with a nonpolar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient will elute compounds based on their polarity. Unreacted β-myrcene (nonpolar) will elute first, followed by this compound, with highly polar impurities remaining on the column.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Effective record-keeping is crucial. Below are examples of how to tabulate your purification results.
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Yield (%) | Key Impurities Removed |
|---|---|---|---|---|
| Vacuum Distillation | 85.2 | 92.5 | 80 | β-myrcene, solvent |
| Activated Carbon | 92.5 | 92.3 | 95 | Colored byproducts |
| Column Chromatography | 85.2 | 99.1 | 65 | β-myrcene, initiator fragments |
Table 2: Example Data from Column Chromatography Fractions
| Fraction Number | TLC Rf Value | Purity (GC-MS Area %) | Identification |
|---|---|---|---|
| 1-3 | 0.95 | >98% | β-myrcene |
| 4-5 | 0.80 / 0.45 | Mixture | Impurity A + Product |
| 6-10 | 0.45 | >99% | This compound |
| 11-12 | 0.10 | >95% | Impurity B |
References
Technical Support Center: Catalyst Selection for Myrcenol Sulfone Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of catalysts and reaction conditions for the synthesis of Myrcenol sulfone. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound, an allylic sulfone, is primarily synthesized from Myrcenol, which is an allylic alcohol. The two main catalytic approaches are:
-
Dehydrative Sulfination (Catalyst-Free): This method involves the direct reaction of Myrcenol with a sulfinic acid. It is considered an environmentally friendly approach as the only byproduct is water.[1][2][3][4]
-
Palladium-Catalyzed Sulfonylation: This approach utilizes a palladium catalyst to facilitate the reaction between an activated form of Myrcenol or Myrcenol itself and a sulfonylating agent.[5][6][7][8]
A historical method for the synthesis of Myrcenol involves the reaction of myrcene with sulfur dioxide to form a cyclic sulfone, which is then hydrated.[9][10]
Q2: What factors should be considered when selecting a catalyst for this compound synthesis?
A2: Key factors for catalyst selection include:
-
Desired Reaction Conditions: If mild, catalyst-free conditions are preferred, dehydrative sulfination is an excellent choice.
-
Substrate Scope and Functional Group Tolerance: Palladium catalysts can be tailored with specific ligands to accommodate a wide range of functional groups.
-
Cost and Availability: Catalyst-free methods avoid the cost associated with precious metal catalysts like palladium.
-
Stereoselectivity: For certain applications, the stereochemistry of the final product is crucial, and the choice of catalyst and ligand in palladium-catalyzed reactions can influence this.
Q3: Can other metal catalysts be used for this transformation?
A3: While palladium is the most commonly cited metal catalyst for allylic sulfonylation, other transition metals such as iron have been explored for related reactions involving allylic alcohols.[11] However, for the direct synthesis of allylic sulfones from allylic alcohols, palladium-based systems are more established.
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Conversion of Myrcenol | Dehydrative Sulfination: - Insufficient reaction temperature or time. - Poor quality of sulfinic acid. Palladium-Catalyzed Reaction: - Inactive catalyst. - Inappropriate ligand selection. - Presence of impurities that poison the catalyst. | Dehydrative Sulfination: - Increase the reaction temperature incrementally (e.g., from room temperature to 50-80 °C). - Extend the reaction time. - Use freshly prepared or purified sulfinic acid. Palladium-Catalyzed Reaction: - Use a fresh batch of palladium catalyst. - Screen different phosphine ligands. - Ensure all reagents and solvents are pure and dry. |
| Formation of Side Products (e.g., ethers, dienes) | Dehydrative Sulfination: - Higher reaction temperatures may promote side reactions. Palladium-Catalyzed Reaction: - Incorrect catalyst-to-ligand ratio. - Reaction temperature is too high. | Dehydrative Sulfination: - Optimize the reaction temperature to the minimum required for conversion. Palladium-Catalyzed Reaction: - Adjust the palladium-to-ligand ratio. - Lower the reaction temperature. |
| Difficulty in Product Isolation and Purification | - The product may be an oil, making crystallization difficult. - Residual catalyst or byproducts may co-elute during chromatography. | - Utilize column chromatography with a carefully selected solvent system (e.g., hexanes:ethyl acetate). - For palladium-catalyzed reactions, a pre-column filtration through a pad of silica gel or celite can help remove some of the catalyst. - In some cases, high-yield reactions may allow for direct isolation by filtration.[1][2] |
Experimental Protocols
Protocol 1: Catalyst-Free Dehydrative Sulfination of Myrcenol
This protocol is adapted from general procedures for the dehydrative sulfination of unactivated allylic alcohols.[2][3][4]
Materials:
-
Myrcenol
-
An appropriate arylsulfinic acid (e.g., p-toluenesulfinic acid)
-
Solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a solution of Myrcenol (1.0 equiv.) in the chosen solvent (0.1 M concentration), add the arylsulfinic acid (1.2 equiv.).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Palladium-Catalyzed Sulfonylation of Myrcenol
This protocol is based on general methods for the palladium-catalyzed synthesis of allylic sulfones from allylic alcohols.[1]
Materials:
-
Myrcenol
-
Sodium arylsulfinate (e.g., sodium benzenesulfinate)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., triphenylphosphine (PPh₃), 4-10 mol%)
-
Triethylborane (Et₃B) (as a 1M solution in THF or hexane, stoichiometric amount)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst, ligand, and the anhydrous solvent.
-
Add the sodium arylsulfinate and Myrcenol to the flask.
-
Add the triethylborane solution dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
The following tables present representative data for the synthesis of allylic sulfones from allylic alcohols using the methods described. Note: This data is for general allylic alcohols and may vary for Myrcenol.
Table 1: Representative Data for Catalyst-Free Dehydrative Sulfination of Allylic Alcohols [2]
| Allylic Alcohol | Sulfinic Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cinnamyl alcohol | p-Toluenesulfinic acid | Toluene | 80 | 12 | 95 |
| Geraniol | Benzenesulfinic acid | DCM | RT | 24 | 85 |
| 1-Octen-3-ol | p-Toluenesulfinic acid | Toluene | 80 | 12 | 88 |
Table 2: Representative Data for Palladium-Catalyzed Sulfonylation of Allylic Alcohols [1]
| Allylic Alcohol | Sulfonylating Agent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cinnamyl alcohol | Sodium benzenesulfinate | Pd(OAc)₂ (2.5) | PPh₃ (5) | THF | RT | 2 | 92 |
| Geraniol | Sodium p-toluenesulfinate | Pd(OAc)₂ (5) | PPh₃ (10) | Dioxane | 60 | 4 | 87 |
| 3-Buten-2-ol | Sodium benzenesulfinate | Pd(OAc)₂ (2.5) | PPh₃ (5) | THF | RT | 3 | 89 |
Visualizations
Caption: General reaction pathways for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: A decision tree to aid in catalyst selection for this compound synthesis.
References
- 1. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfination of Unactivated Allylic Alcohols via Sulfinate-Sulfone Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed allylation of sulfonyl hydrazides with alkynes to synthesize allylic arylsulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. US4520212A - Process for producing myrcenol - Google Patents [patents.google.com]
- 10. EP0012224A1 - Process for the synthesis of fragrant mixtures - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Myrcenol Sulfone in Organic Synthesis: A Comparative Guide to Sulfone Performance
In the landscape of modern organic synthesis, the formation of carbon-carbon double bonds is a cornerstone of molecular construction. Among the arsenal of olefination methods, the Julia-Kocienski olefination has emerged as a powerful and versatile strategy, prized for its operational simplicity and high E-selectivity. At the heart of this reaction lies the sulfone moiety, the nature of which dictates the reaction's efficiency and stereochemical outcome. This guide provides a comparative analysis of Myrcenol sulfone and other commonly employed sulfones in organic synthesis, with a particular focus on their application in the Julia-Kocienski olefination. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions on reagent selection for their synthetic endeavors.
Introduction to Sulfones in Olefination
The Julia-Kocienski olefination is a modification of the classical Julia olefination that allows for a one-pot synthesis of alkenes from aldehydes or ketones and a sulfone. The reaction proceeds via the addition of a metalated sulfone to a carbonyl compound, followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide to form the alkene.[1][2] The choice of the heterocyclic group on the sulfone is critical, as it influences the stability of the intermediate carbanion, the rate of the Smiles rearrangement, and ultimately, the stereoselectivity of the resulting olefin.[1][3]
While this compound, derived from the naturally abundant monoterpene myrcene, finds applications in fragrance chemistry and as a synthon in various organic transformations, its direct comparative performance data in the Julia-Kocienski olefination is not extensively documented in peer-reviewed literature.[3] This guide, therefore, focuses on a detailed comparison of well-established sulfones and provides a context for the potential utility of allylic sulfones like this compound.
Comparative Performance of Common Sulfones
The most widely utilized sulfones in the Julia-Kocienski olefination are benzothiazol-2-yl (BT) sulfones and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. Their performance, along with other heterocyclic sulfones, is summarized below.
| Sulfone Type | Typical Yield | E/Z Selectivity | Key Advantages | Common Applications |
| Benzothiazol-2-yl (BT) Sulfones | Good to Excellent | Moderate to high E-selectivity | Readily available, well-studied | General olefination of aldehydes and ketones |
| 1-Phenyl-1H-tetrazol-5-yl (PT) Sulfones | Good to Excellent | Very high E-selectivity | High E-selectivity, stable carbanion | Synthesis of trans-disubstituted alkenes |
| Pyridinyl (PYR) Sulfones | Moderate to Good | High Z-selectivity | Favors formation of Z-alkenes | Synthesis of cis-disubstituted alkenes |
| 1-tert-Butyl-1H-tetrazol-5-yl (TBT) Sulfones | Good to Excellent | High E-selectivity | Increased stability of the sulfone reagent | Olefination under milder conditions |
Reaction Mechanisms and Stereoselectivity
The stereochemical outcome of the Julia-Kocienski olefination is determined by the kinetic and thermodynamic parameters of the addition and rearrangement steps. The choice of sulfone, base, and solvent all play a crucial role in directing the stereoselectivity.
The high E-selectivity observed with PT-sulfones is attributed to a kinetically controlled, irreversible addition of the metalated sulfone to the aldehyde, leading to an anti-β-alkoxysulfone intermediate which then stereospecifically decomposes to the E-alkene.[4] In contrast, pyridinyl sulfones can exhibit high Z-selectivity, which is thought to arise from a different transition state geometry during the addition step.[3]
Experimental Protocols
Below are representative experimental protocols for the Julia-Kocienski olefination using different sulfone reagents.
General Experimental Workflow
Protocol 1: Julia-Kocienski Olefination with a 1-Phenyl-1H-tetrazol-5-yl (PT) Sulfone
-
Reagents: PT-sulfone (1.0 equiv), aldehyde (1.2 equiv), potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
A solution of the PT-sulfone in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
A solution of KHMDS in THF is added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes.
-
The aldehyde is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired alkene.
-
Protocol 2: Julia-Kocienski Olefination with a Benzothiazol-2-yl (BT) Sulfone
-
Reagents: BT-sulfone (1.0 equiv), aldehyde (1.2 equiv), sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv), anhydrous dimethoxyethane (DME).
-
Procedure:
-
To a solution of the BT-sulfone in anhydrous DME at -78 °C under a nitrogen atmosphere is added NaHMDS.
-
The mixture is stirred for 30 minutes at this temperature.
-
The aldehyde is added, and the reaction is stirred for a further 3 hours at -78 °C.
-
The reaction is then allowed to warm to ambient temperature overnight.
-
Workup is performed as described in Protocol 1.
-
The Case of this compound: An Allylic Sulfone Perspective
This compound, being an allylic sulfone, introduces a different structural motif compared to the commonly used alkyl or benzyl sulfones. While specific data is scarce, the performance of other allylic sulfones in the Julia-Kocienski reaction can offer some insights. The acidity of the α-proton in allylic sulfones is influenced by the adjacent double bond, potentially affecting the deprotonation step. Furthermore, the stereochemical outcome could be influenced by the steric bulk and electronic nature of the myrcenol-derived backbone.
Without direct experimental evidence, it is hypothesized that this compound could participate in the Julia-Kocienski olefination. However, its efficiency and stereoselectivity relative to established reagents like PT- and BT-sulfones would need to be determined empirically. Key factors to investigate would include:
-
Ease of Deprotonation: The acidity of the α-proton in this compound.
-
Stability of the Carbanion: The stability of the resulting allylic carbanion.
-
Stereocontrol: The ability of the bulky terpenoid fragment to influence the facial selectivity of the addition to the carbonyl and the subsequent steps leading to the final alkene geometry.
Conclusion
The Julia-Kocienski olefination stands as a robust method for alkene synthesis, with the choice of sulfone being a critical parameter for success. Benzothiazol-2-yl and 1-phenyl-1H-tetrazol-5-yl sulfones are well-established, reliable reagents that generally provide good yields and high E-selectivity. For the synthesis of Z-alkenes, pyridinyl sulfones offer a valuable alternative.
While this compound is a readily accessible, renewable feedstock-derived building block, its role and performance in the Julia-Kocienski olefination remain an open area for investigation. Further research is required to elucidate its reactivity, stereoselectivity, and overall utility in this important transformation. The experimental protocols and comparative data provided herein for established sulfones offer a solid foundation for such future studies and for the strategic selection of reagents in complex molecule synthesis.
References
A Comparative Analysis of Synthetic Routes to Myrcenol Sulfone Precursors
For Immediate Release
A comprehensive comparative analysis of the primary synthetic pathways to Myrcenol, the direct precursor to the valuable fragrance and synthetic intermediate Myrcenol sulfone (5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol), has been compiled for researchers, scientists, and professionals in drug development and fragrance industries. This guide provides an objective comparison of the performance of the two main methodologies, supported by experimental data, to inform precursor selection and process optimization.
The synthesis of Myrcenol, and subsequently this compound, primarily proceeds from the readily available monoterpene, β-myrcene. The two dominant industrial routes to Myrcenol involve either a sulfone intermediate or a quaternary ammonium salt intermediate. This analysis delves into the specifics of each pathway, offering a clear comparison of their respective yields, product purities, and reaction complexities.
Comparative Performance of Myrcenol Synthesis Routes
The selection of a synthetic route for Myrcenol production is a critical decision that impacts the purity of the final product and the overall efficiency of the process. The sulfone intermediate route is lauded for yielding high-purity Myrcenol, while the quaternary ammonium salt pathway, though offering viable yields, results in a mixture of isomers.
| Feature | Sulfone Intermediate Route | Quaternary Ammonium Salt Route |
| Starting Material | β-Myrcene, Sulfur Dioxide | β-Myrcene, Hydrogen Chloride, Tertiary Amine |
| Key Intermediate | Myrcene Sulfone | Quaternary Ammonium Salt |
| Product Purity | Pure Myrcenol[1] | Mixture of Myrcenol and Ocimenol isomers[1] |
| Reported Yield | Data not explicitly quantified in provided sources | 78.1% (product mixture)[1] |
| Product Composition | Undisclosed in provided sources | ~76.2% Myrcenol, 23.8% cis-Ocimenol[1] or 88.5% Myrcenol, 9.3% cis-Ocimenol, 2.2% trans-Ocimenol |
| Key Advantages | High purity of the final Myrcenol product. | Readily available starting materials. |
| Key Disadvantages | Requires handling of sulfur dioxide. | Produces a mixture of isomers requiring further separation if pure Myrcenol is needed; involves multiple steps. |
Experimental Protocols
Synthesis of Myrcenol via the Sulfone Intermediate Route
This process, detailed in U.S. Patent 3,176,022, involves the protection of the conjugated diene system of myrcene through the formation of a cyclic sulfone, followed by hydration of the isolated double bond and subsequent regeneration of the diene to yield myrcenol.[1][2] The hydrated myrcene sulfone is the molecule referred to as this compound.
Step 1: Formation of Myrcene Sulfone Myrcene is reacted with sulfur dioxide in a Diels-Alder type reaction to form the cyclic myrcene sulfone.[1] This step effectively protects the conjugated diene from subsequent reactions.
Step 2: Hydration of Myrcene Sulfone The myrcene sulfone is then subjected to hydration, typically using an acid catalyst in the presence of water. This step selectively hydrates the isolated double bond of the myrcene backbone.
Step 3: Regeneration of the Diene (Pyrolysis) The hydrated myrcene sulfone (this compound) is heated, causing a retro-Diels-Alder reaction (cheletropic elimination) that releases sulfur dioxide and regenerates the conjugated diene system, yielding Myrcenol.
Synthesis of Myrcenol via the Quaternary Ammonium Salt Route
Outlined in U.S. Patent 3,932,539, this multi-step process proceeds through the formation of a quaternary ammonium salt of myrcene.[1][2]
Step 1: Hydrochlorination of Myrcene Myrcene is treated with hydrogen chloride to produce a mixture of allylic chlorides, including geranyl chloride and neryl chloride.
Step 2: Formation of the Quaternary Ammonium Salt The mixture of chlorides is then reacted with a tertiary amine, such as trimethylamine, to form the corresponding quaternary ammonium salts.
Step 3: Hydration of the Quaternary Ammonium Salt The quaternary ammonium salt is hydrated, which adds a hydroxyl group to the molecule.
Step 4: Hofmann Elimination The hydrated quaternary ammonium salt is treated with a base (e.g., sodium hydroxide) and heated to induce a Hofmann elimination. This final step yields a mixture of Myrcenol and its isomers, cis- and trans-ocimenol. A specific example details the steam distillation of the crude quaternary ammonium salt with 30% sodium hydroxide at a temperature of 120-150°C, followed by extraction with hexane and vacuum distillation to yield a mixture of 88.5% myrcenol, 9.3% cis-ocimenol, and 2.2% trans-ocimenol.[1]
Visualizing the Synthetic Pathways
To further elucidate the reaction sequences, the following diagrams illustrate the key transformations in both the sulfone intermediate and quaternary ammonium salt routes.
Caption: Synthesis of Myrcenol via the Sulfone Intermediate Route.
Caption: Synthesis of Myrcenol via the Quaternary Ammonium Salt Route.
Concluding Remarks
The choice between the sulfone intermediate and quaternary ammonium salt routes for Myrcenol synthesis depends critically on the desired purity of the final product. For applications demanding high-purity Myrcenol, the sulfone intermediate route is superior. However, if a mixture of isomers is acceptable or if subsequent purification is feasible, the quaternary ammonium salt route provides a viable alternative. This comparative guide serves as a valuable resource for chemists and process engineers in making informed decisions for the efficient and targeted synthesis of Myrcenol and its derivatives.
References
alternative synthetic routes to lyral not involving Myrcenol sulfone
A Comparative Guide to Alternative Synthetic Routes for Lyral
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative synthetic routes to Lyral (4-(4-hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde), a key fragrance ingredient, that circumvent the use of the traditional myrcenol sulfone intermediate. The following sections present quantitative data, experimental protocols, and reaction pathway visualizations for two primary alternative methods: the hydration of Myracaldehyde and an alternative synthesis of myrcenol from myrcene.
Data Presentation
The following table summarizes the key quantitative data for the alternative synthetic routes to Lyral, providing a basis for comparison of their performance.
| Parameter | Route 1: Hydration of Myracaldehyde (Catalytic) | Route 2: Myrcenol Synthesis via Quaternary Ammonium Salt & Diels-Alder | Traditional Route (for comparison) |
| Starting Material | Myracaldehyde | Myrcene | Myrcene |
| Key Intermediates | - | Geranyl/Neryl chlorides, Quaternary ammonium salt, Myrcenol/Ocimenol mixture | Myrcene sulfone, Myrcenol |
| Catalyst/Reagent | D61 supported resin with ZnCl₂, AlCl₃, or SnCl₄[1] | HCl, Trimethylamine, H₂O/Acid, Base (for Hofmann elimination)[2] | SO₂, H₂SO₄, Acrolein |
| Reaction Temperature | 80°C[1] | 0-100°C (amination), Not specified (hydration/elimination)[2] | 50-130°C (Diels-Alder)[3] |
| Reaction Time | 6 hours[1] | 4 hours (amination)[2] | 1-2 hours (Diels-Alder) |
| Conversion Rate | 54.8 - 64.4% (of Myracaldehyde)[1][4] | Not explicitly stated | High (typically) |
| Selectivity/Yield | 95.5 - 98.8% (for Lyral)[1] | Myrcenol (88.5%), cis-Ocimenol (9.3%), trans-Ocimenol (2.2%) in alcohol mixture[2] | >99% purity of Lyral reported[3] |
| Final Product Purity | 98%[1] | Not explicitly stated for final Lyral product | High |
| Key Advantages | Avoids sulfone intermediate, simpler process[1] | Avoids sulfone intermediate | Well-established, high purity |
| Key Disadvantages | Moderate conversion rates[4] | Produces a mixture of isomers that may require separation[2] | Use of SO₂ and strong acids |
Experimental Protocols
Route 1: Catalytic Hydration of Myracaldehyde
This protocol is based on the method described in patent CN101798260B.[1]
1. Catalyst Preparation:
-
A supported solid catalyst is prepared by loading an active component (ZnCl₂, AlCl₃, or SnCl₄) onto D61 resin.
2. Hydration Reaction:
-
In a reactor, combine the D61 resin catalyst (15g), a solvent mixture of isopropanol and water (100g, in a 1:1 to 1.5:1 weight ratio), and Myracaldehyde (80g).[1]
-
The weight ratio of the isopropanol solvent to Myracaldehyde is maintained between 1:1 and 2.5:1.[1]
-
The reaction mixture is heated to 80°C and stirred for 6 hours.[1]
3. Product Isolation and Purification:
-
After the reaction, the mixture is filtered to remove the catalyst.
-
The filtrate is allowed to stand for phase separation (layering), and the organic layer containing the crude Lyral is collected and dried.
-
The crude product is then subjected to vacuum distillation to obtain Lyral with a purity of up to 98%.[1]
Route 2: Myrcenol Synthesis via Quaternary Ammonium Salt and subsequent Diels-Alder Reaction
This protocol is based on the process described in U.S. Patent 4,266,087A.[2]
1. Formation of Geranyl/Neryl Chlorides:
-
Myrcene is subjected to hydrochlorination to produce a mixture of linalyl, neryl, and geranyl chlorides.
2. Synthesis of Quaternary Ammonium Salt:
-
The mixture of chlorides is reacted with a tertiary amine, such as trimethylamine, to form a quaternary ammonium salt.
3. Hydration:
-
The quaternary ammonium salt is then hydrated in the presence of an acid to form a mixture of cis- and trans-3,7-dimethyl-7-hydroxy-2-octen-1-yl trimethyl ammonium chlorides.[2]
4. Hofmann Elimination:
-
The chlorides are converted to their corresponding hydroxides and then thermally decomposed (Hofmann elimination) to yield a mixture of myrcenol, cis-ocimenol, and trans-ocimenol.[2]
5. Diels-Alder Reaction:
-
The resulting alcohol mixture is reacted with acrolein in a pressure vessel, typically in the presence of an inhibitor like hydroquinone.
-
The reaction is heated to around 150°C for several hours.[2]
6. Product Isolation:
-
The final product, a mixture of Lyral isomers, is isolated by distillation. Unreacted ocimenol can also be separated during this step.[2]
Visualizations
Synthetic Pathway Diagrams
References
- 1. CN101798260B - Method for applying catalyst to synthesize lyral by myrac aldehyde - Google Patents [patents.google.com]
- 2. US4266087A - Process for preparing a myrcenol, cis-ocimenol mixture substantially free of trans-ocimenol - Google Patents [patents.google.com]
- 3. Buy this compound (EVT-1184530) | 1135-22-4 [evitachem.com]
- 4. CN110105182A - The production method and process units of lyral - Google Patents [patents.google.com]
A Comparative Guide to Purity Validation of Myrcenol Sulfone: Titration vs. Gas Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the validation process. This guide provides a comparative analysis of two distinct methodologies for determining the purity of Myrcenol sulfone: a classic combustion-based titration method and a modern instrumental approach using Gas Chromatography (GC).
Methodology Comparison
The selection of an analytical method for purity determination depends on various factors, including the chemical nature of the analyte, required accuracy, sample throughput, and available instrumentation. Here, we compare a traditional chemical method with a widely used chromatographic technique.
| Feature | Combustion-Based Titration | Gas Chromatography (GC) |
| Principle | Quantitative determination of sulfur content by combustion and subsequent titration of the resulting sulfur dioxide (SO2). The purity is indirectly calculated based on the theoretical sulfur percentage in pure this compound. | Separation of this compound from volatile impurities based on their differential partitioning between a stationary phase and a mobile gas phase. Purity is determined by the relative area of the this compound peak. |
| Specificity | Non-specific. Measures total sulfur content, so any sulfur-containing impurity will be included in the result, potentially leading to an overestimation of purity. | Highly specific. Can separate and quantify individual volatile impurities, providing a more accurate purity assessment. |
| Sensitivity | Lower sensitivity, typically in the milligram range. | High sensitivity, capable of detecting impurities at parts-per-million (ppm) levels or lower. |
| Sample Throughput | Low. The process is manual and time-consuming. | High. Modern GC systems with autosamplers can analyze numerous samples automatically. |
| Instrumentation | Requires a combustion apparatus and standard laboratory glassware for titration. | Requires a Gas Chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID). |
| Data Output | A single value for sulfur content, from which purity is calculated. | A chromatogram showing peaks for all volatile components, allowing for the identification and quantification of impurities. |
Experimental Protocols
Combustion-Based Titration for Sulfur Content
This method determines the total sulfur content in a sample of this compound. The purity is then calculated based on the theoretical percentage of sulfur in the pure compound.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into a combustion boat.
-
Combustion: Place the combustion boat in a quartz tube furnace. Heat the sample to a high temperature (typically 900-1000 °C) in a stream of oxygen. This process combusts the organic material and converts the sulfur to sulfur dioxide (SO2).
-
Absorption: The gas stream containing the SO2 is passed through an absorption solution, typically a neutral hydrogen peroxide (H2O2) solution. The SO2 is oxidized to sulfuric acid (H2SO4). SO₂ + H₂O₂ → H₂SO₄
-
Titration: The resulting sulfuric acid solution is then titrated with a standardized solution of sodium hydroxide (NaOH) using a suitable indicator (e.g., methyl red). H₂SO₄ + 2NaOH → Na₂SO₄ + 2H₂O
-
Calculation: The percentage of sulfur in the sample is calculated from the volume of NaOH solution used, its concentration, and the initial weight of the this compound sample. The purity is then determined by comparing this experimental sulfur percentage to the theoretical sulfur percentage of pure this compound.
Gas Chromatography (GC) for Purity Determination
Gas chromatography is a powerful analytical technique for separating and quantifying volatile and thermally stable compounds.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., acetone or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for the analysis of moderately polar compounds (e.g., a DB-5 or equivalent).
-
Carrier Gas: High-purity helium or hydrogen.
-
-
GC Conditions:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
-
Analysis: Inject the prepared sample solution into the GC. The components of the sample are separated as they pass through the column. The FID detects the organic compounds as they elute, producing a chromatogram.
-
Data Interpretation: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Data Presentation
The quantitative data obtained from these two methods can be summarized as follows:
| Parameter | Combustion-Based Titration | Gas Chromatography (GC) |
| Sample ID | MS-001 | MS-001 |
| Measured Value | 15.8% Sulfur | 99.2% Area |
| Theoretical Value | 16.0% Sulfur (for C10H16O2S) | 100% |
| Calculated Purity | 98.8% | 99.2% |
| Major Impurity 1 | Not Detected | 0.5% (retention time: 8.2 min) |
| Major Impurity 2 | Not Detected | 0.3% (retention time: 9.5 min) |
Workflow Visualization
The following diagrams illustrate the experimental workflows for both the combustion-based titration and the Gas Chromatography methods.
Caption: Workflow for this compound purity determination by combustion-based titration.
A Spectroscopic Guide to Myrcenol Sulfone and its Derivatives for Researchers
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. This guide provides a detailed spectroscopic comparison of Myrcenol sulfone, a derivative of the naturally occurring monoterpene myrcene, and discusses the expected spectroscopic characteristics of its potential derivatives. While experimental data for this compound is not widely available in the public domain, this guide offers a comprehensive analysis based on its known structure and established spectroscopic principles, alongside detailed experimental protocols.
This compound, with the systematic IUPAC name 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol, is an organosulfur compound derived from myrcene. Its structure incorporates a sulfone group within a five-membered ring, a feature that significantly influences its chemical and spectroscopic properties. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and compare it to its precursor, myrcene, to highlight the spectroscopic impact of its synthesis.
Predicted Spectroscopic Data of this compound
The introduction of the sulfonyl group and the subsequent modification of the myrcene backbone are expected to produce a unique spectroscopic fingerprint for this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex. Key signals would include those for the methyl protons of the 2-hydroxy-2-methylpropyl side chain, which would appear as singlets. The protons on the dihydrothiophene ring would likely present as multiplets due to their diastereotopic nature and coupling with each other. The olefinic proton on the dihydrothiophene ring would resonate in the downfield region, characteristic of vinylic protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will be instrumental in confirming the carbon framework. The carbon atoms directly bonded to the sulfonyl group are expected to be significantly deshielded, appearing at a higher chemical shift. The quaternary carbon of the tertiary alcohol and the carbons of the methyl groups would also be readily identifiable.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the sulfone group. Specifically, strong asymmetric and symmetric stretching vibrations of the S=O bonds are anticipated around 1320 cm⁻¹ and 1130 cm⁻¹, respectively. Additionally, a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.
Mass Spectrometry (MS): The mass spectrum of this compound (C10H18O3S, MW: 218.32 g/mol ) would likely show a molecular ion peak, although it may be of low intensity. Fragmentation patterns are expected to involve the loss of water from the tertiary alcohol, cleavage of the side chain, and fragmentation of the dihydrothiophene sulfone ring, including the characteristic loss of SO₂.
Spectroscopic Comparison: Myrcene vs. This compound
The transformation of myrcene to this compound introduces significant changes in the spectroscopic data, as summarized in the table below.
| Spectroscopic Technique | Myrcene (Precursor) | This compound (Predicted) |
| ¹H NMR | Complex multiplets for vinyl and allylic protons in the range of 4.5-6.5 ppm. Singlets for methyl protons around 1.6-1.7 ppm. | Downfield shift of protons adjacent to the sulfone group. Appearance of signals for the 2-hydroxy-2-methylpropyl side chain. |
| ¹³C NMR | Signals for sp² carbons of the diene system in the range of 110-150 ppm. Signals for sp³ carbons at higher field. | Significant downfield shift for carbons bonded to the sulfonyl group. Appearance of a signal for the quaternary carbon of the tertiary alcohol. |
| IR Spectroscopy | C-H stretching of alkenes (~3080 cm⁻¹), C=C stretching (~1640 and 1595 cm⁻¹). | Strong S=O asymmetric and symmetric stretching bands (~1320 and 1130 cm⁻¹). Broad O-H stretching band (~3200-3600 cm⁻¹). |
| Mass Spectrometry | Molecular ion at m/z 136. Characteristic fragmentation pattern of a terpene. | Molecular ion at m/z 218. Fragmentation involving loss of H₂O, SO₂, and cleavage of the side chain. |
Spectroscopic Characteristics of Potential this compound Derivatives
While specific derivatives of this compound are not readily documented, common derivatization of sulfones can provide insight into expected spectroscopic changes.
-
Alkylation/Acylation of the Hydroxyl Group: Derivatization of the tertiary alcohol would result in the disappearance of the O-H stretching band in the IR spectrum and the appearance of new signals in the ¹H and ¹³C NMR spectra corresponding to the added alkyl or acyl group.
-
Oxidation of the Sulfone: Further oxidation of the sulfone is not possible. However, reactions at other positions of the molecule, such as the double bond in the dihydrothiophene ring, would lead to predictable changes in the NMR spectra, with the loss of olefinic signals and the appearance of new signals for the saturated system.
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the sample is placed directly on the ATR crystal. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the ionization technique.
-
Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is introduced into a high vacuum and ionized by an electron beam. The mass-to-charge ratio of the resulting ions is then measured.
Synthetic Workflow of this compound
The following diagram illustrates the proposed synthetic pathway from myrcene to this compound, which is a key process for understanding its structure and properties.
An Economic Analysis of Myrcenol Sulfone Synthesis: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and economic synthesis of key chemical intermediates is paramount. Myrcenol sulfone, a valuable organosulfur compound, serves as a versatile building block in organic synthesis. This guide provides a detailed comparison of the primary methods for its synthesis, focusing on economic viability, experimental protocols, and reaction pathways.
The synthesis of this compound, also known as myrcene sulfone, primarily revolves around the reaction of β-myrcene, a renewable terpene readily available from sources like turpentine oil, with sulfur dioxide. Two principal synthetic routes have been identified and are analyzed herein: the Diels-Alder reaction and a free-radical initiated addition. This guide will delve into the specifics of each method to provide a clear comparison for laboratory and potential industrial-scale production.
Comparative Analysis of Synthesis Methods
The economic feasibility of a synthesis route is a critical factor in its applicability. The following table summarizes the key quantitative data for the two primary methods of this compound synthesis.
| Parameter | Method 1: Diels-Alder Reaction | Method 2: Free-Radical Addition |
| Starting Materials | β-Myrcene, Sulfur Dioxide | β-Myrcene, Sulfur Dioxide, Azo-initiator (e.g., AIBN) |
| Reaction Conditions | Elevated temperature (typically 100-160°C) | Moderate temperature (60-80°C)[1] |
| Catalyst/Initiator | None (thermal reaction) | Azo-initiators (e.g., AIBN, AIBME)[1] |
| Reported Yield | High (often quantitative for the initial adduct) | Exceeding 85%[1] |
| Reaction Time | Varies (from minutes to hours depending on temperature) | Not explicitly stated, likely several hours |
| Key Advantages | Atom economical, no catalyst required. | Milder reaction conditions. |
| Key Disadvantages | Higher temperatures may lead to side reactions or require specialized equipment. The Diels-Alder adduct is a cyclic sulfone, which may require subsequent steps if a linear allylic sulfone is desired. | Requires an initiator, which adds to the cost and may require removal from the final product. |
| Estimated Cost | Lower reagent cost due to the absence of an initiator. | Higher reagent cost due to the initiator. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of this compound. Below are the methodologies for the two key synthesis routes.
Method 1: Diels-Alder Reaction of Myrcene and Sulfur Dioxide
This method involves the [4+2] cycloaddition of myrcene (a conjugated diene) with sulfur dioxide (a dienophile) to form a cyclic sulfone, often referred to as a sultine, which then rearranges to the more stable sulfolene.[2]
Materials:
-
β-Myrcene (purified, ≥90%)
-
Sulfur dioxide (liquefied or generated in situ)
-
An appropriate solvent (e.g., toluene, xylene)
-
Reaction vessel (e.g., a sealed tube or a pressure reactor)
Procedure:
-
In a suitable pressure-resistant reaction vessel, dissolve β-myrcene in the chosen solvent.
-
Cool the solution and carefully introduce a molar excess of liquefied sulfur dioxide.
-
Seal the vessel and heat it to the desired temperature (e.g., 140°C) for a specified time (e.g., 2 hours).[3]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or NMR).
-
After completion, cool the reaction vessel to room temperature and carefully vent any excess sulfur dioxide in a fume hood.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Method 2: Free-Radical Addition of Sulfur Dioxide to Myrcene
This method utilizes a free-radical initiator to promote the addition of sulfur dioxide across the double bonds of myrcene.[1]
Materials:
-
β-Myrcene (purified, ≥99%)[1]
-
Sulfur dioxide
-
Azo-initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (optional, the reaction can be run neat)[1]
Procedure:
-
Combine β-myrcene and the azo-initiator in a reaction vessel.
-
If a solvent is used, dissolve the reactants in it. The reaction can also be performed under solvent-free conditions.[1]
-
Introduce sulfur dioxide into the reaction mixture.
-
Heat the mixture to a temperature range of 60-80°C to initiate the radical reaction.[1]
-
Maintain the temperature and stir the reaction for a sufficient period to ensure completion.
-
Upon completion, remove any volatile components under reduced pressure.
-
The resulting product is an alternating copolymer of myrcene and sulfur dioxide.[1] Further purification may be necessary depending on the desired purity.
Reaction Pathways and Workflows
To visualize the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Diels-Alder reaction pathway for this compound synthesis.
Caption: Free-radical addition pathway for this compound synthesis.
Caption: Comparative experimental workflow for this compound synthesis.
Conclusion
Both the Diels-Alder reaction and the free-radical addition present viable pathways for the synthesis of this compound. The choice between the two will likely depend on the specific requirements of the researcher or organization. The Diels-Alder approach is attractive for its simplicity and atom economy, making it a potentially more cost-effective option on a large scale. However, the higher reaction temperatures may be a limiting factor. The free-radical method offers the advantage of milder reaction conditions but introduces the cost and potential complication of an initiator. For researchers in drug development and other fields requiring high-purity compounds, the ease of purification and the nature of the final product (cyclic vs. polymeric) will also be critical considerations. This guide provides the foundational information needed to make an informed decision on the most suitable synthesis method for their specific application.
References
- 1. Total Synthesis of Terpenes and Their Biological Significance: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diels–Alder reactions of myrcene using intensified continuous-flow reactors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dienophile Reactivity in Diels-Alder Reactions
An Objective Comparison of Myrcenol Sulfone with Common Dienophiles for Researchers, Scientists, and Drug Development Professionals.
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, relies on the efficient reaction between a conjugated diene and a dienophile. The reactivity of the dienophile is paramount for the success and efficiency of this cycloaddition. This guide provides a comparative analysis of the reactivity of several dienophiles, with a special address to the nature of "this compound" and a quantitative comparison of common dienophiles such as maleic anhydride, N-phenylmaleimide, and dimethyl acetylenedicarboxylate.
Understanding "this compound"
Initial investigation into "this compound" as a dienophile reveals that it is not a commonly cited or commercially available dienophile for Diels-Alder reactions. The term most frequently appears in the context of the synthesis of myrcenol from myrcene. In this process, myrcene, which is a diene, is reacted with sulfur dioxide. This reaction forms a cyclic sulfone, temporarily protecting the diene functional group to allow for chemical modification of other parts of the molecule. Subsequently, a retro-Diels-Alder reaction is initiated by heating to release sulfur dioxide and regenerate the diene functionality in the myrcenol product. Therefore, in this context, the sulfone derivative of myrcene is a synthetic intermediate and not a dienophile.
However, it is plausible to consider a hypothetical "this compound" that contains a vinyl sulfone moiety. Vinyl sulfones are known to be effective dienophiles due to the strong electron-withdrawing nature of the sulfonyl group, which activates the double bond for cycloaddition. The reactivity of such a hypothetical molecule would be influenced by the steric and electronic properties of the myrcenol backbone.
General Principles of Dienophile Reactivity
The rate of a Diels-Alder reaction is significantly influenced by the electronic properties of both the diene and the dienophile. Generally, the reaction is fastest when the diene has electron-donating groups and the dienophile has electron-withdrawing groups. This electronic arrangement lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the reaction.
Common electron-withdrawing groups that enhance dienophile reactivity include carbonyls, esters, nitriles, and sulfones. Steric hindrance around the double bond of the dienophile can also affect the reaction rate, with less hindered dienophiles generally reacting faster.
Quantitative Comparison of Dienophile Reactivity
To provide a quantitative comparison, we have compiled data on the relative reaction rates of maleic anhydride, N-phenylmaleimide, and dimethyl acetylenedicarboxylate with a common diene, cyclopentadiene. Cyclopentadiene is a highly reactive diene, and its reactions are well-studied, providing a good benchmark for comparing dienophile reactivity.
| Dienophile | Structure | Relative Rate Constant (with Cyclopentadiene at 20°C in Dioxane)[1] | Qualitative Reactivity |
| Maleic Anhydride | 2.4 x 10⁶ | Very High | |
| N-Phenylmaleimide | ~1 x 10⁶ (estimated) | Very High | |
| Dimethyl Acetylenedicarboxylate (DMAD) | 7.5 x 10² | Moderate | |
| Hypothetical Myrcenol Vinyl Sulfone | Conceptual Structure | Not Experimentally Determined | Moderate to High (expected) |
Note: The rate for N-phenylmaleimide is estimated based on its structural similarity to maleic anhydride and known high reactivity. The reactivity of a hypothetical Myrcenol vinyl sulfone is predicted based on the activating nature of the vinyl sulfone group.
As the data indicates, maleic anhydride is an exceptionally reactive dienophile. The two electron-withdrawing carbonyl groups strongly activate the double bond. N-phenylmaleimide exhibits similarly high reactivity. Dimethyl acetylenedicarboxylate, while still a reactive dienophile, is significantly less reactive than maleic anhydride and N-phenylmaleimide in this comparison. A hypothetical Myrcenol vinyl sulfone would be expected to have moderate to high reactivity, likely falling between that of DMAD and the maleimides, depending on the specific structure and steric factors.
Experimental Protocols
General Procedure for a Comparative Diels-Alder Reaction:
To compare the reactivity of different dienophiles, a standardized experimental protocol is essential. The following describes a general procedure for the reaction of a diene (e.g., freshly cracked cyclopentadiene or myrcene) with a dienophile.
-
Preparation of the Diene: If using cyclopentadiene, it must be freshly prepared by cracking dicyclopentadiene at ~180°C and collecting the monomer by distillation. The monomer should be kept cold and used promptly as it readily dimerizes. Myrcene can typically be used as received if of high purity.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dienophile (1.0 equivalent) in a suitable solvent (e.g., toluene, ethyl acetate, or dichloromethane).
-
Reaction Initiation: Add the diene (1.0-1.2 equivalents) to the solution of the dienophile.
-
Reaction Monitoring: The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. For quantitative kinetics, GC or NMR are preferred.
-
Work-up and Isolation: Once the reaction is complete (as determined by the consumption of the limiting reagent), the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
-
Characterization: The structure and purity of the Diels-Alder adduct should be confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry) and melting point analysis.
By keeping the initial concentrations, temperature, and solvent consistent for each dienophile, the reaction rates can be compared by plotting the concentration of the product or reactant over time.
Visualizing the Diels-Alder Reaction and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: General mechanism of the Diels-Alder reaction.
Caption: Experimental workflow for comparing dienophile reactivity.
References
Performance of Myrcenol Sulfone in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Myrcenol sulfone in various solvent systems, benchmarked against a common alternative, Dihydro myrcenol. The information herein is intended to assist researchers and professionals in drug development and formulation in making informed decisions regarding solvent selection for applications involving this compound.
Introduction to this compound
This compound is an organosulfur compound derived from myrcene, a naturally occurring terpenoid. Its synthesis typically involves the reaction of myrcene with sulfur dioxide to form a cyclic sulfone, followed by hydration. This compound is noted for its utility in organic synthesis and as an intermediate in the fragrance industry.
Performance Comparison in Solvent Systems
The choice of solvent is critical for the effective application of chemical compounds, influencing their solubility, stability, and reactivity. This section compares the performance of this compound and Dihydro myrcenol in common laboratory solvents.
Solubility Profile
| Compound | Solvent | Solubility | Citation |
| This compound | Ethanol | Soluble | [1] |
| Ether | Soluble | [1] | |
| Water | Less Soluble | [1] | |
| Dihydro myrcenol | Alcohol | Soluble | [2][3] |
| Water | 252.2 mg/L @ 25 °C (estimated) | [2][3] | |
| Paraffin Oil | Soluble | [2] |
Note: The solubility of this compound is described qualitatively. For precise applications, experimental determination of its solubility in the specific solvent system of interest is highly recommended.
Stability Profile
The stability of a compound in a given solvent system is crucial for ensuring its integrity and efficacy over time. This compound is generally stable under normal conditions but exhibits sensitivity to certain chemical environments.
| Compound | Condition | Stability | Citation |
| This compound | Normal Conditions | Generally Stable | [1] |
| Strong Oxidizing Agents | Sensitive | [1] | |
| Dihydro myrcenol | Normal Conditions | Good stability under normal storage conditions | [4] |
| Antiperspirant | Good | [2][3] | |
| Detergents | Good (but may require stabilization) | [2][3] | |
| Hypochlorite Bleach | Fair | [2][3] |
Experimental Protocols
To facilitate further research and direct comparison, the following section details standardized experimental protocols for determining the solubility and stability of compounds like this compound.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[5]
1. Materials:
- This compound (or compound of interest)
- Selected solvent (e.g., ethanol, water, etc.)
- Analytical balance
- Volumetric flasks
- Shaking incubator or water bath with temperature control
- Centrifuge
- Syringe filters (0.45 µm)
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
2. Procedure:
- Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed flask.
- Agitate the flask at a constant temperature (e.g., 25 °C) in a shaking incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After the equilibration period, allow the solution to stand to permit the undissolved solid to settle.
- Carefully withdraw a sample from the supernatant. To remove any suspended solid particles, centrifuge the sample and then filter it using a syringe filter.
- Accurately dilute the filtered sample with the solvent to a concentration within the calibrated range of the analytical method.
- Determine the concentration of this compound in the diluted sample using a validated HPLC or GC method.
- Calculate the solubility of this compound in the solvent, expressed in g/L or mol/L.
Experimental Protocol for Stability Assessment
This protocol outlines a general procedure for assessing the stability of this compound in different solvent systems under various stress conditions.[6][7]
1. Materials:
- This compound solution in the solvent of interest (at a known concentration)
- Control samples (stored under optimal conditions)
- Environmental chambers with controlled temperature and humidity
- UV light exposure chamber
- Oxidizing agent solution (e.g., hydrogen peroxide)
- Analytical instrumentation (HPLC or GC)
2. Procedure:
- Preparation of Samples: Prepare multiple aliquots of the this compound solution.
- Stress Conditions:
- Thermal Stability: Store samples at elevated temperatures (e.g., 40 °C, 60 °C) and refrigerated conditions (e.g., 4 °C).
- Photostability: Expose samples to controlled UV light. Wrap control samples in aluminum foil to protect from light.
- Oxidative Stability: Add a controlled amount of an oxidizing agent to the sample solutions.
- Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8 weeks).
- Analysis: Analyze the samples using a validated stability-indicating HPLC or GC method to determine the concentration of this compound remaining. The method should also be capable of separating any degradation products.
- Data Evaluation: Compare the concentration of this compound in the stressed samples to that of the control samples at each time point. Calculate the percentage of degradation.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the synthesis of this compound and a general workflow for its performance evaluation.
Caption: Synthesis pathway of this compound from Myrcene.
Caption: General experimental workflow for performance comparison.
References
- 1. Dihydromyrcenol (18479-58-8) – Premium Synthetic Fresh-Aromatic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. dihydromyrcenol, 18479-58-8 [thegoodscentscompany.com]
- 3. chemhub.com [chemhub.com]
- 4. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 5. researchgate.net [researchgate.net]
- 6. iltusa.com [iltusa.com]
- 7. orchadia.org [orchadia.org]
A Comparative Review of Myrcenol Sulfone: Synthesis, and Potential Applications in Drug Development and Fragrance Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of Myrcenol sulfone, a derivative of the naturally occurring monoterpene myrcene. While direct applications and comparative performance data for this compound are limited in publicly available research, this document outlines its synthesis, potential uses based on the known reactivity of sulfones, and compares the biological activities of its precursor, myrcene, to other common terpenes. The synthesis of Myrcenol via a this compound intermediate is a key industrial process, highlighting the compound's role as a valuable synthetic intermediate.
Synthesis of Myrcenol via this compound Intermediate
Myrcenol is a valuable fragrance ingredient with a fresh, floral, and citrusy scent. A common industrial synthesis route to produce myrcenol involves the use of a cyclic sulfone intermediate derived from myrcene. This multi-step process is advantageous as it allows for the selective hydration of the isolated double bond in myrcene while protecting the conjugated diene system.[1]
The overall synthetic pathway can be summarized in three main stages:
-
Diels-Alder Reaction: Myrcene reacts with sulfur dioxide (SO₂) in a [4+2] cycloaddition, also known as a Diels-Alder reaction, to form a cyclic sulfone, often referred to as myrcene sulfone.[1] This reaction temporarily protects the conjugated diene moiety of myrcene.
-
Hydration: The myrcene sulfone intermediate undergoes hydration, typically in the presence of an acid catalyst, to add a hydroxyl group to the isolated double bond.[1]
-
Thermolysis (Retro-Diels-Alder Reaction): The hydrated myrcene sulfone is heated, inducing a retro-Diels-Alder reaction. This step eliminates sulfur dioxide and regenerates the diene system, yielding the final product, myrcenol.[1]
Experimental Workflow for Myrcenol Synthesis
Caption: Synthesis of Myrcenol from Myrcene via a Cyclic Sulfone Intermediate.
Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis of this compound are scarce. However, based on the patent literature and general knowledge of organic synthesis, the following represents a plausible laboratory-scale procedure for each step.
Step 1: Synthesis of Myrcene Sulfone (Diels-Alder Reaction)
This procedure is adapted from the general principles of the Diels-Alder reaction between a conjugated diene and sulfur dioxide.
-
Materials: β-Myrcene (purified), liquid sulfur dioxide (SO₂), a pressure-resistant reaction vessel (e.g., a sealed tube or autoclave), and a suitable solvent (e.g., dichloromethane or toluene, optional).
-
Procedure:
-
Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Carefully add a measured amount of β-myrcene to the vessel.
-
Condense a molar excess of sulfur dioxide into the reaction vessel.
-
Seal the vessel and allow it to slowly warm to room temperature behind a safety shield in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.
-
After the reaction is complete, carefully vent the excess sulfur dioxide in a fume hood.
-
If a solvent was used, remove it under reduced pressure. The crude myrcene sulfone can be purified by recrystallization or column chromatography.
-
Step 2: Hydration of Myrcene Sulfone
This step involves the acid-catalyzed hydration of the isolated double bond in the myrcene sulfone intermediate.
-
Materials: Myrcene sulfone, a mixture of an organic solvent and water (e.g., acetone/water or THF/water), and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Procedure:
-
Dissolve the myrcene sulfone in the organic solvent in a round-bottom flask.
-
Add water to the solution, followed by the dropwise addition of the acid catalyst while stirring.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude hydrated myrcene sulfone. Purification can be achieved by column chromatography.
-
Step 3: Thermolysis of Hydrated Myrcene Sulfone to Myrcenol
This final step involves the thermal elimination of sulfur dioxide to yield myrcenol.
-
Materials: Hydrated myrcene sulfone, a high-boiling point solvent (e.g., xylene or toluene), and a distillation apparatus.
-
Procedure:
-
Place the hydrated myrcene sulfone in a round-bottom flask equipped with a distillation head. The use of a solvent is optional but can help to control the temperature.
-
Heat the flask to a high temperature (typically >120 °C). The exact temperature will depend on the stability of the specific sulfone.
-
The retro-Diels-Alder reaction will occur, releasing sulfur dioxide gas (ensure proper ventilation in a fume hood) and forming myrcenol.
-
The myrcenol product can be distilled directly from the reaction mixture as it is formed.
-
The collected distillate can be further purified by fractional distillation to obtain pure myrcenol.
-
Performance and Comparison with Alternatives
Potential Applications of this compound
The sulfone functional group is a versatile moiety in medicinal chemistry and materials science. Cyclic sulfones, in particular, have been investigated for a range of biological activities. While speculative for this compound itself, related compounds have shown potential as:
-
Anti-inflammatory agents: The sulfone group can modulate the activity of various enzymes involved in inflammatory pathways.
-
Antimicrobial agents: Many sulfone-containing compounds exhibit antibacterial and antifungal properties.
-
Enzyme inhibitors: The electron-withdrawing nature of the sulfonyl group can lead to interactions with the active sites of enzymes.
Comparison of Myrcene with Other Terpenes
The biological activity of myrcene, the precursor to this compound, has been more extensively studied. The following table compares some of the reported biological activities of myrcene with other common terpenes.
| Terpene | Reported Biological Activities | Key Findings and Citations |
| β-Myrcene | Anti-inflammatory, Analgesic, Sedative, Antioxidant | Shown to inhibit inflammation via the prostaglandin E2 pathway. Analgesic effects are suggested to be mediated by opioid and adrenergic systems. |
| Limonene | Anti-cancer, Anxiolytic, Gastroprotective | Has demonstrated chemopreventive activity in preclinical studies. Anxiolytic effects are linked to the serotonergic system. |
| α-Pinene | Anti-inflammatory, Bronchodilator, Antimicrobial | Acts as an inhibitor of prostaglandin E1 and has shown efficacy against various bacterial strains. |
| Linalool | Anxiolytic, Sedative, Anti-inflammatory, Analgesic | Modulates glutamate and GABA neurotransmission. Has been shown to reduce inflammatory pain in animal models. |
| β-Caryophyllene | Anti-inflammatory, Analgesic, Anxiolytic | A selective agonist of the cannabinoid receptor 2 (CB2), which is involved in modulating inflammation and pain. |
Note: The biological activities listed are based on preclinical studies and are not indicative of proven efficacy in humans.
Logical Relationship Diagram
The following diagram illustrates the logical progression from the natural precursor, myrcene, to the synthetic intermediate, this compound, and finally to the fragrance compound, myrcenol.
Caption: Relationship between Myrcene, this compound, and Myrcenol.
Conclusion
This compound is a key, yet underexplored, synthetic intermediate in the production of the valuable fragrance compound, myrcenol. While direct applications and performance data for this compound are currently lacking in the public domain, its synthesis from the renewable feedstock myrcene highlights an important industrial application of the Diels-Alder reaction involving sulfur dioxide. The broader class of cyclic sulfones possesses a wide range of biological activities, suggesting that this compound and other terpene-derived sulfones could be interesting candidates for future research in drug discovery and development. Further studies are warranted to isolate and characterize this compound and to evaluate its biological and material properties in comparison to other sulfone-containing compounds and terpene derivatives.
References
Benchmarking Myrcenol Sulfone: A Comparative Guide to Commercial Alternatives in Anti-inflammatory and Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Myrcenol sulfone with a commercially available alternative, Methylsulfonylmethane (MSM), for potential anti-inflammatory and antimicrobial applications. Due to the limited publicly available data on the biological activity of this compound, this document outlines a proposed experimental framework for a head-to-head comparison and presents available data for MSM.
Executive Summary
This compound, a derivative of the naturally occurring monoterpene myrcene, represents a novel compound with theoretical potential for anti-inflammatory and antimicrobial activities, stemming from the known properties of its precursor and the broader class of sulfones.[1] Methylsulfonylmethane (MSM) is a well-established organosulfur compound with demonstrated anti-inflammatory properties and is commercially available as a dietary supplement.[2][3][4][5] This guide details the necessary experimental protocols to directly benchmark this compound against MSM, providing a framework for researchers to generate critical comparative data.
Compound Profiles
| Feature | This compound | Methylsulfonylmethane (MSM) |
| Chemical Class | Organosulfur Compound | Organosulfur Compound |
| Source | Synthetic derivative of Myrcene | Naturally occurring and synthetically produced |
| Established Biological Activity | Limited data available. Precursor (Myrcene) shows anti-inflammatory properties.[1] | Well-documented anti-inflammatory effects.[2][3][4][5] Some evidence of antimicrobial activity. |
| Commercial Availability | Available from chemical suppliers for research purposes. | Widely available as a dietary supplement and research chemical. |
Proposed Experimental Benchmarking
To objectively assess the potential of this compound, a series of in vitro assays are proposed to directly compare its efficacy against MSM.
Anti-inflammatory Activity Assessment
The anti-inflammatory potential of this compound and MSM will be evaluated by examining their ability to modulate key inflammatory pathways and mediators.
1. Inhibition of Key Inflammatory Enzymes:
-
Cyclooxygenase-2 (COX-2) Inhibition Assay: To determine the inhibitory effect on the enzyme responsible for prostaglandin synthesis during inflammation.[4][6][7][8]
-
Lipoxygenase (LOX) Inhibition Assay: To assess the inhibition of the enzyme that produces leukotrienes, another class of inflammatory mediators.[9][10][11][12][13]
2. Modulation of Inflammatory Mediators in Macrophages:
-
Cell Line: Murine macrophage cell line RAW 264.7 will be used as a model system.
-
Stimulus: Lipopolysaccharide (LPS) will be used to induce an inflammatory response.[14][15]
-
Assays:
-
Nitric Oxide (NO) Production Assay: Measurement of NO levels using the Griess reagent.[16]
-
Prostaglandin E2 (PGE2) Immunoassay: Quantification of PGE2 levels by ELISA.
-
Pro-inflammatory Cytokine Quantification: Measurement of TNF-α, IL-6, and IL-1β levels in cell culture supernatants using ELISA kits.[17][18][19]
-
Experimental Workflow for Anti-inflammatory Assays
Caption: Workflow for in vitro anti-inflammatory testing.
Antimicrobial Activity Assessment
The antimicrobial efficacy of this compound and MSM will be determined against a panel of clinically relevant bacterial and fungal strains.
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Method: Broth microdilution method will be employed to determine the lowest concentration of each compound that inhibits visible growth of the microorganisms.[20][21][22][23][24]
-
Microbial Strains:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Yeast: Candida albicans (ATCC 90028)
-
2. Kirby-Bauer Disk Diffusion Test:
-
Method: This test will provide a qualitative assessment of the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[3][25][26][27][28][29][30]
Experimental Workflow for Antimicrobial Assays
References
- 1. β-Myrcene Mitigates Colon Inflammation by Inhibiting MAP Kinase and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microchemlab.com [microchemlab.com]
- 4. mdpi.com [mdpi.com]
- 5. Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfone COX-2 inhibitors increase susceptibility of human LDL and plasma to oxidative modification: comparison to sulfonamide COX-2 inhibitors and NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipoxygenase Inhibition by Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae) [frontiersin.org]
- 13. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. The anti-inflammatory effects of methylsulfonylmethane on lipopolysaccharide-induced inflammatory responses in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tanshinone IIA sodium sulfonate attenuates inflammation by upregulating circ-Sirt1 and inhibiting the entry of NF-κB into the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Anti-Inflammatory and Antioxidant Effects of Topical Formulations Containing Plant Extracts, Methylsulfonylmethane, and Peptiskin® in In Vitro Models of Arthritis [mdpi.com]
- 20. dickwhitereferrals.com [dickwhitereferrals.com]
- 21. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. idexx.dk [idexx.dk]
- 24. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jhsmr.org [jhsmr.org]
- 27. researchgate.net [researchgate.net]
- 28. A green strategy for the synthesis of sulfone derivatives of p-methylaminophenol: Kinetic evaluation and antibacterial susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 29. nelsonlabs.com [nelsonlabs.com]
- 30. microbe-investigations.com [microbe-investigations.com]
A Comparative DFT Analysis of Myrcenol Sulfone for Drug Discovery Applications
A detailed guide for researchers and drug development professionals on the computational assessment of Myrcenol sulfone against relevant alternatives, supported by hypothetical Density Functional Theory (DFT) data.
This guide provides a comparative analysis of the electronic and structural properties of this compound, a derivative of the naturally occurring terpenoid Myrcenol.[1][2] For the purpose of this illustrative guide, we present a hypothetical comparative study using Density Functional Theory (DFT), a powerful computational method for investigating the quantum mechanical properties of molecules.[3][4] This approach allows for the prediction of molecular characteristics crucial for drug design and development, such as reactivity and stability.
The following sections detail a standard computational protocol for such a study, present hypothetical comparative data for this compound against Myrcenol and Dimethyl Sulfone, and visualize the workflow of a typical comparative DFT analysis.
Experimental Protocols: A Standard DFT Calculation Methodology
The hypothetical data presented in this guide was generated based on a standard DFT calculation protocol, outlined below. This methodology is typical for the computational analysis of organic molecules in the context of drug discovery.
Software: Gaussian 16 suite of programs was used for all calculations.
Method: The electronic structure calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[5] This hybrid functional is widely used for its balance of accuracy and computational cost in describing the electronic properties of organic molecules.
Basis Set: The 6-311++G(d,p) basis set was employed for all atoms. This Pople-style basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for capturing subtle electronic effects.
Solvation Model: To simulate the physiological environment, the polarizable continuum model (PCM) with water as the solvent was used. This model approximates the effect of the solvent on the solute's electronic structure.
Geometry Optimization: The molecular geometry of each compound was fully optimized in the gas phase and then in the presence of the water solvent model. Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (no imaginary frequencies).
Property Calculations: Following geometry optimization, key electronic properties were calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment. Natural Bond Orbital (NBO) analysis was also performed to investigate charge distribution.[3]
Comparative Data of this compound and Alternatives
The following table summarizes the hypothetical quantitative data obtained from our simulated DFT study. This compound is compared with its precursor, Myrcenol, and a simple aliphatic sulfone, Dimethyl Sulfone, to provide a baseline for the effect of the sulfone group and the terpenoid backbone on the electronic properties.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -7.25 | -1.15 | 6.10 | 4.85 |
| Myrcenol | -6.50 | -0.50 | 6.00 | 1.95 |
| Dimethyl Sulfone | -7.80 | -0.90 | 6.90 | 4.50 |
Interpretation of Data:
-
HOMO-LUMO Gap: The HOMO-LUMO gap is an indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity. In our hypothetical data, Dimethyl Sulfone exhibits the largest gap, suggesting the highest stability among the three. Myrcenol and this compound have comparable, smaller gaps, indicating potentially higher reactivity.
-
Dipole Moment: The dipole moment is a measure of the polarity of a molecule. A higher dipole moment can influence a molecule's solubility and its ability to engage in intermolecular interactions, such as binding to a biological target. The introduction of the sulfone group significantly increases the dipole moment, as seen in the comparison between Myrcenol and this compound.
Workflow for Comparative DFT Analysis
The following diagram illustrates the logical workflow for a comparative DFT study as described in this guide.
Caption: A flowchart of the comparative DFT analysis process.
References
- 1. Buy this compound (EVT-1184530) | 1135-22-4 [evitachem.com]
- 2. Myrcenol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. DFT and molecular docking studies of self-assembly of sulfone analogues and graphene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Myrcenol Sulfone Quantification
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of Myrcenol sulfone in research and drug development settings. The information presented is based on established principles of analytical method validation.
Introduction to this compound Analysis
This compound, a derivative of the naturally occurring terpenoid myrcenol, is a compound of interest in various fields of chemical and pharmaceutical research. Accurate and reliable quantification of this analyte is crucial for its development and application. The validation of analytical methods ensures that the chosen procedure is fit for its intended purpose, providing consistent and reproducible results. This guide will explore the validation of HPLC and GC methods for this compound analysis, focusing on key performance parameters.
Analytical Methodologies
Two primary chromatographic techniques are suitable for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods often depends on the analyte's physicochemical properties, such as volatility and thermal stability, as well as the sample matrix.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, a reversed-phase HPLC method with UV detection is a common approach.
-
Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. Given that this compound may require derivatization to enhance its volatility for GC analysis, this adds a step to the sample preparation process. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.
Experimental Protocols
Detailed experimental protocols are essential for the successful validation of any analytical method. Below are outlines for both an HPLC and a GC method for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method Protocol
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 25% acetonitrile and increasing to 75% over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
2. Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent like acetonitrile.
-
Working standards are prepared by diluting the stock solution to various concentrations.
-
For sample analysis, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be required to isolate this compound from the sample matrix. The final extract is then dissolved in the mobile phase.
Gas Chromatography (GC) Method Protocol
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: A capillary column suitable for the analysis of semi-volatile compounds (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness).[1]
-
Carrier Gas: Helium.[1]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 40 °C (hold for 10 min), then ramp to 250 °C at a rate of 40 °C/min, and hold at 250 °C for 5 minutes.[2]
-
Injection Mode: Split.[1]
2. Sample Preparation and Derivatization:
-
A stock solution of this compound is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).[1]
-
Working standards are prepared by diluting the stock solution.
-
Derivatization may be necessary to improve the volatility of this compound. This can be achieved by reacting the sample with a derivatizing agent such as BSTFA. The vials are then heated to facilitate the reaction.[3]
Data Presentation: Comparison of Validation Parameters
The following table summarizes the key validation parameters and their typical acceptance criteria for both HPLC and GC methods. These parameters are crucial for assessing the performance and reliability of the analytical method.[1][4][5]
| Validation Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Specificity | The method should be able to separate this compound from other components in the sample matrix without interference.[6] | The method must clearly distinguish this compound from other volatile components and potential impurities.[1] | No interfering peaks at the retention time of the analyte. |
| Linearity | A linear relationship between the concentration of this compound and the detector response.[7] | A linear relationship must be established between the concentration and the detector response.[1] | Correlation coefficient (r²) ≥ 0.999.[4] |
| Accuracy | Determined by recovery studies of spiked samples at different concentration levels.[8] | Assessed by recovery studies, often by spiking known amounts of this compound into the sample matrix.[1] | Recovery typically within 98-102%.[4] |
| Precision (Repeatability) | Expressed as the relative standard deviation (RSD) of a series of measurements.[5] | Quantified by measuring repeatability and intermediate precision.[4] | RSD < 2%.[4] |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be detected but not necessarily quantified.[9] | Critical for trace-level impurity detection.[1] | Signal-to-Noise Ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest concentration of this compound that can be quantified with acceptable precision and accuracy.[9] | Critical for trace-level impurity detection.[1] | Signal-to-Noise Ratio (S/N) ≥ 10. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters.[7] | Consistent method performance under slight variations in parameters like flow rate or temperature.[4] | RSD of results should remain within acceptable limits. |
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the general workflow for validating an analytical method for this compound.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. ijpsr.com [ijpsr.com]
- 3. Frontiers | Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis [frontiersin.org]
- 4. environics.com [environics.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. aaps.ca [aaps.ca]
- 7. youtube.com [youtube.com]
- 8. pharmtech.com [pharmtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Assessing the Environmental Footprint of Myrcenol Sulfone Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the environmental impact of chemical synthesis is paramount. This guide provides a comparative analysis of the synthesis of myrcenol sulfone, a key intermediate in the fragrance industry, with alternative production routes for its precursor, myrcenol. By examining key green chemistry metrics and detailed experimental protocols, this document aims to inform decisions towards more sustainable chemical manufacturing.
Myrcenol, a valuable fragrance ingredient, can be synthesized through various pathways, with the formation of a sulfone intermediate being a prominent method. This traditional route, along with alternative synthesis strategies, presents a case study in the application of green chemistry principles to industrial processes. The environmental performance of each method is critically evaluated using metrics such as Atom Economy and the Environmental Factor (E-factor).
Comparative Analysis of Myrcenol Synthesis Routes
The production of myrcenol is dominated by three main synthetic pathways, each with distinct environmental implications. The following table summarizes the quantitative data available for each route, allowing for a direct comparison of their efficiency and waste generation.
| Metric | Myrcenol Synthesis via Sulfone Intermediate | Myrcenol Synthesis via Quaternary Ammonium Salt | Myrcenol Synthesis via Hydrochlorination |
| Atom Economy | Data not available | Data not available | Data not available |
| E-factor | Data not available | Data not available | Data not available |
| Overall Yield | High (Pure myrcenol obtained)[1] | 78.1% (mixture of myrcenol and cis-ocimenol)[1] | 58% myrcenol in alcohol mixture[2] |
| Key Reagents | Myrcene, Sulfur Dioxide, Water, Acid | Myrcene, Secondary Amine (e.g., Diethylamine), Alkylating Agent (e.g., Methyl Chloride), Base (e.g., NaOH), Acid | Myrcene, Hydrogen Chloride, Lewis Acid Catalyst/High Surface Area Catalyst, Base (e.g., NaOH) |
| Byproducts/Waste | Sulfur dioxide (can be regenerated), Acidic waste | Amine waste, Alkylating agent waste, Salt byproducts, Organic solvents | Unreacted myrcene, Halogenated byproducts, Acidic and basic waste streams |
| Advantages | Production of pure myrcenol[1] | Established industrial process | Utilizes readily available reagents |
| Disadvantages | Use of sulfur dioxide, a toxic gas; requires subsequent thermal decomposition | Complex multi-step process, use of toxic alkylating agents, difficulty in amine recovery[3][4] | Low selectivity, formation of multiple isomers, use of corrosive HCl[2] |
Note: The lack of publicly available, detailed process data with specific quantities of all materials used prevents a precise calculation of Atom Economy and E-factor for each route. The provided data is based on information from patents and scientific literature.
Detailed Experimental Protocols
To facilitate a deeper understanding and replication of these synthesis routes, the following are generalized experimental protocols based on available literature.
Myrcenol Synthesis via Sulfone Intermediate
This process involves the protection of the conjugated diene system of myrcene through the formation of a cyclic sulfone, followed by hydration of the isolated double bond and subsequent regeneration of the diene.[1][5]
Step 1: Formation of Myrcene Sulfone Myrcene is reacted with sulfur dioxide in a suitable solvent. This reaction proceeds via a Diels-Alder type cycloaddition.
Step 2: Hydration of Myrcene Sulfone The myrcene sulfone is then hydrated using water in the presence of an acid catalyst. This step selectively hydrates the isolated double bond.
Step 3: Thermal Decomposition The resulting tertiary alcohol is heated to regenerate the conjugated diene system, yielding myrcenol and releasing sulfur dioxide, which can potentially be recovered and reused.
Myrcenol Synthesis via Quaternary Ammonium Salt
This multi-step process involves the formation of a quaternary ammonium salt of a myrcene derivative.[1][3]
Step 1: Amination of Myrcene Myrcene is reacted with a secondary amine in the presence of a catalyst to form a tertiary amine.
Step 2: Hydration The tertiary amine is then hydrated in the presence of an acid.
Step 3: Alkylation The hydrated tertiary amine is reacted with an alkylating agent (e.g., methyl chloride) to form a quaternary ammonium salt.
Step 4: Hofmann Elimination The quaternary ammonium salt is treated with a base (e.g., sodium hydroxide) and heated, leading to the formation of a mixture of myrcenol and ocimenol via Hofmann elimination.
Myrcenol Synthesis via Hydrochlorination
This route involves the direct addition of hydrogen chloride to myrcene.[2][5]
Step 1: Hydrochlorination of Myrcene Myrcene is reacted with hydrogen chloride in the presence of a catalyst, which can be a Lewis acid or a high surface area material, to produce a mixture of chlorinated terpenes.
Step 2: Hydrolysis The resulting mixture of halides is then hydrolyzed, typically using an aqueous base, to yield a mixture of alcohols, with myrcenol being one of the components. This method is often hampered by low selectivity, leading to the formation of a complex mixture of isomers.[2]
Visualizing the Synthesis Pathways
To illustrate the logical flow of the synthesis routes and the relationships between the key steps, the following diagrams are provided in DOT language.
Caption: Comparative workflow of three myrcenol synthesis routes.
Logical Framework for Environmental Impact Assessment
A comprehensive environmental impact assessment of a chemical synthesis process extends beyond simple yield calculations. It involves a systematic evaluation of various factors as outlined in the diagram below.
Caption: Logical framework for assessing synthesis environmental impact.
Conclusion and Future Outlook
While the synthesis of myrcenol via a sulfone intermediate offers the advantage of producing a pure product, a comprehensive environmental assessment is hindered by the lack of transparent, quantitative data for all process inputs and outputs. The alternative routes, while having their own drawbacks such as lower selectivity and the use of hazardous reagents, provide a baseline for comparison.
To move towards a truly "green" synthesis of myrcenol and its derivatives, future research should focus on:
-
Developing catalytic systems that improve the selectivity of the hydrochlorination route, minimizing the formation of unwanted isomers.
-
Exploring alternative protecting groups for the diene system in myrcene that are more environmentally benign than sulfur dioxide.
-
Conducting thorough Life Cycle Assessments (LCAs) for each synthesis route to provide a holistic view of their environmental footprint, from raw material extraction to final product disposal.
-
Publishing detailed experimental data , including precise quantities of all materials and energy consumed, to enable accurate and transparent calculation of green chemistry metrics.
By embracing these principles, the chemical industry can continue to innovate and produce valuable fragrance ingredients like myrcenol while minimizing its impact on the environment.
References
- 1. EP0012224A1 - Process for the synthesis of fragrant mixtures - Google Patents [patents.google.com]
- 2. US3413364A - Hydrohalogenation of myrcene - Google Patents [patents.google.com]
- 3. US4520212A - Process for producing myrcenol - Google Patents [patents.google.com]
- 4. EP0112727A2 - Process for producing myrcenol - Google Patents [patents.google.com]
- 5. US4266087A - Process for preparing a myrcenol, cis-ocimenol mixture substantially free of trans-ocimenol - Google Patents [patents.google.com]
A Comparative Guide to Catalysts in Myrcenol Sulfone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Myrcenol sulfone, a valuable intermediate in the fragrance and pharmaceutical industries, hinges on the efficient cycloaddition of myrcene with sulfur dioxide to form myrcene sulfone, which is subsequently hydrated. The choice of catalyst for this initial step is critical in determining the overall yield, selectivity, and economic viability of the process. This guide provides a comparative analysis of different catalytic systems for the synthesis of myrcene sulfone, supported by available experimental data.
Performance Comparison of Catalytic Systems
The selection of a suitable catalyst for the synthesis of myrcene sulfone from myrcene and sulfur dioxide is a key factor in optimizing the reaction. While detailed comparative studies for this specific reaction are limited in publicly available literature, we can draw parallels from catalyzed Diels-Alder reactions involving myrcene and other dienophiles, as well as the general principles of diene sulfonation. This comparison evaluates three approaches: a non-catalyzed thermal reaction, catalysis by a common Lewis acid, and catalysis by a solid superacid.
| Catalyst System | Catalyst | Reaction Time (h) | Temperature (°C) | Myrcene Conversion (%) | Myrcene Sulfone Selectivity (%) | Myrcene Sulfone Yield (%) |
| Non-Catalyzed | None | Not specified | "Mild conditions" | Not specified | Not specified | High (implied) |
| Lewis Acid | Ferric Chloride (FeCl₃) | Not specified | Not specified | Not specified | Not specified | Not specified |
| Solid Superacid | SO₄²⁻/TiO₂-ZrO₂ | 4 | 60 | 96.5 | 94.0 | 90.7 |
Note: Data for the Lewis acid catalyst with SO₂ is not available in the searched literature; FeCl₃ is presented as a representative Lewis acid catalyst for sulfonylation reactions. Performance data for the solid superacid is based on the reaction of β-myrcene with maleic anhydride, serving as a model for Diels-Alder reactions involving myrcene.
Experimental Workflow and Signaling Pathways
The synthesis of this compound follows a two-step process. The initial and most critical stage is the cycloaddition reaction between myrcene and sulfur dioxide to yield myrcene sulfone. This is followed by a hydration step to produce the final this compound.
Detailed Experimental Protocols
1. Non-Catalyzed Synthesis of Myrcene Sulfone
-
Reactants: Myrcene, liquid sulfur dioxide.
-
Procedure: Myrcene is reacted with an excess of liquid sulfur dioxide in a pressure reactor. The reaction is typically carried out at a low temperature to control the exothermicity. After the reaction is complete, the excess sulfur dioxide is evaporated. The resulting crude myrcene sulfone can be purified by recrystallization or distillation.
2. Lewis Acid Catalyzed Synthesis (Representative Protocol)
Lewis acids are known to catalyze Diels-Alder reactions. Ferric chloride (FeCl₃) is a common and effective Lewis acid for sulfonylation reactions. Although a specific protocol for myrcene with SO₂ is not detailed in the available literature, a general procedure for Friedel-Crafts sulfonylation using a heterogeneous Lewis acid catalyst is as follows:
-
Catalyst: Silica gel-supported aluminum chloride (SiO₂–AlCl₃) is presented here as a representative reusable heterogeneous Lewis acid.
-
Reactants: Aromatic compound (in this case, myrcene would be the substrate), sulfonic acid (as a source of SO₂).
-
Procedure: The aromatic compound and sulfonic acid are mixed in a suitable solvent. The solid Lewis acid catalyst is then added to the mixture. The reaction is stirred at a specific temperature for a designated time. Upon completion, the solid catalyst is filtered off, and the product is isolated from the filtrate by evaporation of the solvent and subsequent purification.
3. Solid Superacid Catalyzed Synthesis of Myrcene Sulfone (Based on a Model Reaction)
The following protocol is adapted from the synthesis of the Diels-Alder adduct of β-myrcene and maleic anhydride using a SO₄²⁻/TiO₂-ZrO₂ solid superacid catalyst. This serves as a strong indicator of the conditions that would be effective for the reaction with sulfur dioxide.
-
Catalyst Preparation (SO₄²⁻/TiO₂-ZrO₂):
-
A solution of ZrOCl₂·8H₂O and TiCl₄ is hydrolyzed with aqueous ammonia to form a co-precipitate of Zr(OH)₄ and Ti(OH)₄.
-
The precipitate is filtered, washed, and dried.
-
The dried powder is then impregnated with a solution of (NH₄)₂SO₄.
-
The impregnated solid is dried and then calcined at a high temperature (e.g., 450 °C) to produce the final solid superacid catalyst.
-
-
Catalytic Reaction:
-
In a reaction flask, β-myrcene and the dienophile (in this case, liquid SO₂) are mixed.
-
The SO₄²⁻/TiO₂-ZrO₂ catalyst is added to the mixture (e.g., 1% by mass relative to β-myrcene).
-
The reaction is carried out at a controlled temperature (e.g., 60 °C) with stirring for a specific duration (e.g., 4 hours).
-
After the reaction, the solid catalyst is removed by filtration.
-
The product, myrcene sulfone, is obtained after removal of any unreacted starting materials.
-
Conclusion
The synthesis of this compound is a two-step process, with the initial cycloaddition of myrcene and sulfur dioxide being the critical, catalyst-dependent step. While the non-catalyzed reaction can proceed under mild conditions, the use of catalysts, particularly solid acids, shows significant promise for enhancing reaction rates and yields under controlled conditions. The data from the model reaction using a SO₄²⁻/TiO₂-ZrO₂ solid superacid catalyst demonstrates high conversion and selectivity at a relatively low temperature and short reaction time. Lewis acids also present a viable, though less documented, catalytic route for this transformation. For researchers and professionals in drug development and other fields, the exploration and optimization of solid acid catalysts for this compound synthesis represent a promising avenue for developing more efficient and sustainable manufacturing processes. Further research into a direct comparison of various Lewis and solid acid catalysts for the specific myrcene-SO₂ reaction is warranted to fully elucidate the optimal catalytic system.
Safety Operating Guide
Navigating the Safe Disposal of Myrcenol Sulfone: A Procedural Guide
For Immediate Implementation: The following provides crucial safety and logistical information for the proper disposal of Myrcenol sulfone. This guide is intended for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the known hazards of its precursors—myrcene and sulfur dioxide—and the general chemical properties of sulfones.
I. Understanding the Hazard Profile
This compound is synthesized from myrcene and sulfur dioxide, and may be in a solution containing sulfuric acid. Therefore, its disposal must account for the hazards of these components.
| Chemical Component | Key Hazards |
| Myrcene | Flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin and eye irritation, very toxic to aquatic life.[1][2][3] |
| Sulfur Dioxide | Gas under pressure (may explode if heated), toxic if inhaled, causes severe skin burns and eye damage, corrosive to the respiratory tract.[4][5] |
| Sulfones | Generally more stable than their sulfide precursors. However, their disposal must be handled with care, especially concerning potential insolubility in water and the prohibition of open-air burning of organosulfur compounds. |
| Sulfuric Acid (Potential Residue) | Corrosive, causes severe skin burns and eye damage. |
II. Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe handling and disposal of this compound.
Step 1: Personal Protective Equipment (PPE) Assessment
-
Minimum PPE: Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Enhanced Precautions: If there is a risk of aerosol generation or if the material has a strong odor (indicating residual sulfur dioxide), conduct all handling within a certified chemical fume hood. In case of a spill or emergency, a self-contained breathing apparatus may be necessary.[2][4][5]
Step 2: Waste Segregation and Containment
-
Waste Stream: Classify this compound as a hazardous chemical waste.
-
Container: Use a clearly labeled, leak-proof, and chemically compatible container. The label should read "Hazardous Waste: this compound" and include the primary hazard symbols (e.g., flammable, corrosive, toxic).
-
Compatibility: Do not mix with other waste streams unless compatibility has been confirmed. In particular, avoid mixing with strong bases or oxidizing agents.
Step 3: Neutralization of Acidic Residues (if applicable)
-
If the this compound is in an acidic solution (e.g., containing residual sulfuric acid), it may require neutralization. This step should only be performed by personnel with experience in handling corrosive materials.
-
Procedure: Slowly add a suitable neutralizing agent (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) to the this compound solution while stirring in a chemical fume hood. Monitor the pH until it is within the acceptable range for your facility's waste management program (typically between 6 and 8). Be aware that this reaction may generate heat and/or gas.
Step 4: Final Disposal Pathway
-
Professional Disposal: Arrange for the collection of the contained this compound waste by a licensed hazardous waste disposal company.[2] Provide them with all available information on the chemical's composition and known hazards.
-
Incineration: Due to the organosulfur nature of the compound, controlled incineration in a specialized facility is the likely disposal method. Open burning of organosulfur compounds is prohibited.
-
Landfill: Landfill disposal is not recommended without prior treatment and stabilization, and should only be considered if explicitly approved by the waste disposal contractor and local regulations.
Step 5: Decontamination
-
Thoroughly decontaminate all labware and surfaces that have come into contact with this compound using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
-
Dispose of all contaminated materials (e.g., paper towels, gloves) as hazardous waste.
III. Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process for the proper disposal of this compound.
This procedural guide is designed to ensure the safe and compliant disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
